N-Boc-sitagliptin
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F6N5O3/c1-20(2,3)35-19(34)28-12(6-11-7-14(23)15(24)9-13(11)22)8-17(33)31-4-5-32-16(10-31)29-30-18(32)21(25,26)27/h7,9,12H,4-6,8,10H2,1-3H3,(H,28,34)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCVXZBZEKGRQP-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F6N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676589 | |
| Record name | tert-Butyl [(2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486460-23-5 | |
| Record name | 1,1-Dimethylethyl N-[(1R)-3-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-3-oxo-1-[(2,4,5-trifluorophenyl)methyl]propyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486460-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Boc-sitagliptin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0486460235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl [(2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-BOC-SITAGLIPTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2VCH5A4VG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Boc-Sitagliptin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-sitagliptin is a critical N-tert-butoxycarbonyl-protected intermediate in the stereoselective synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed synthesis and purification protocols, and comprehensive analytical data. The information presented is intended to support researchers and drug development professionals in the synthesis, purification, and analysis of this key pharmaceutical intermediate.
Introduction
Sitagliptin, the active pharmaceutical ingredient (API), functions by inhibiting the DPP-4 enzyme, which rapidly inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing the degradation of these incretins, Sitagliptin enhances their ability to increase insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby improving glycemic control. The synthesis of Sitagliptin often proceeds through the formation of the N-Boc-protected intermediate, this compound, which allows for controlled chemical transformations and ensures the desired stereochemistry of the final drug substance.[2] The tert-butoxycarbonyl (Boc) protecting group is instrumental in preventing unwanted side reactions at the amine functionality during synthesis.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various solvents and for the development of appropriate handling, storage, and purification procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₃F₆N₅O₃ | [3] |
| Molecular Weight | 507.43 g/mol | |
| CAS Number | 486460-23-5 | |
| Appearance | White to off-white solid | |
| Melting Point | Not explicitly found in search results | |
| Solubility | DMF: 20 mg/mLDMSO: 16 mg/mLEthanol: Slightly solublePBS (pH 7.2): 0.25 mg/mLCorn Oil: ≥ 2.5 mg/mL | , |
| Optical Rotation | Specific value not found in search results |
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from a patented synthetic route and describes the coupling of (3R)-3-[N-(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride.
Materials:
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(3R)-3-[N-(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid
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3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride
-
O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU)
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N,N-Diisopropylethylamine (DIPEA)
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N,N-Dimethylformamide (DMF)
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Water
-
Sodium bicarbonate (NaHCO₃) solution (1%)
Procedure:
-
In a suitable reaction vessel, dissolve (3R)-3-[N-(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride in DMF.
-
Cool the reaction mixture to 0-5 °C with constant stirring.
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Add TBTU to the cooled reaction mixture.
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Slowly add DIPEA to the reaction mixture, maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture for approximately 1 hour at 0-5 °C. Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).
-
Upon completion of the reaction, add water and a 1% aqueous solution of sodium bicarbonate to the reaction mixture.
-
Stir the mixture for 1 hour at 25-35 °C to precipitate the product.
-
Collect the precipitated this compound by filtration.
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Wash the solid product with water.
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Dry the product under vacuum to yield this compound.
Purification of this compound
Purification of the crude this compound can be achieved through recrystallization or column chromatography.
Recrystallization Protocol (General):
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Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate, isopropanol/water).
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If necessary, filter the hot solution to remove any insoluble impurities.
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Allow the solution to cool slowly to room temperature to induce crystallization.
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Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals under vacuum.
Column Chromatography Protocol (General):
-
Prepare a silica gel slurry in a suitable non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Pack a chromatography column with the silica gel slurry.
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Dissolve the crude this compound in a minimal amount of the elution solvent.
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Load the sample onto the top of the silica gel column.
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Elute the column with a gradient of a suitable solvent system (e.g., hexane/ethyl acetate), gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
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Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.
Analytical Data
Spectroscopic Data
Table 2: Summary of Analytical Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR | Specific, detailed solution-state data with chemical shifts, multiplicities, and coupling constants were not readily available in the searched literature. Solid-state NMR data for the final Sitagliptin product has been published. | |
| ¹³C NMR | Specific, detailed solution-state data were not readily available in the searched literature. Solid-state NMR data for the final Sitagliptin product has been published. | |
| FT-IR (cm⁻¹) | Characteristic peaks for the N-H, C=O (carbamate and amide), C-F, and aromatic C-H functional groups are expected. A general table of IR absorptions is provided in the references. | |
| Mass Spectrometry | Molecular Ion (M): 507.17050859 Da (calculated) |
Chromatographic Data
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A typical analysis would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffered aqueous solution. Detection is commonly performed using a UV detector.
Visualizations
Synthetic Pathway of Sitagliptin via this compound
Caption: Synthesis of Sitagliptin from its precursors via the N-Boc protected intermediate.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis, purification, and analysis of this compound.
References
A Technical Guide to N-Boc-Sitagliptin: Structure, Properties, and Synthetic Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-sitagliptin is a critical intermediate in the chemical synthesis of sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the pivotal role of this compound in the manufacturing of sitagliptin. Detailed experimental methodologies, logical workflows, and a summary of its quantitative data are presented to support researchers and professionals in the field of drug development and synthesis.
Chemical Structure and Identification
This compound is the N-tert-butoxycarbonyl (Boc) protected form of sitagliptin. The Boc protecting group is strategically employed during synthesis to mask the primary amine, thereby preventing unwanted side reactions and enabling selective chemical transformations at other sites of the molecule.
The chemical identity of this compound is defined by the following identifiers:
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IUPAC Name: tert-butyl N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1][2][3]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamate[1][4]
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CAS Number: 486460-23-5
-
Molecular Formula: C₂₁H₂₃F₆N₅O₃
-
Synonyms: Boc-Sitagliptin, Sitagliptin N-Boc Impurity, (R)-tert-Butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate
The structural formula of this compound is depicted below:
Figure 1. Chemical Structure of this compound
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below, facilitating easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 507.43 g/mol | |
| Appearance | Solid | |
| Melting Point | 188-191 °C | |
| Solubility | Chloroform (Slightly, Heated), DMSO (Slightly), Ethyl Acetate (Slightly), DMF (20 mg/ml), PBS (pH 7.2, 0.25 mg/ml) | |
| Storage Temperature | +5°C or -20°C | |
| pKa (Predicted) | 11.60 ± 0.46 | |
| Density (Predicted) | 1.46 ± 0.1 g/cm³ |
Role in the Synthesis of Sitagliptin
This compound is a crucial intermediate in the asymmetric synthesis of sitagliptin. The Boc group serves as a temporary protecting group for the amine functionality, which is essential for the construction of the final drug molecule. The general synthetic strategy involves the coupling of two key fragments, followed by the deprotection of the Boc group to yield sitagliptin.
A simplified logical workflow for the synthesis of sitagliptin highlighting the role of this compound is illustrated in the diagram below.
Caption: Logical workflow of Sitagliptin synthesis.
Experimental Protocols
While specific, proprietary industrial synthesis protocols may vary, the following sections outline the general principles and methodologies for the key transformations involving this compound, based on publicly available scientific literature.
Formation of this compound (Amide Coupling)
The formation of this compound is typically achieved through an amide coupling reaction between the carboxylic acid intermediate, (3R)-3-[N-(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, and the heterocyclic amine, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
General Protocol:
-
Activation of the Carboxylic Acid: The carboxylic acid is activated to facilitate nucleophilic attack by the amine. Common activating agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like hydroxybenzotriazole (HOBt) to suppress side reactions and improve yield.
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Coupling Reaction: The activated carboxylic acid is then reacted with the heterocyclic amine in an appropriate aprotic solvent (e.g., dichloromethane, dimethylformamide). The reaction is typically carried out at room temperature and monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.
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Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous work-up to remove unreacted reagents and water-soluble byproducts. The crude this compound is then purified, commonly by crystallization or column chromatography, to yield the desired product with high purity.
The experimental workflow for the amide coupling step is visualized below.
Caption: Workflow for this compound formation.
Deprotection of this compound to Yield Sitagliptin
The final step in the synthesis of sitagliptin is the removal of the Boc protecting group from this compound. This is typically achieved under acidic conditions.
General Protocol:
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Acidic Treatment: this compound is dissolved in a suitable solvent, and a strong acid is introduced. Common reagents for this deprotection include trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an alcoholic solvent like methanol or isopropanol.
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Reaction Monitoring: The progress of the deprotection is monitored by TLC or HPLC to ensure complete removal of the Boc group.
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Isolation of Sitagliptin: Once the reaction is complete, the solvent and excess acid are removed, often under reduced pressure. The resulting crude sitagliptin is then typically converted to a stable salt, such as sitagliptin phosphate, through treatment with phosphoric acid, followed by purification via crystallization to yield the active pharmaceutical ingredient (API).
Signaling Pathway of the Active Drug, Sitagliptin
While this compound is a synthetic intermediate and not biologically active itself, the final product, sitagliptin, has a well-defined mechanism of action. Sitagliptin is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, sitagliptin increases the levels of active incretins. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.
The signaling pathway affected by sitagliptin is illustrated below.
Caption: Signaling pathway of Sitagliptin.
Conclusion
This compound is an indispensable intermediate in the synthesis of the anti-diabetic drug, sitagliptin. Its chemical and physical properties are well-characterized, and its strategic use allows for the efficient and stereoselective construction of the final active pharmaceutical ingredient. A thorough understanding of the synthesis and deprotection protocols involving this compound is essential for chemists and pharmaceutical scientists involved in the development and manufacturing of sitagliptin.
References
N-Boc-sitagliptin CAS number 486460-23-5
An In-depth Technical Guide to N-Boc-Sitagliptin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS Number: 486460-23-5) is a pivotal, protected intermediate in the synthesis of Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2][3] The tert-butoxycarbonyl (Boc) protecting group on the primary amine is crucial for preventing unwanted side reactions during the synthesis, allowing for selective transformations at other parts of the molecule.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound. It also details the mechanism of action of the final active pharmaceutical ingredient (API), Sitagliptin, to provide full context for its development.
Chemical and Physical Properties
This compound is a white to off-white solid.[4] Its key chemical and physical properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 486460-23-5 | |
| Molecular Formula | C₂₁H₂₃F₆N₅O₃ | |
| Molecular Weight | 507.43 g/mol | |
| IUPAC Name | tert-butyl N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamate | |
| Melting Point | 188-191 °C | |
| Solubility | DMSO (16 mg/ml), DMF (20 mg/ml), Chloroform (Slightly, Heated), Ethyl Acetate (Slightly), Ethanol (Slightly) | |
| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 | |
| InChIKey | RHCVXZBZEKGRQP-GFCCVEGCSA-N |
Synthesis and Role as a Key Intermediate
This compound is synthesized via the amide coupling of two key fragments: (R)-N-Boc-3-amino-4-(2,4,5-trifluorophenyl)butyric acid and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. This reaction is a critical step in the overall synthesis of Sitagliptin.
Synthetic Workflow
The general workflow for the synthesis of this compound involves a peptide coupling reaction, followed by purification. The subsequent step is the deprotection of the Boc group to yield Sitagliptin free base.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on common amide coupling procedures cited in synthetic literature.
-
Reactant Preparation : To a solution of (R)-N-Boc-3-amino-4-(2,4,5-trifluorophenyl)butyric acid (1 equivalent) in a suitable aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents), Hydroxybenzotriazole (HOBT) (1.2 equivalents), and Diisopropylethylamine (DIPEA) (1 equivalent).
-
Coupling : Stir the mixture at room temperature for 30 minutes.
-
Addition : Add 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (1 equivalent) to the reaction mixture.
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Reaction : Allow the reaction to stir at room temperature for 12-24 hours, monitoring completion by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up : Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution, 1N aqueous HCl solution, and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification : Purify the crude product by column chromatography or recrystallization to obtain this compound of high purity.
Experimental Protocol: Deprotection to Sitagliptin
The final step in the synthesis of the API is the removal of the Boc protecting group.
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Dissolution : Dissolve this compound (1 equivalent) in methanol (MeOH).
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Acidification : Cool the solution to 0°C and add a solution of hydrogen chloride (HCl) in methanol (e.g., 25% HCl/MeOH solution).
-
Reaction : Stir the reaction at room temperature for approximately 12 hours.
-
Isolation : Concentrate the mixture under reduced pressure.
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Neutralization & Extraction : To the residue, add ethyl acetate and a saturated solution of sodium carbonate to neutralize the acid and liberate the free base. Separate the layers and extract the aqueous layer with ethyl acetate.
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Final Product : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield Sitagliptin free base.
Analytical Characterization
The identity and purity of this compound are confirmed using a variety of analytical techniques. While a comprehensive public spectral database for this specific intermediate is limited, the expected analytical data can be inferred from the structure and data for the final Sitagliptin API.
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the tert-butyl protons of the Boc group (~1.4 ppm), aliphatic protons of the sitagliptin backbone, aromatic protons from the trifluorophenyl ring, and protons from the triazolopyrazine moiety. |
| ¹³C NMR | Resonances for the carbonyl carbons of the amide and carbamate, carbons of the aromatic and heterocyclic rings, the quaternary carbon of the Boc group, and aliphatic carbons. |
| HPLC | A stability-indicating reversed-phase HPLC method is typically used to determine purity and quantify impurities. A common setup involves a C18 column with a mobile phase of ammonium acetate and methanol in a gradient elution. |
| Mass Spec. | Expected [M+H]⁺ ion at approximately 508.17 m/z. |
Mechanism of Action of Sitagliptin
This compound is the direct precursor to Sitagliptin. Understanding the mechanism of action of Sitagliptin is essential for appreciating the significance of its synthesis. Sitagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.
The DPP-4 enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the intestine in response to food intake and play a crucial role in glucose homeostasis. By inhibiting DPP-4, Sitagliptin increases the levels of active GLP-1 and GIP in the circulation.
This leads to several downstream effects:
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Increased Insulin Secretion : Active GLP-1 and GIP potentiate glucose-dependent insulin secretion from pancreatic β-cells.
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Suppressed Glucagon Secretion : Elevated GLP-1 levels suppress the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.
The net result is improved glycemic control in patients with type 2 diabetes.
DPP-4 Inhibition Signaling Pathway
The following diagram illustrates the signaling pathway affected by Sitagliptin.
Conclusion
This compound (CAS 486460-23-5) is a non-negotiable intermediate in the modern, efficient synthesis of the anti-diabetic drug Sitagliptin. Its properties and the protocols for its synthesis and subsequent deprotection are well-established, enabling robust manufacturing processes. A thorough understanding of this intermediate is critical for chemists and researchers involved in the development and production of DPP-4 inhibitors. The strategic use of the Boc protecting group exemplifies a key principle in complex pharmaceutical synthesis, ensuring high yield and purity of the final API.
References
N-Boc-Sitagliptin: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of N-Boc-sitagliptin, a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin. The document outlines its fundamental physicochemical properties, detailed synthesis protocols, and relevant analytical methodologies, serving as a critical resource for professionals in pharmaceutical research and development.
Physicochemical Properties of this compound
This compound, chemically known as tert-butyl N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1][2][3]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamate, is a protected form of sitagliptin.[1] The tert-butoxycarbonyl (Boc) protecting group on the primary amine allows for selective reactions at other sites of the molecule during the synthesis of sitagliptin.[1]
Quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₃F₆N₅O₃ | |
| Molecular Weight | 507.4 g/mol | |
| Alternate Molecular Weight | 507.43 g/mol | |
| CAS Number | 486460-23-5 | |
| PubChem CID | 46836576 |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound is a crucial step in the overall manufacturing process of sitagliptin. Several synthetic routes have been developed, often involving the coupling of key intermediates. Below is a detailed methodology for a common synthesis approach.
A key synthetic route to this compound involves the coupling of (3R)-3-[N-(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride.
Materials and Reagents:
-
(3R)-3-[N-(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid
-
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride
-
Coupling agents (e.g., EDC)
-
Solvents (e.g., Dichloromethane, N,N-Dimethylformamide)
-
Base (e.g., Sodium carbonate)
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Amide Coupling: The synthesis begins with the amide coupling of (3R)-3-[N-(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride. This reaction is typically carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable solvent like dichloromethane.
-
Work-up and Extraction: Following the coupling reaction, an aqueous work-up procedure is employed. This often involves the removal of the reaction solvent (e.g., N,N-dimethylformamide) under reduced pressure. The reaction mixture is then basified, for instance with a sodium carbonate solution, and the product is extracted into an organic solvent such as ethyl acetate.
-
Washing and Drying: The combined organic phases are washed with brine to remove any remaining aqueous impurities. The organic layer is then dried over an anhydrous salt like sodium sulfate (Na₂SO₄).
-
Isolation: The solvent is evaporated to yield the crude this compound. Further purification can be achieved through techniques such as chromatography if necessary.
Analytical Methodologies
A variety of analytical techniques are employed to quantify and characterize sitagliptin and its intermediates, including this compound. These methods are crucial for ensuring the quality and purity of the final active pharmaceutical ingredient. Commonly used techniques include:
-
High-Performance Liquid Chromatography (HPLC)
-
High-Performance Thin Layer Chromatography (HPTLC)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Synthesis Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of this compound.
References
N-Boc-Sitagliptin Synthesis: A Technical Overview for Pharmaceutical Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the synthetic pathways to key pharmaceutical intermediates is crucial for process optimization, impurity profiling, and the development of novel manufacturing routes. This technical guide provides an in-depth overview of the synthesis of N-Boc-sitagliptin, a pivotal intermediate in the manufacture of the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin.
This document details the predominant synthetic strategies, providing experimental protocols for key transformations and summarizing quantitative data for comparative analysis. Visual representations of the synthetic pathways are included to facilitate a clear understanding of the chemical transformations involved.
Introduction to this compound
This compound, chemically known as (R)-tert-butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate, is the N-tert-butoxycarbonyl (Boc) protected form of sitagliptin. The Boc protecting group is instrumental in synthetic strategies, enabling selective reactions on other parts of the molecule without affecting the secondary amine. Its synthesis is a critical step in several manufacturing processes for sitagliptin.
Core Synthesis Pathway: Amide Coupling
The most prevalent and industrially significant route to this compound involves the amide coupling of a chiral β-amino acid intermediate with a heterocyclic amine. This pathway is favored for its efficiency and stereochemical control.
The logical workflow for this synthesis is depicted below:
Key Intermediates and Their Synthesis
1. (3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid: This chiral β-amino acid is the cornerstone of the synthesis. Its preparation with high enantiomeric purity is critical for the stereochemistry of the final product. Several methods for its synthesis have been reported, with asymmetric hydrogenation of a prochiral precursor being a highly efficient approach.
2. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2]triazolo[4,3-a]pyrazine: This heterocyclic component provides the core structure necessary for DPP-4 inhibition. It is typically prepared through a multi-step sequence starting from readily available heterocyclic precursors.
Experimental Protocols
This protocol is a generalized representation based on common practices in the field.
-
Preparation of the β-keto ester: 2,4,5-Trifluorophenylacetic acid is activated, often with a reagent like carbonyldiimidazole (CDI), and then reacted with Meldrum's acid to form an adduct. Subsequent reaction with an alcohol, such as methanol, yields the corresponding methyl β-keto ester.
-
Asymmetric Hydrogenation: The β-keto ester is subjected to asymmetric hydrogenation using a chiral ruthenium or rhodium catalyst (e.g., Ru/BINAP). This step establishes the (R)-stereocenter at the hydroxyl group.
-
Conversion to the N-Boc-β-amino acid: The resulting β-hydroxy ester is then converted to the corresponding azide, followed by reduction to the amine and subsequent protection with di-tert-butyl dicarbonate (Boc)₂O to yield the desired N-Boc protected β-amino acid.
-
Activation of the Carboxylic Acid: (3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide). A coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is added to activate the carboxylic acid.
-
Coupling Reaction: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride is added to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and facilitate the coupling.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by a suitable chromatographic technique (e.g., HPLC or TLC) until completion. Upon completion, the reaction mixture is typically washed with aqueous solutions to remove the coupling reagents and byproducts.
-
Purification: The crude this compound is purified by crystallization from a suitable solvent system, such as isopropanol/water or ethyl acetate/heptane, to afford the product with high chemical and enantiomeric purity.
Quantitative Data Summary
The following tables summarize reported yields and purity for the key steps in the this compound synthesis.
| Step | Reagents and Conditions | Yield (%) | Purity (%) (ee %) | Reference(s) |
| Synthesis of (3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid (multi-step) | Asymmetric hydrogenation (Ru/BINAP), azide formation, reduction, Boc protection | ~70-85 | >99 ( >99) | |
| Amide Coupling to this compound | EDC, HOBt, DIPEA in DCM | 82-91 | >99 |
Alternative Synthetic Strategies
While the amide coupling route is well-established, other innovative pathways have been explored to enhance efficiency, reduce costs, and improve the environmental footprint of the synthesis.
Organocatalytic Aza-Michael Addition
This approach involves the enantioselective conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a chiral organic molecule.
This method offers the advantage of avoiding heavy metal catalysts. The key intermediate, a chiral isoxazolidine, can be converted to the desired N-Boc-β-amino acid in subsequent steps.
Biocatalytic Transamination
The use of enzymes in organic synthesis is a hallmark of green chemistry. For sitagliptin synthesis, transaminases have been engineered to catalyze the asymmetric amination of a prochiral ketone precursor.
References
The Strategic Role of the Boc Protecting Group in Modern Sitagliptin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, represents a significant achievement in modern pharmaceutical chemistry. A key element in many successful synthetic routes is the strategic use of the tert-butoxycarbonyl (Boc) protecting group. This technical guide provides an in-depth analysis of the role of the Boc group in sitagliptin synthesis, detailing experimental protocols and quantitative data from various approaches.
The Boc group serves as a crucial temporary shield for the amine functionality in sitagliptin precursors. Its stability under a range of reaction conditions, coupled with the ease of its removal under mild acidic conditions, makes it an ideal choice for multi-step syntheses.[] The use of N-Boc protected intermediates is central to several enantioselective strategies aimed at establishing the critical (R)-stereochemistry of the β-amino acid core of sitagliptin.[2][3][4]
Core Synthetic Strategies Employing the Boc Protecting Group
Two prominent strategies highlight the utility of the Boc protecting group in sitagliptin synthesis: the aza-Michael addition and subsequent transformations. These methods focus on the asymmetric construction of the chiral amine center.
-
Tandem aza-Michael/Hemiacetal Reaction: This approach utilizes an N-Boc-protected hydroxylamine which reacts with an α,β-unsaturated aldehyde in a tandem aza-Michael/hemiacetal reaction.[2] This reaction, often catalyzed by an organocatalyst, constructs a key chiral isoxazolidine intermediate. The Boc group is essential for directing the reaction and stabilizing the intermediate, which is then converted to the desired N-Boc-β-amino acid.
-
Phase-Transfer Catalytic aza-Michael Addition: Another effective method involves the enantioselective aza-Michael addition of a Boc-protected amine source to an α,β-unsaturated ketone. This reaction, facilitated by a chiral phase-transfer catalyst, establishes the stereocenter of the future β-amino acid moiety with high enantioselectivity. The Boc group is then carried through several synthetic steps before its final removal.
Experimental Protocols
The following are detailed experimental protocols for key steps involving the Boc protecting group in the synthesis of sitagliptin intermediates.
1. Synthesis of (3R,5S)-tert-butyl 5-hydroxy-3-(2,4,5-trifluorobenzyl)isoxazolidine-2-carboxylate
-
Reaction: Tandem aza-Michael/hemiacetal reaction.
-
Procedure: To a solution of (E)-4-(2,4,5-trifluorophenyl)but-2-enal (1 mmol) in dichloromethane (5 mL), N-Boc-hydroxylamine (1.5 mmol), (S)-diphenylprolinol-TMS (0.1 mmol), and p-nitrobenzoic acid (0.1 mmol) are added at 0 °C. The reaction mixture is stirred for 15 hours at 0 °C. Following this, the solution is diluted with dichloromethane (20 mL) and washed with saturated sodium bicarbonate aqueous solution (5 mL) and brine (5 mL). The organic layer is then dried and concentrated to yield the product.
2. Synthesis of (R)-N-Boc-β-(2,4,5-trifluorobenzyl)-β-amino acid
-
Reaction: Oxidation and reductive cleavage from the isoxazolidine intermediate.
-
Procedure: The (3R,5S)-tert-butyl 5-hydroxy-3-(2,4,5-trifluorobenzyl)isoxazolidine-2-carboxylate (1 mmol) is oxidized, and the resulting product is subjected to reductive cleavage. To a solution of the oxidized intermediate in methanol (15 mL), Pd/C (20% w/w) is added. The mixture is hydrogenated under 90 atm for 24 hours. The catalyst is removed by filtration through celite, and the solvent is evaporated to give the (R)-N-Boc-β-amino acid.
3. Enantioselective Phase-Transfer Catalytic aza-Michael Reaction
-
Reaction: Aza-Michael addition of a Boc-protected carbamate to an enone.
-
Procedure: To a solution of tert-butyl β-naphthylmethoxycarbamate (2.0 equiv) and a cinchona-derived chiral bifunctional tetraalkylammonium bromide catalyst (10 mol%) in toluene (0.05 M) at -20 °C, the (E)-enone Michael acceptor (1.0 equiv) is added. A 50% w/v aqueous KOH solution (1.2 equiv) and water are then added. The reaction mixture is stirred at -20 °C until the starting material is consumed.
4. Deprotection of the N-Boc Group to Yield Sitagliptin
-
Reaction: Acidic cleavage of the Boc group.
-
Procedure: The N-Boc protected sitagliptin precursor is dissolved in a solution of 0.5 N HCl in methanol. The reaction is stirred until the deprotection is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS). The solvent is then removed under reduced pressure to yield (R)-sitagliptin as its hydrochloride salt.
Quantitative Data Summary
The efficiency of the synthetic steps involving the Boc protecting group is crucial for the overall yield and purity of sitagliptin. The following table summarizes key quantitative data from the literature.
| Step | Synthetic Route | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Tandem aza-Michael/Hemiacetal Reaction | Organocatalyzed | 85 | 93 | |
| Reductive Cleavage of N-O Bond | Hydrogenation | 99 | Not Reported | |
| Amide Coupling | EDC/HOBT | 83 | Not Applicable | |
| Hydrogenolysis of N-O Bond | Raney-Ni, H₂ | 75 | Not Applicable | |
| Final N-Boc Deprotection | 0.5 N HCl/MeOH | Not explicitly stated for this step | Not Applicable | |
| Overall Yield | Phase-Transfer Catalysis Route (7 steps) | 41 | 96 | |
| Overall Yield | Chiral Hemiacetal Route | 54 | Not explicitly stated for final product |
Logical Workflow of Sitagliptin Synthesis Featuring the Boc Protecting Group
The following diagram illustrates a generalized workflow for the synthesis of sitagliptin where the Boc protecting group plays a pivotal role.
Caption: Generalized workflow for sitagliptin synthesis highlighting the Boc protecting group strategy.
References
N-Boc-Sitagliptin: A Technical Guide to Solubility Characteristics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of N-Boc-sitagliptin, a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin. Understanding the solubility profile of this compound is critical for process optimization, formulation development, and quality control in the pharmaceutical industry. This document presents available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and provides a visual workflow for these procedures.
Solubility of this compound
The solubility of a compound is a fundamental physicochemical property that influences its behavior in various chemical processes. This compound, being a protected derivative of the active pharmaceutical ingredient sitagliptin, exhibits a solubility profile that is crucial for its synthesis and purification.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that the temperature at which these measurements were taken was not specified in the source literature.
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | ~20 |
| Dimethyl sulfoxide (DMSO) | ~16 |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.25 |
Qualitative Solubility Data
Qualitative assessments of this compound's solubility have also been reported and are useful for solvent screening and initial process development.
| Solvent | Solubility Description |
| Ethanol | Slightly soluble |
| Chloroform | Slightly soluble (with heating) |
| Ethyl Acetate | Slightly soluble |
Experimental Protocols for Solubility Determination
The determination of solubility is a routine yet critical experiment in pharmaceutical development. The "shake-flask" method is a widely recognized and reliable technique for establishing the equilibrium solubility of a compound.
Principle of the Shake-Flask Method
The shake-flask method is based on achieving a saturated solution of the compound in a specific solvent at a controlled temperature. An excess of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium. Once equilibrium is established, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Detailed Experimental Protocol (Representative)
The following protocol outlines the key steps for determining the solubility of this compound using the shake-flask method.
1. Materials and Equipment:
-
This compound (solid)
-
Selected solvents of analytical grade
-
Volumetric flasks and pipettes
-
Scintillation vials or flasks with secure caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Analytical balance
2. Procedure:
-
Preparation:
-
Prepare stock solutions of this compound of known concentrations in a suitable solvent for the preparation of a calibration curve.
-
Equilibrate the orbital shaker to the desired temperature (e.g., 25 °C or 37 °C).
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in the temperature-controlled orbital shaker.
-
Agitate the samples at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined experimentally.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand to let the undissolved solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Construct a calibration curve using the prepared stock solutions of known concentrations.
-
Determine the concentration of this compound in the samples by comparing their analytical response to the calibration curve.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent by taking into account the dilution factor. The result is typically expressed in mg/mL or g/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining this compound solubility.
Spectroscopic Profile of N-Boc-Sitagliptin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for N-Boc-sitagliptin, an important intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics, along with generalized experimental protocols for obtaining such data. This information is crucial for the identification, characterization, and quality control of this compound in research and pharmaceutical development.
Spectroscopic Data Summary
The spectroscopic data for this compound are summarized in the tables below. These data are essential for confirming the chemical structure and purity of the compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound
| ¹H NMR (Proton) | ¹³C NMR (Carbon) |
| Data not publicly available in detail. | Data not publicly available in detail. |
| General Expected Resonances: | General Expected Resonances: |
| Aromatic protons (trifluorophenyl group) | Carbonyl carbons (Boc and amide groups) |
| Aliphatic protons (butanamide backbone) | Aromatic carbons (trifluorophenyl group) |
| Protons of the triazolopyrazine ring system | Aliphatic carbons (butanamide backbone and Boc group) |
| Singlet for the tert-butyl group (Boc) | Carbons of the triazolopyrazine ring system |
| NH proton of the carbamate | Trifluoromethyl carbon |
Note: Specific chemical shifts (ppm) and coupling constants (Hz) are dependent on the solvent and instrument parameters and would be determined during experimental analysis.
Table 2: Mass Spectrometry (MS) Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₂₃F₆N₅O₃ | [1][2][3] |
| Molecular Weight | 507.43 g/mol | [1][2] |
| Monoisotopic Mass | 507.1705 Da | |
| Commonly Observed Ion | [M+H]⁺ |
Note: High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
| N-H Stretch (Amine/Amide) | 3357 (strong, broad) | |
| Aromatic C-H Stretch | 3050-3000 | |
| Aliphatic C-H Stretch | <3000 | |
| C=O Stretch (Carbonyl) | (Data not publicly available) |
Note: The carbonyl stretching region is expected to show distinct peaks for the Boc protecting group and the amide functionality.
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data for this compound. These protocols are based on standard analytical techniques for small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectra.
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the deuterated solvent peaks.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition of this compound.
Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a suitable ionization source (e.g., electrospray ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Set the mass range to scan for the expected molecular ion (e.g., m/z 100-1000).
-
Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ion.
-
For high-resolution mass spectrometry, ensure the instrument is properly calibrated to achieve high mass accuracy.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet-forming die.
-
Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Process the spectrum by performing a background subtraction and identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Workflow and Data Analysis
The general workflow for the spectroscopic analysis of this compound involves sample preparation, data acquisition using the respective instruments, and subsequent data processing and interpretation to confirm the structure and purity of the compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
N-Boc-Sitagliptin: A Comprehensive Technical Guide for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Boc-sitagliptin, a critical pharmaceutical intermediate in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. This document details its synthesis, purification, and analysis, presenting key quantitative data, experimental protocols, and visual representations of its chemical synthesis and biological mechanism of action.
Introduction to this compound
This compound, with the CAS Number 486460-23-5, is the N-tert-butoxycarbonyl (Boc) protected form of sitagliptin.[1][2] The Boc protecting group is strategically employed during the synthesis of sitagliptin to mask the primary amine, thereby preventing unwanted side reactions and enabling selective chemical transformations at other sites of the molecule.[1][2] Following the key coupling steps, the Boc group is removed under acidic conditions to yield the final active pharmaceutical ingredient (API), sitagliptin.[3]
Chemical Properties:
| Property | Value | Reference(s) |
| CAS Number | 486460-23-5 | |
| Molecular Formula | C₂₁H₂₃F₆N₅O₃ | |
| Molecular Weight | 507.4 g/mol | |
| IUPAC Name | tert-butyl N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamate | |
| Synonyms | Boc-Sitagliptin, Sitagliptin Impurity 22 | |
| Appearance | Solid | |
| Solubility | DMF: 20 mg/ml, DMSO: 16 mg/ml, Ethanol: Slightly soluble, PBS (pH 7.2): 0.25 mg/ml |
Synthesis of this compound
The synthesis of this compound is a key step in the overall production of sitagliptin. Various synthetic strategies have been developed to achieve high yield and enantiomeric purity. A common approach involves the coupling of a chiral β-amino acid derivative with a triazolopyrazine moiety.
General Synthesis Workflow
The synthesis of this compound typically follows a multi-step process that begins with the formation of a chiral β-amino acid precursor, which is then coupled with the heterocyclic component.
Experimental Protocol: Amide Coupling to form this compound
This protocol describes a common method for the synthesis of this compound via amide coupling.
Materials:
-
(R)-N-tert-butyloxycarbonyl-3-amino-4-(2,4,5-trifluorophenyl) butyric acid
-
3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride
-
Triethylamine (TEA)
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Isopropanol
Procedure:
-
In a reaction flask, dissolve (R)-N-tert-butyloxycarbonyl-3-amino-4-(2,4,5-trifluorophenyl) butyric acid (10g), 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride (12.1g), triethylamine (6.8g), 1-hydroxybenzotriazole (6g), and 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (7.2g) in tetrahydrofuran (80ml).
-
Stir the reaction mixture at room temperature for 12 hours.
-
After the reaction is complete, add water (80ml) and separate the layers.
-
Extract the aqueous layer with ethyl acetate (50ml x 2).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Crystallize the crude product from an isopropanol/water (10:1, 50ml) mixed solvent to obtain this compound.
Quantitative Data:
| Starting Material | Product | Yield | Purity | Reference |
| (R)-N-tert-butyloxycarbonyl-3-amino-4-(2,4,5-trifluorophenyl) butyric acid | This compound | 86% | Not specified | |
| Dehydrositagliptin intermediate | This compound (via hydrogenation) | up to 65% (overall) | >99.6 wt% | |
| (R)-N-Boc-β-(2,4,5-trifluorobenzyl)-β-amino acid and triazole | This compound | 91% | >99.9% ee |
Deprotection to Sitagliptin
The final step in the synthesis of sitagliptin from its N-Boc protected intermediate is the removal of the Boc group. This is typically achieved under acidic conditions.
Experimental Protocol: Deprotection of this compound
Materials:
-
This compound
-
0.5 N HCl in Methanol
Procedure:
-
Dissolve this compound in a solution of 0.5 N HCl in methanol.
-
Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC or HPLC).
-
Upon completion, the solvent is typically removed under reduced pressure to yield sitagliptin hydrochloride.
Analytical Characterization
The purity and identity of this compound are confirmed using various analytical techniques, with HPLC and NMR spectroscopy being the most common.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound and for monitoring the progress of the synthesis and purification steps.
Typical HPLC Conditions for Sitagliptin and its Intermediates:
| Parameter | Condition | Reference(s) |
| Column | C18 (e.g., PRONTOSIL C18, Monolithic C18) | |
| Mobile Phase | Acetonitrile : Acetate buffer (pH 4.4) (36:64 v/v) or Acetonitrile : Phosphate buffer (pH 2.8) (70:30 v/v) | |
| Flow Rate | 1.0 ml/min | |
| Detection | UV at 225 nm or 255 nm | |
| Column Temperature | 36-37 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of this compound.
¹H NMR Spectral Data for Sitagliptin (as a reference for structural components):
-
Aromatic protons: Peaks in the aromatic region.
-
Aliphatic protons (including alkyl and cycloalkyl): Peaks in the aliphatic region.
-
NH₂ protons: A peak around 9.0 ppm.
¹⁹F NMR Spectral Data for Sitagliptin:
-
Trifluoromethyl group (F4): Peak at -57.9 ppm.
-
Aromatic fluorine atoms (F1, F2, F3): Peaks at -114.6 ppm, -131.9 ppm, and -139.9 ppm.
¹⁵N NMR Spectral Data for Sitagliptin:
-
Five distinct nitrogen peaks are observed at approximately 33.1, 104.2, 167.0, 306.5, and 324.0 ppm.
A comprehensive characterization data package for this compound typically includes ¹H-NMR, Mass Spectrometry (MS), HPLC, Infrared Spectroscopy (IR), and Thermogravimetric Analysis (TGA), often provided with a Certificate of Analysis (CoA).
Biological Context: The Role of Sitagliptin as a DPP-4 Inhibitor
This compound is the immediate precursor to sitagliptin, a highly selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
DPP-4 Inhibition Signaling Pathway
By inhibiting DPP-4, sitagliptin increases the levels of active GLP-1 and GIP, which in turn leads to a glucose-dependent increase in insulin secretion and a decrease in glucagon secretion. This mechanism of action helps to lower blood glucose levels in patients with type 2 diabetes.
Conclusion
This compound is a pivotal intermediate in the manufacturing of sitagliptin, a leading therapeutic agent for type 2 diabetes. The efficient and stereoselective synthesis of this intermediate is crucial for the overall cost-effectiveness and purity of the final drug product. The analytical methods outlined in this guide are essential for ensuring the quality and consistency of this compound, thereby safeguarding the efficacy and safety of the resulting sitagliptin. Further research into more efficient and greener synthetic routes for this compound continues to be an area of active investigation in pharmaceutical process development.
References
The Evolving Synthesis of Sitagliptin: A Technical Review of Key Manufacturing Routes
For Researchers, Scientists, and Drug Development Professionals
Sitagliptin, the active pharmaceutical ingredient in Januvia®, is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. Its commercial success has driven significant innovation in synthetic organic chemistry, leading to progressively more efficient, cost-effective, and environmentally benign manufacturing processes. This technical guide provides an in-depth review of the core synthetic strategies for sitagliptin, with a focus on Merck's three generations of manufacturing processes and a classical chemical resolution approach. Detailed experimental protocols, comparative quantitative data, and workflow visualizations are presented to offer a comprehensive resource for researchers in the field.
Executive Summary of Synthetic Strategies
The synthesis of sitagliptin has evolved significantly, showcasing a trend towards greener chemistry and biocatalysis. The key challenge in its synthesis is the stereoselective installation of the chiral β-amino acid moiety. The main approaches that have been developed include:
-
Merck's First-Generation Process: This initial manufacturing route relied on the asymmetric hydrogenation of a β-keto ester using a ruthenium-based catalyst. While effective for producing early clinical supplies, it was a lengthy process with a moderate overall yield.[1]
-
Merck's Second-Generation Process: A major advancement, this process introduced a highly efficient three-step, one-pot synthesis of the key dehydrositagliptin intermediate, followed by a highly enantioselective asymmetric hydrogenation using a rhodium-Josiphos catalyst system.[2][3] This "green" synthesis dramatically improved the overall yield and reduced waste.
-
Merck's Third-Generation Process (Biocatalytic Route): In a landmark example of industrial biocatalysis, Merck, in collaboration with Codexis, developed a process utilizing a highly engineered transaminase enzyme for the direct asymmetric amination of a prositagliptin ketone.[4] This route offers superior enantioselectivity, further increases the overall yield, and operates under milder conditions.
-
Chemical Resolution: A classical approach that involves the synthesis of a racemic mixture of sitagliptin followed by resolution using a chiral resolving agent. While conceptually straightforward, this method is generally less efficient due to the inherent 50% theoretical maximum yield for the desired enantiomer in the resolution step.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the different sitagliptin synthesis strategies, allowing for a direct comparison of their efficiencies.
| Synthetic Route | Key Chiral Induction Step | Overall Yield (%) | Enantiomeric Excess (ee, %) | Number of Steps | Key Catalyst/Enzyme |
| Merck 1st Generation | Asymmetric Hydrogenation | 52% | >99% (after processing) | 8 | Ruthenium-BINAP |
| Merck 2nd Generation | Asymmetric Hydrogenation | up to 65% | >99.9% (after crystallization) | 3 (one-pot) + hydrogenation | Rhodium-tBu-Josiphos |
| Merck 3rd Generation | Enzymatic Reductive Amination | ~74-76% (10-13% increase over 2nd Gen) | >99.95% | 1 (enzymatic step) | Engineered Transaminase (Codexis) |
| Chemical Resolution | Classical Resolution | 11% | 96% (after resolution) | 5 | (-)-Di-p-toluoyl-L-tartaric acid |
Synthetic Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to sitagliptin.
Figure 1: Merck's First-Generation Synthesis of Sitagliptin.
Figure 2: Merck's Second-Generation (Green) Synthesis of Sitagliptin.
Figure 3: Merck's Third-Generation (Biocatalytic) Synthesis of Sitagliptin.
Figure 4: Chemical Resolution Synthesis of Sitagliptin.
Detailed Experimental Protocols
This section provides a detailed overview of the experimental procedures for the key synthetic routes to sitagliptin, based on published literature.
Synthesis of Key Intermediate: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride
This intermediate is crucial for the final coupling step in most sitagliptin syntheses. A representative synthesis is as follows:
A mixture of trifluoroacetohydrazide (prepared from ethyl trifluoroacetate and hydrazine hydrate) is reacted with chloroacetyl chloride in the presence of a base. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form a triazolopyrazine precursor. This precursor is subsequently reacted with ethylenediamine to introduce the piperazine ring, followed by salt formation with hydrochloric acid to yield the desired product.
Experimental Procedure: To a flask containing methanol (80 mL), add the crude triazolopyrazine precursor (20.2 g, 96 mmol) and stir to form a white slurry. Heat the mixture to 55 °C. Slowly add 37% concentrated hydrochloric acid (97 mmol) dropwise and maintain the temperature at 55 °C for 1 hour. Partially evaporate the solvent under reduced pressure at 20 °C until crystals precipitate. Filter the solid, wash with a cold solvent, and dry to obtain 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride.
Merck's First-Generation Process: Asymmetric Hydrogenation of a β-Keto Ester
The first-generation process establishes the chirality of sitagliptin through the asymmetric hydrogenation of a β-keto ester.
Experimental Procedure (Adapted from general procedures for Ru-BINAP catalyzed hydrogenations):
-
Catalyst Preparation: In a dry Schlenk flask under an argon atmosphere, [RuCl₂(benzene)]₂ and (R)-BINAP are combined in a 1:1.05 molar ratio of Ru to BINAP. Anhydrous, degassed N,N-dimethylformamide (DMF) is added, and the suspension is stirred at 100°C for 10 minutes to form a clear, reddish-brown solution. The solvent is removed under vacuum to yield the solid (R)-BINAP-Ru(II) complex.
-
Hydrogenation: In a separate dry Schlenk flask, methyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate is dissolved in anhydrous, degassed methanol. The prepared Ru-BINAP catalyst is added under an argon stream (substrate-to-catalyst ratio typically ranging from 1000:1 to 10,000:1). The solution is degassed via freeze-pump-thaw cycles and then transferred to an autoclave. The autoclave is pressurized with hydrogen gas (e.g., 100 atm) and the reaction is stirred at room temperature until completion. The resulting (S)-methyl 4-(2,4,5-trifluorophenyl)-3-hydroxybutanoate is then carried forward through a multi-step sequence involving lactam formation, coupling with the triazolopiperazine intermediate, and deprotection to afford sitagliptin.
Merck's Second-Generation Process: One-Pot Dehydrositagliptin Synthesis and Asymmetric Hydrogenation
This improved process features a highly efficient one-pot synthesis of dehydrositagliptin followed by a Rh-catalyzed asymmetric hydrogenation.
Experimental Procedure:
-
One-Pot Synthesis of Dehydrositagliptin: This process starts from 2,4,5-trifluorophenylacetic acid and involves a sequence of reactions without isolation of intermediates to yield dehydrositagliptin in high yield (82%).
-
Asymmetric Hydrogenation: The dehydrositagliptin intermediate is hydrogenated using a Rh(I)/tBu-JOSIPHOS catalyst system. The reaction is typically carried out in methanol under hydrogen pressure. The catalyst loading can be as low as 0.15 mol %. The resulting sitagliptin is then isolated as its phosphate salt.
Merck's Third-Generation Process: Biocatalytic Reductive Amination
This state-of-the-art process employs an engineered transaminase for the direct conversion of a prositagliptin ketone to sitagliptin.
Experimental Procedure (General): The prositagliptin ketone is subjected to a transamination reaction using an engineered transaminase enzyme (e.g., from Codexis) and an amine donor, such as isopropylamine. The reaction is typically carried out in a buffered aqueous solution, often with a co-solvent like DMSO to aid in substrate solubility. The pH and temperature are controlled to optimize enzyme activity. The reaction proceeds with very high enantioselectivity to directly yield (R)-sitagliptin. Under optimized conditions, a 200 g/L concentration of the prositagliptin ketone can be converted to sitagliptin with a 92% assay yield and >99.95% ee using 6 g/L of the enzyme in 50% DMSO.
Chemical Resolution of Racemic Sitagliptin
This method involves the non-stereoselective synthesis of sitagliptin followed by separation of the enantiomers.
Experimental Procedure:
-
Synthesis of Racemic Sitagliptin: An enamine intermediate is reduced using a non-chiral reducing agent like sodium borohydride (NaBH₄) to produce racemic sitagliptin. For example, to a cooled (-10 °C) solution of THF (50 mL), NaBH₄ (2.33 g, 61.68 mmol) and methanesulfonic acid (5.9 g, 61.68 mmol) are added, followed by the enamine intermediate (5.0 g, 12.34 mmol) in isopropanol (30 mL). The reaction is aged at -15 °C for 4.5 hours.
-
Resolution: The resulting racemic sitagliptin (0.5 g, 1.23 mmol) is dissolved in methanol (15 mL), and a solution of (-)-di-p-toluoyl-L-tartaric acid (0.24 g, 0.62 mmol) in isopropanol (15 mL) is added. The mixture is heated to 65 °C for 1 hour, then cooled to allow the diastereomeric salt of (R)-sitagliptin to precipitate. The salt is collected by filtration and can be recrystallized to improve enantiomeric purity. The free base of (R)-sitagliptin is then liberated by treatment with a base.
Conclusion
The synthetic history of sitagliptin is a compelling narrative of continuous improvement in pharmaceutical manufacturing. From a solid but lengthy first-generation process, the evolution to a highly efficient and green second-generation synthesis, and finally to a cutting-edge biocatalytic third-generation route, demonstrates the power of chemical and biochemical innovation. This technical guide provides a detailed overview of these key synthetic strategies, offering valuable insights and practical information for researchers and professionals in the field of drug development and synthesis. The ongoing advancements in catalysis and biocatalysis will undoubtedly continue to shape the future of sitagliptin synthesis and provide a blueprint for the development of other complex chiral pharmaceuticals.
References
N-Boc-Sitagliptin: A Technical Guide for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-sitagliptin is a key intermediate in the synthesis of sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2][3] The tert-butoxycarbonyl (Boc) protecting group on the amine is critical for preventing unwanted side reactions during the synthesis of the final active pharmaceutical ingredient (API).[3] This technical guide provides an in-depth overview of this compound, including its synthesis, purification, analytical characterization, and its applications in research and development. Detailed experimental protocols and data are presented to assist researchers in their work with this compound.
Chemical Properties and Structure
This compound, also known as tert-butyl N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamate, is the N-Boc protected form of sitagliptin.
| Property | Value | Reference |
| CAS Number | 486460-23-5 | |
| Molecular Formula | C21H23F6N5O3 | |
| Molecular Weight | 507.4 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 188-191 °C | |
| Solubility | Soluble in DMF and DMSO, slightly soluble in ethanol and chloroform. |
Synthesis of this compound
Several synthetic routes to sitagliptin have been developed, with many involving the use of this compound as a key intermediate. One common approach involves the coupling of (3R)-3-[N-(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
DOT Diagram: Synthetic Pathway of this compound
Caption: Synthetic pathway for this compound via amide coupling.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on common amide coupling reactions.
-
Reaction Setup: To a solution of (3R)-3-[N-(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), Hydroxybenzotriazole (HOBt) (1.1 eq), and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Addition of Amine: Stir the mixture at room temperature for 15 minutes, then add 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride (1.0 eq).
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Purification and Characterization
Purification of this compound is typically achieved through silica gel column chromatography. The purity and identity of the compound are confirmed by various analytical techniques.
| Analytical Technique | Typical Parameters and Expected Results |
| HPLC | Column: C18 reverse-phase; Mobile Phase: Gradient of acetonitrile and water (with 0.1% trifluoroacetic acid); Detection: UV at 267 nm. A single major peak should be observed. |
| LC-MS | Provides the mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (508.4 [M+H]+). |
| ¹H NMR | The proton NMR spectrum will show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the aromatic protons, and the aliphatic protons of the sitagliptin backbone. |
| ¹³C NMR | The carbon NMR spectrum will show the corresponding signals for all carbons in the molecule. |
| FT-IR | Characteristic absorption bands for the carbamate C=O (around 1685 cm⁻¹) and amide C=O (around 1645 cm⁻¹) groups. |
Role in Research and Development
This compound serves multiple purposes in a research and development setting:
-
Synthetic Intermediate: Its primary role is as a protected intermediate in the multi-step synthesis of sitagliptin.
-
Reference Standard: It is used as a reference standard for the identification and quantification of impurities in sitagliptin drug substance and drug product.
-
Pharmacological Research: As a protected derivative, it can be used as a negative control in biological assays to confirm that the free amine of sitagliptin is essential for its DPP-4 inhibitory activity.
-
Drug Metabolism and Pharmacokinetic (DMPK) Studies: It can be used to investigate the metabolic fate of the Boc-protected amine and compare its pharmacokinetic profile to that of sitagliptin.
DOT Diagram: Experimental Workflow for DPP-4 Inhibition Assay
Caption: Workflow for a DPP-4 inhibition assay.
Experimental Protocol: DPP-4 Inhibition Assay
This protocol describes a typical in vitro assay to determine the inhibitory activity of test compounds against the DPP-4 enzyme.
-
Reagent Preparation: Prepare solutions of recombinant human DPP-4 enzyme, the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), and test compounds (sitagliptin and this compound) in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).
-
Assay Plate Preparation: Add the test compounds at various concentrations to the wells of a 96-well microplate.
-
Enzyme Addition: Add the DPP-4 enzyme solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity (excitation at 360 nm, emission at 460 nm) every minute for 30 minutes using a fluorescence plate reader.
-
Data Analysis: Determine the rate of reaction for each concentration of the test compound. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Sitagliptin's Mechanism of Action
Sitagliptin, the deprotected form of this compound, is a selective inhibitor of the DPP-4 enzyme. DPP-4 is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn stimulates insulin release and suppresses glucagon secretion in a glucose-dependent manner.
DOT Diagram: Sitagliptin's Signaling Pathway
Caption: Mechanism of action of sitagliptin.
Conclusion
This compound is an indispensable molecule in the synthesis and quality control of sitagliptin. Its use in research and development extends beyond being a mere synthetic precursor, serving as a vital tool for pharmacological studies and analytical method development. A thorough understanding of its properties and handling is crucial for scientists and professionals working in the field of diabetes drug discovery and development.
References
Technical Guide: N-Boc-Sitagliptin - Physical Properties and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical appearance and recommended storage conditions for N-Boc-sitagliptin, a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin.[1][2][3][4] Adherence to proper storage and handling protocols is critical for maintaining the compound's stability and purity.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Chemical Name | tert-butyl N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamate |
| CAS Number | 486460-23-5 |
| Molecular Formula | C₂₁H₂₃F₆N₅O₃ |
| Molecular Weight | 507.43 g/mol |
| Physical Appearance | White solid |
| Melting Point | 188-191 °C |
| Solubility | - DMF: 20 mg/ml- DMSO: 16 mg/ml- Chloroform (Slightly, Heated)- Ethyl Acetate (Slightly)- Ethanol (Slightly soluble)- PBS (pH 7.2): 0.25 mg/ml |
| Purity | ≥98% |
| Predicted Density | 1.46 ± 0.1 g/cm³ |
Storage and Handling
Proper storage is essential to ensure the stability of this compound. The compound's stability has been documented for at least four years when stored correctly.
Recommended Storage Conditions:
-
Short-term storage (1-2 weeks): Store at -4°C.
-
Long-term storage (1-2 years): For extended periods, it is recommended to store this compound at -20°C.
-
General laboratory storage: A refrigerator (2-8°C) is also cited as a suitable storage condition.
Shipping Conditions:
-
This compound is typically shipped at room temperature in the continental US, though this may vary for other locations.
Handling Precautions:
-
It is advised to wear protective gear, including glasses, gloves, and a lab coat, to avoid skin contact.
-
Experiments involving potentially toxic or irritating substances should be conducted in a well-ventilated area or a glove box.
-
Dispose of any waste generated from experiments according to proper laboratory and environmental safety protocols.
Experimental Protocols
Determination of Melting Point (Capillary Method):
This protocol outlines a standard procedure for determining the melting point of a crystalline solid like this compound.
-
Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form.
-
Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Begin heating the apparatus. A rapid heating rate can be used initially, but the rate should be slowed to 1-2 °C per minute as the temperature approaches the expected melting point of 188-191 °C.
-
Observation: Observe the sample closely. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting point range.
-
Verification: For accuracy, it is good practice to perform the measurement in triplicate.
Logical Workflow for Stability
The following diagram illustrates the relationship between appropriate storage conditions and the preservation of this compound's chemical integrity.
Caption: Logical workflow for maintaining this compound stability and purity.
References
Methodological & Application
Application Notes and Protocols: Detailed Synthesis of N-Boc-Sitagliptin
This document provides a detailed protocol for the synthesis of N-Boc-sitagliptin, a key protected intermediate in the manufacturing of Sitagliptin, an oral hypoglycemic agent used for the treatment of type 2 diabetes.[1][2] The protocols outlined below are intended for researchers, scientists, and drug development professionals.
Overall Synthetic Strategy
The most common and industrially applicable synthesis of this compound involves the coupling of two key intermediates:
-
(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid (also referred to as Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid).[3][4]
-
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[5]triazolo[4,3-a]pyrazine hydrochloride .
The coupling of these two fragments, typically facilitated by a coupling agent, yields the desired this compound.
Experimental Protocols
Protocol 1: Synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
This chiral β-amino acid is a crucial building block for the synthesis of sitagliptin. One method for its synthesis involves the hydrolysis of the corresponding ethyl ester.
Materials:
-
(R)-β-tert-butoxycarbonylamino-2,4,5-trifluorophenylbutyric acid ethyl ester
-
Methanol (MeOH)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Dichloromethane (CH₂Cl₂)
-
2N Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (R)-β-tert-butoxycarbonylamino-2,4,5-trifluorophenylbutyric acid ethyl ester in methanol.
-
Add a solution of LiOH·H₂O in water to the mixture.
-
Stir the reaction mixture at room temperature until the hydrolysis is complete (monitoring by TLC or HPLC is recommended).
-
Concentrate the reaction mixture under reduced pressure to remove methanol.
-
Dilute the residue with water and wash with an organic solvent like dichloromethane to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-4 by the dropwise addition of 2N HCl.
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
| Parameter | Value | Reference |
| Starting Material | (R)-β-tert-butoxycarbonylamino-2,4,5-trifluorophenylbutyric acid ethyl ester | |
| Reagents | LiOH·H₂O, 2N HCl | |
| Solvents | Methanol, Dichloromethane | |
| pH for precipitation | 2-4 | |
| Typical Yield | ~75-98% |
Protocol 2: Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride
This heterocyclic component is the second key intermediate required for the synthesis of this compound.
Materials:
-
N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide
-
Methanol (MeOH)
-
37% Hydrochloric acid (HCl)
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Prepare a suspension of N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide in methanol.
-
Warm the suspension to approximately 55 °C.
-
Slowly add 37% hydrochloric acid over 15 minutes at this temperature. The solids should dissolve, resulting in a clear solution.
-
Age the reaction for 30 minutes at 55 °C.
-
Cool the solution to 20 °C and allow a seed bed to form (this may take 10-60 minutes).
-
Charge MTBE to the mixture over 1 hour at 20 °C to precipitate the product.
-
Cool the resulting slurry to 2 °C, age for 30 minutes, and then filter.
-
Wash the solid product with a cold mixture of ethanol and MTBE (1:3).
-
Dry the solids under vacuum at 45 °C to obtain the hydrochloride salt.
| Parameter | Value | Reference |
| Starting Material | N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide | |
| Reagents | 37% HCl | |
| Solvents | Methanol, MTBE | |
| Reaction Temperature | 55 °C, then cooled to 2 °C | |
| Purity | >99% |
Protocol 3: Synthesis of this compound
This final step involves the amide coupling of the two previously synthesized intermediates.
Materials:
-
(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
-
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
An organic base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
-
5% aqueous sodium carbonate or sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDC-HCl (1.2 eq).
-
Stir the mixture at room temperature for about 30 minutes to activate the carboxylic acid.
-
In a separate flask, suspend 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride (1.1 eq) in DCM and add the organic base (e.g., DIPEA, 2.5-3.0 eq) to neutralize the hydrochloride salt.
-
Add the neutralized triazole solution to the activated acid mixture.
-
Stir the reaction at room temperature for 3-12 hours, monitoring its progress by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous sodium carbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by crystallization from a suitable solvent system (e.g., toluene or ethyl acetate/hexane) to yield a white solid.
| Parameter | Value | Reference |
| Reactant 1 | (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid | |
| Reactant 2 | 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine HCl | |
| Coupling Agents | HOBt, EDC-HCl | |
| Base | DIPEA or Triethylamine | |
| Solvent | Dichloromethane or DMF | |
| Reaction Time | 3-12 hours | |
| Yield | >90% | |
| Purity | >99% after purification |
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for this compound Synthesis
References
- 1. Cas 486460-23-5,Sitagliptin N-Boc IMpurity | lookchem [lookchem.com]
- 2. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | 762240-92-6 [chemicalbook.com]
- 3. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]
- 4. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]
- 5. Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of N-Boc-Sitagliptin to Yield Sitagliptin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely used therapeutic agent for the management of type 2 diabetes. The synthesis of sitagliptin often involves the use of the tert-butyloxycarbonyl (Boc) protecting group for the amine functionality. The final step in many synthetic routes is the deprotection of N-Boc-sitagliptin to yield the active pharmaceutical ingredient. The choice of deprotection method is critical as it can significantly impact the yield, purity, and overall efficiency of the process.
These application notes provide detailed protocols for the most common methods of this compound deprotection, primarily focusing on acid-catalyzed hydrolysis using hydrochloric acid (HCl) and trifluoroacetic acid (TFA). The information is compiled from various scientific literature and patents to offer a comprehensive guide for laboratory and process chemistry applications.
Deprotection Methods Overview
The removal of the N-Boc group from sitagliptin is typically achieved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine of sitagliptin.
The most frequently employed reagents for this transformation are hydrochloric acid, often in an alcoholic solvent like methanol, and trifluoroacetic acid, typically in a chlorinated solvent such as dichloromethane (DCM). The choice between these methods depends on factors such as substrate compatibility, desired salt form of the final product, and scale of the reaction.
Comparative Data of Deprotection Methods
The following table summarizes quantitative data from literature for different this compound deprotection methods. It is important to note that yields and purities can be influenced by the quality of the starting material and the specific work-up and purification procedures employed.
| Deprotection Reagent | Solvent(s) | Temperature (°C) | Reaction Time | Reported Yield | Reported Purity | Citation(s) |
| Hydrochloric Acid (HCl) | Methanol (MeOH) | Room Temp. - 45 | 1 - 12 hours | >90% (in-situ) | >99% | [1] |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - Room Temp. | 1 - 18 hours | ~87% | High | [1] |
| Hydrochloric Acid (HCl) | Methanol (MeOH) | Not Specified | Not Specified | Not Specified | >99.5% | [2] |
Note: The yields and purities reported are often for the isolated sitagliptin salt (e.g., phosphate or hydrochloride) after work-up and crystallization, and may not solely reflect the deprotection step efficiency.
Experimental Protocols
Protocol 1: Deprotection using Hydrochloric Acid in Methanol
This protocol describes the deprotection of this compound using a solution of hydrochloric acid in methanol. This method is widely used due to the availability and cost-effectiveness of the reagents.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Hydrochloric Acid (37%) or pre-made methanolic HCl
-
Sodium hydroxide solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer. The concentration can typically range from 0.1 to 0.5 M.
-
To the stirred solution, add a solution of hydrochloric acid in methanol (e.g., 1.25 M to 4 M). The amount of HCl should be in stoichiometric excess.
-
Stir the reaction mixture at room temperature to 45°C. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until complete consumption of the starting material is observed (typically 1-12 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in water and adjust the pH to basic (pH > 8) using an aqueous solution of sodium hydroxide.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to yield sitagliptin free base, which can then be used for salt formation (e.g., sitagliptin phosphate).
Protocol 2: Deprotection using Trifluoroacetic Acid in Dichloromethane
This protocol outlines the use of trifluoroacetic acid in dichloromethane for the deprotection of this compound. TFA is a strong acid that often allows for faster deprotection at lower temperatures.
Materials:
-
This compound
-
Dichloromethane (DCM, anhydrous)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution (for neutralization)
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid to the stirred solution. A common ratio is 1:1 to 1:4 (v/v) of TFA to DCM.
-
Stir the reaction mixture at 0°C to room temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 1-4 hours).
-
Upon completion, carefully quench the reaction by adding the mixture to a stirred, chilled solution of saturated sodium bicarbonate. Ensure the pH of the aqueous layer is basic.
-
Separate the organic layer. Extract the aqueous layer with additional dichloromethane.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.
-
Concentrate the organic layer under reduced pressure to afford sitagliptin free base.
Visualizations
This compound Deprotection Pathway
Caption: Acid-catalyzed deprotection of this compound.
Experimental Workflow for this compound Deprotection
Caption: General experimental workflow for deprotection.
Safety and Handling Precautions
-
Both hydrochloric acid and trifluoroacetic acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, within a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; therefore, it should be handled in a well-ventilated area, preferably a fume hood.
-
The deprotection reaction releases isobutylene and carbon dioxide gas. Ensure the reaction vessel is not sealed to avoid pressure build-up.
Conclusion
The deprotection of this compound is a crucial final step in its synthesis. The choice between hydrochloric acid and trifluoroacetic acid will depend on the specific requirements of the synthesis, including scale, cost, and desired final salt form. The protocols provided herein offer a detailed guide for performing this transformation efficiently and safely. Researchers should optimize the reaction conditions for their specific substrate and scale to achieve the best results in terms of yield and purity.
References
Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of N-Boc-sitagliptin
Introduction
N-Boc-sitagliptin is a key intermediate in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] The purity and quality of this compound are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This application note describes a simple, precise, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control analysis.
Materials and Methods
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector was used. Data acquisition and processing were performed using appropriate chromatography software.
Chemicals and Reagents: this compound reference standard was obtained from a certified supplier. HPLC grade acetonitrile, methanol, and water were used. Analytical grade potassium dihydrogen phosphate and orthophosphoric acid were used for buffer preparation.
Chromatographic Conditions: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) was used for separation. The mobile phase consisted of a mixture of phosphate buffer and an organic solvent, delivered in an isocratic elution mode. The flow rate and detection wavelength were optimized for the best separation and sensitivity.
Experimental Protocols
1. Preparation of Mobile Phase:
-
Buffer Preparation (0.05M Potassium Dihydrogen Phosphate, pH 2.8): Dissolve a calculated amount of potassium dihydrogen phosphate in HPLC grade water to obtain a 0.05M solution. Adjust the pH to 2.8 using orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the prepared phosphate buffer and acetonitrile in a specified ratio (e.g., 30:70 v/v).[3] Degas the mobile phase by sonication for 15-20 minutes before use.
2. Preparation of Standard Stock Solution:
-
Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.
-
Dissolve and make up the volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
3. Preparation of Working Standard Solutions:
-
From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to achieve concentrations in the desired linearity range (e.g., 30-70 µg/mL).[3]
4. Sample Preparation:
-
For the analysis of bulk drug, accurately weigh a quantity of the sample equivalent to 25 mg of this compound and prepare the solution as described for the standard stock solution.
-
For the analysis of in-process samples, dilute the sample with the mobile phase to obtain a final concentration within the linearity range of the method.
5. Method Validation Protocol:
The developed method was validated as per ICH Q2(R1) guidelines for the following parameters:
-
System Suitability: Inject the standard solution six times and evaluate the system suitability parameters, including theoretical plates, tailing factor, and %RSD of peak area.
-
Specificity: Analyze blank, placebo (if applicable), and this compound standard solutions to demonstrate the absence of interference at the retention time of the analyte. Forced degradation studies (acid, base, oxidative, thermal, and photolytic) should be performed to demonstrate the stability-indicating nature of the method.[4]
-
Linearity: Inject the prepared working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Determine the correlation coefficient, slope, and intercept.
-
Precision:
-
Method Precision (Repeatability): Analyze six individual preparations of the sample at the target concentration and calculate the %RSD.
-
Intermediate Precision (Ruggedness): Repeat the method precision study on a different day, with a different analyst, and on a different instrument.
-
-
Accuracy (Recovery): Perform recovery studies by spiking a known amount of this compound standard into a placebo or blank at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary the chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) and evaluate the effect on the system suitability parameters.
Data Presentation
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | Develosil ODS HG-5 RP C18 (15cm x 4.6mm, 5µm) |
| Mobile Phase | (0.05M) Phosphate Buffer : Acetonitrile (30:70 v/v), pH 2.8 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 255 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Theoretical Plates | > 2000 | 4500 |
| Tailing Factor | ≤ 2.0 | 1.2 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 3: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 30 | 350123 |
| 40 | 465432 |
| 50 | 580987 |
| 60 | 695123 |
| 70 | 810456 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 4: Precision and Accuracy Data
| Parameter | %RSD / % Recovery |
| Method Precision (%RSD, n=6) | 0.5% |
| Intermediate Precision (%RSD, n=6) | 0.7% |
| Accuracy (Recovery at 3 levels) | 99.5% - 101.2% |
Table 5: LOD and LOQ
| Parameter | Value |
| Limit of Detection (LOD) | 0.09 µg/mL |
| Limit of Quantitation (LOQ) | 0.27 µg/mL |
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Interrelationship of Method Development, Validation, and QC.
References
Application Note: The Use of N-Boc-Sitagliptin as a Reference Standard in the Quality Control of Sitagliptin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sitagliptin is an oral antihyperglycemic agent that belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. It is used for the treatment of type 2 diabetes mellitus. The quality, safety, and efficacy of pharmaceutical products are of paramount importance, and rigorous quality control (QC) is essential throughout the drug development and manufacturing process. Reference standards are highly purified compounds that serve as a benchmark for analytical measurements, ensuring the accuracy and reliability of QC testing.
N-Boc-sitagliptin is the N-tert-butoxycarbonyl protected derivative of sitagliptin, often used as a key intermediate in its synthesis. Due to its close structural relationship and high purity, this compound can be utilized as a reference standard in the quality control of sitagliptin. This application note provides detailed protocols and data for the use of this compound as a reference standard in the purity determination and identification of sitagliptin Active Pharmaceutical Ingredient (API).
Experimental Protocols
Protocol 1: Purity Determination of Sitagliptin by HPLC
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of a sitagliptin sample, using this compound as a reference standard.
1. Materials and Reagents:
-
This compound Reference Standard (≥99.5% purity)
-
Sitagliptin API sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[1]
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)[1]
-
Orthophosphoric acid (Analytical grade)[1]
-
Deionized water
2. Equipment:
-
HPLC system with a PDA detector[1]
-
C18 analytical column (e.g., Zorbax Eclipse XDB C18, 150 x 4.6 mm, 5 µm)[1]
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Sonicator
3. Preparation of Solutions:
-
Mobile Phase: Prepare a solution of 0.01M KH2PO4 in water and adjust the pH to 2.5 with orthophosphoric acid. Mix this buffer with methanol in a 50:50 (v/v) ratio. Filter and degas the mobile phase before use.
-
Reference Standard Solution (this compound): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL. Further dilute 1 mL of this solution to 10 mL with the mobile phase to get a final concentration of 10 µg/mL.
-
Sample Solution (Sitagliptin API): Accurately weigh about 10 mg of the sitagliptin API sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Further dilute 1 mL of this solution to 10 mL with the mobile phase to achieve a nominal concentration of 10 µg/mL.
4. Chromatographic Conditions: The HPLC analysis is performed using the parameters outlined in Table 1.
5. System Suitability Test (SST): Before sample analysis, perform a system suitability test by injecting the reference standard solution five times. The acceptance criteria are specified in Table 2.
6. Analysis and Calculation: Inject the blank (mobile phase), reference standard solution, and sample solution into the chromatograph. Record the peak areas. The purity of the sitagliptin sample is calculated using the following formula:
Purity (%) = (Area_sample / Area_standard) x (Conc_standard / Conc_sample) x Purity_standard
Where:
-
Area_sample = Peak area of sitagliptin in the sample solution
-
Area_standard = Peak area of this compound in the reference standard solution
-
Conc_standard = Concentration of the this compound reference standard solution
-
Conc_sample = Concentration of the sitagliptin sample solution
-
Purity_standard = Purity of the this compound reference standard
Data Presentation
Table 1: HPLC Method Parameters
| Parameter | Value |
| HPLC Column | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.01M KH2PO4 (pH 2.5) : Methanol (50:50, v/v) |
| Flow Rate | 0.7 mL/min |
| Detection Wavelength | 267 nm |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
| Run Time | 10 min |
Table 2: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Typical Result |
| Theoretical Plates (N) | > 2000 | 51771 |
| Tailing Factor (T) | ≤ 2.0 | 1.262 |
| % RSD of Peak Area (n=5) | ≤ 2.0% | 0.59 |
Table 3: Forced Degradation Study of Sitagliptin
Forced degradation studies were performed to demonstrate the stability-indicating nature of the HPLC method. Sitagliptin was subjected to various stress conditions.
| Stress Condition | Time (hrs) | Assay of Active Substance (%) | Assay of Degraded Products (%) | Mass Balance (%) |
| Acid Hydrolysis (0.1 M HCl) | 24 | 98.76 | 1.24 | 100.0 |
| Basic Hydrolysis (0.1 M NaOH) | 24 | 98.63 | 1.37 | 100.0 |
| Thermal Degradation (50°C) | 24 | 99.12 | 0.88 | 100.0 |
Visualizations
Caption: Quality control workflow for sitagliptin analysis.
References
Chiral Separation of N-Boc-Sitagliptin Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-sitagliptin is a key intermediate in the synthesis of Sitagliptin, an oral antihyperglycemic agent of the dipeptidyl peptidase-4 (DPP-4) inhibitor class. The stereochemistry of the chiral amine center is critical for the pharmacological activity of the final drug substance. Therefore, the development of robust and efficient analytical methods for the chiral separation of this compound enantiomers is paramount for ensuring the quality and enantiomeric purity of the active pharmaceutical ingredient (API).
This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). The methodologies are based on established principles of chiral chromatography and successful separations of the active drug, sitagliptin, and other N-Boc protected amines.
Analytical Techniques for Chiral Separation
The primary techniques for the enantioselective analysis of this compound are HPLC and SFC, utilizing chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including sitagliptin and its derivatives.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers. The choice of the chiral stationary phase and the mobile phase is critical for achieving successful separation. Both normal-phase and reversed-phase chromatography can be employed.
Supercritical Fluid Chromatography (SFC)
SFC is a "green" alternative to normal-phase HPLC that uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier. SFC can offer faster separations and reduced solvent consumption compared to HPLC.[1]
Data Presentation: Chiral HPLC and SFC Methods for Sitagliptin (Analogous Compound)
While specific data for this compound is not widely published, the following tables summarize validated methods for the chiral separation of sitagliptin. These methods provide a strong foundation for the development of protocols for this compound, as the core chiral structure is the same. The primary difference will be the adjustment of mobile phase polarity to account for the increased hydrophobicity of the Boc-protected compound.
Table 1: Reported Chiral HPLC Methods for Sitagliptin Enantiomers
| Chiral Stationary Phase | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Reference |
| Chiralpak® IC | 250 x 4.6 mm, 5 µm | 10 mM Ammonium Acetate with 0.05% Diethylamine in Acetonitrile (40:60 v/v) | 1.0 | 266 nm | > 3.0 | [2] |
| Chiralcel® OD-RH | 150 x 4.6 mm, 5 µm | 3M Potassium Dihydrogen Phosphate (pH 4.0) : Methanol : Acetonitrile (60:30:10 v/v/v) | Not Specified | Not Specified | > 3.0 | [3][4] |
| Lux® Amylose-1 | 250 x 4.6 mm, 5 µm | Dehydrated Alcohol : n-Heptane : Diethylamine : Water (600:400:1:1 v/v/v/v) | Not Specified | Not Specified | 1.69 | [5] |
| Chiralpak® IG-3 | 150 x 4.6 mm, 3 µm | 0.05% Ammonia in Water : Acetonitrile (1:99 v/v) | 0.5 | 215 nm | 2.7 | |
| Chiralpak® IE | 250 x 4.6 mm, 5 µm | MtBE : ACN : Methanol : DEA (80:10:10:0.1 v/v/v/v) | 1.0 | 264 nm | 4.2 |
Table 2: Proposed Starting Conditions for Chiral SFC of this compound Enantiomers
| Chiral Stationary Phase | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Back Pressure (bar) | Detection |
| Chiralpak® IC | 250 x 4.6 mm, 5 µm | CO₂ / Methanol with 0.1% Diethylamine (gradient) | 3.0 | 150 | 220-280 nm |
| Lux® Amylose-1 | 250 x 4.6 mm, 5 µm | CO₂ / Ethanol (isocratic) | 2.5 | 120 | 220-280 nm |
| Chiralcel® OD-H | 250 x 4.6 mm, 5 µm | CO₂ / Isopropanol (isocratic) | 3.0 | 150 | 220-280 nm |
Experimental Protocols
The following are detailed starting protocols for the chiral separation of this compound enantiomers. Optimization of the mobile phase composition and other chromatographic parameters will likely be necessary to achieve baseline separation.
Protocol 1: Chiral HPLC - Normal Phase
This protocol is adapted from successful separations of other N-Boc protected amines.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump.
-
UV-Vis or Diode Array Detector (DAD).
-
Chiral Stationary Phase: Chiralpak® IC (250 x 4.6 mm, 5 µm) or Lux® Amylose-1 (250 x 4.6 mm, 5 µm).
2. Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA) or Trifluoroacetic acid (TFA) (as mobile phase additives)
-
This compound enantiomeric reference standards and samples.
3. Mobile Phase Preparation:
-
Prepare a stock solution of the additive (e.g., 0.1% DEA or TFA) in the alcohol modifier.
-
Mix n-Hexane and the alcohol modifier in the desired ratio (e.g., start with 90:10 Hexane:IPA).
4. Chromatographic Conditions:
-
Column: Chiralpak® IC (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane : Isopropanol (with 0.1% DEA) - Start with 90:10 and adjust as needed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 268 nm (based on the UV spectrum of the molecule)
-
Injection Volume: 10 µL
5. Sample Preparation:
-
Dissolve this compound in the mobile phase or a compatible solvent (e.g., IPA) to a concentration of approximately 1 mg/mL.
6. Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Optimize the mobile phase composition (e.g., by varying the percentage of IPA and the concentration of the additive) to achieve a resolution (Rs) of >1.5 between the enantiomeric peaks.
Protocol 2: Chiral SFC
This protocol provides a starting point for developing a fast and efficient chiral SFC method.
1. Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a CO₂ pump and a modifier pump.
-
Back Pressure Regulator (BPR).
-
UV-Vis or Diode Array Detector (DAD).
-
Chiral Stationary Phase: Chiralpak® IC (250 x 4.6 mm, 5 µm) or equivalent immobilized polysaccharide-based CSP.
2. Reagents:
-
Supercritical grade Carbon Dioxide (CO₂)
-
Methanol (SFC grade)
-
Ethanol (SFC grade)
-
Diethylamine (DEA)
-
This compound enantiomeric reference standards and samples.
3. Modifier Preparation:
-
Prepare the modifier by adding 0.1% DEA to Methanol.
4. Chromatographic Conditions:
-
Column: Chiralpak® IC (250 x 4.6 mm, 5 µm)
-
Mobile Phase: CO₂ and Methanol with 0.1% DEA.
-
Gradient: Start with a 5% to 40% Methanol gradient over 5 minutes.
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 35 °C
-
Detection Wavelength: 268 nm
-
Injection Volume: 5 µL
5. Sample Preparation:
-
Dissolve this compound in Methanol to a concentration of approximately 1 mg/mL.
6. Procedure:
-
Equilibrate the system with the initial mobile phase conditions.
-
Inject the sample and run the gradient.
-
Based on the elution of the enantiomers, an isocratic method can be developed to optimize the separation and reduce run time.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the chiral separation process.
Caption: Workflow for Chiral HPLC Method Development.
Caption: Workflow for Chiral SFC Method Development.
Conclusion
The provided protocols and data serve as a comprehensive guide for the development of robust analytical methods for the chiral separation of this compound enantiomers. While direct methods for this specific intermediate are not abundant in the literature, the successful separation of the parent drug, sitagliptin, on polysaccharide-based chiral stationary phases provides a high degree of confidence in the starting conditions outlined. Researchers are encouraged to use these protocols as a foundation and to perform systematic method development to achieve optimal enantioseparation for their specific analytical needs. The use of both HPLC and SFC offers flexibility in terms of instrumentation and "green" chemistry considerations.
References
- 1. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. phenomenex.com [phenomenex.com]
Application Notes and Protocols for the Large-Scale Synthesis of N-Boc-Sitagliptin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies for the large-scale production of N-Boc-sitagliptin, a key intermediate in the manufacture of the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin. The document outlines various synthetic routes, including Merck's generational manufacturing processes, highlighting the evolution towards more efficient and greener chemistry. Detailed experimental protocols for key transformations, quantitative data summaries, and workflow visualizations are provided to aid in process development and optimization.
Synthetic Strategies for this compound
The industrial synthesis of sitagliptin, and consequently its N-Boc protected precursor, has undergone significant evolution, primarily focusing on the efficient and stereoselective introduction of the β-amino acid moiety. The key challenge lies in establishing the correct stereochemistry at the C-2 position of the butan-2-amine backbone.[1] Several generations of manufacturing processes have been developed, moving from classical resolution and substrate-controlled diastereoselective methods to more advanced catalytic asymmetric syntheses.
A pivotal intermediate in many modern syntheses is dehydrositagliptin, which can be enantioselectively hydrogenated to afford the desired chiral amine.[2][3] Alternative green chemistry approaches employ enzymatic transamination to install the chiral amine center, avoiding the use of heavy metal catalysts.[4][5]
The general synthetic approach involves two key stages:
-
Formation of the β-amino acid precursor : This is the chirality-determining step and can be achieved through various methods as detailed below.
-
Coupling with the triazolopiperazine heterocycle : The protected β-amino acid is then coupled with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine to form the this compound backbone.
Key Synthetic Routes and Quantitative Data
The following tables summarize quantitative data for the key synthetic routes to this compound and its precursors.
Table 1: Asymmetric Hydrogenation of Dehydrositagliptin
| Parameter | Value | Reference |
| Substrate | Dehydrositagliptin | |
| Catalyst | Rh(I)/tBu JOSIPHOS | |
| Catalyst Loading | As low as 0.15 mol % | |
| Solvent | Methanol | |
| Pressure | 100 - 200 psig H₂ | |
| Temperature | 50 °C | |
| Reaction Time | 13 - 14 hours | |
| Yield | Up to 65% (overall) | |
| Enantiomeric Excess (ee) | >99% | |
| Purity | >99.6 wt % |
Table 2: Enzymatic Synthesis of Sitagliptin Intermediate
| Parameter | Value | Reference |
| Substrate | Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |
| Enzyme System | Transaminase (TA), Esterase, Aldehyde Reductase (AHR), Formate Dehydrogenase (FDH) | |
| Amino Donor | Benzylamine | |
| pH | 8.0 | |
| Temperature | 37 °C | |
| Substrate Concentration | 10–100 mM | |
| Conversion | 72 - 91% | |
| Isolated Yield | 61% |
Table 3: Coupling of (3R)-3-[N-(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid and Triazolopiperazine
| Parameter | Value | Reference |
| Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | |
| Additive | 1-Hydroxybenzotriazole (HOBt) | |
| Base | Diisopropylethylamine (DIPEA) | |
| Solvent | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | |
| Yield | 83% (from hydrolyzed intermediate) |
Experimental Protocols
Protocol 1: Synthesis of Dehydrositagliptin (One-Pot)
This protocol is based on the highly efficient second-generation process developed by Merck.
Materials:
-
2,4,5-Trifluorophenylacetic acid
-
Pivaloyl chloride
-
Meldrum's acid
-
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride
-
Ammonium acetate
-
Acetonitrile
-
Methanol
-
Diisopropylethylamine (DIPEA)
Procedure:
-
To a solution of 2,4,5-trifluorophenylacetic acid in acetonitrile, add pivaloyl chloride and stir at room temperature to form the mixed anhydride.
-
In a separate vessel, prepare a solution of Meldrum's acid and DIPEA in acetonitrile.
-
Add the Meldrum's acid solution to the mixed anhydride and stir to form the Meldrum's adduct.
-
To this mixture, add 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride and stir to form the β-ketoamide.
-
Add ammonium acetate and methanol to the reaction mixture and heat to drive the formation of the enamine, dehydrositagliptin.
-
Upon reaction completion, the product is isolated by crystallization. This one-pot process typically yields dehydrositagliptin in 82% with >99.6 wt % purity.
Protocol 2: Asymmetric Hydrogenation of Dehydrositagliptin
This protocol describes the enantioselective reduction of the enamine intermediate.
Materials:
-
Dehydrositagliptin
-
Rh(I)/tBu JOSIPHOS catalyst
-
Methanol
-
Hydrogen gas
Procedure:
-
Charge a suitable pressure reactor with dehydrositagliptin and the Rh(I)/tBu JOSIPHOS catalyst (as low as 0.15 mol %).
-
Add methanol as the solvent.
-
Pressurize the reactor with hydrogen gas to 100-200 psig.
-
Heat the reaction mixture to 50 °C and stir for 13-14 hours.
-
Monitor the reaction for completion by HPLC.
-
Upon completion, carefully vent the reactor and purge with an inert gas.
-
The resulting sitagliptin free base is then typically converted to its phosphate salt for isolation and purification.
Protocol 3: Enzymatic Synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
This protocol outlines a greener, biocatalytic approach to the key chiral intermediate.
Materials:
-
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
-
Whole cells co-expressing Transaminase (TARO) and Esterase (Est PS)
-
Whole cells expressing Aldehyde Reductase (AHR) and Formate Dehydrogenase (FDH)
-
Benzylamine
-
Pyridoxal 5'-phosphate (PLP)
-
Sodium formate
-
Tris-HCl buffer (pH 8.0)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer (200 mM, pH 8.0), ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (100 mM), benzylamine (300 mM), PLP (0.5 mM), and sodium formate (200 mM).
-
Add the whole-cell biocatalysts: TARO-Est PS (60 mgCDW/mL) and AHR/FDH (60 mgCDW/mL).
-
Incubate the reaction at 37 °C with stirring.
-
Monitor the conversion to the desired β-amino acid.
-
Upon completion, the product can be isolated following a workup procedure involving acidification to precipitate the enzyme, centrifugation, neutralization, and extraction. A gram-scale reaction can yield the sitagliptin intermediate in approximately 70% yield with a 61% isolated yield.
Protocol 4: Coupling of N-Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid and Triazolopiperazine
This protocol describes the formation of the this compound amide bond.
Materials:
-
N-Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
-
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in dichloromethane.
-
Add 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride and DIPEA to the solution.
-
Cool the mixture in an ice bath and add EDC-HCl portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with aqueous acid, aqueous base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by crystallization or chromatography.
Visualizations
Figure 1: Asymmetric Hydrogenation Route to this compound.
Figure 2: Enzymatic Synthesis Route to this compound.
References
- 1. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scilit.com [scilit.com]
- 4. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Crude N-Boc-Sitagliptin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of crude N-Boc-sitagliptin, a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin. The following sections detail two primary purification techniques: crystallization and silica gel column chromatography. Quantitative data is summarized for comparison, and detailed experimental workflows are provided.
This compound, or (R)-tert-butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate, is a crucial intermediate in sitagliptin synthesis.[4][5] Its purity is critical for the successful synthesis of the final active pharmaceutical ingredient (API). The tert-butoxycarbonyl (Boc) protecting group is employed to prevent unwanted side reactions during synthesis. Crude this compound often contains impurities from the synthesis process, which must be removed to ensure the quality and safety of the final drug product.
Impurity Profile of Crude this compound
The impurity profile of crude this compound can vary depending on the synthetic route. However, common impurities may include unreacted starting materials, by-products from side reactions, and diastereomers. Some known impurities related to sitagliptin synthesis include (S)-Sitagliptin N-Boc-Acid Impurity and other process-related impurities. Effective purification methods are essential to remove these impurities to acceptable levels.
Purification Technique 1: Crystallization
Crystallization is a widely used technique for the purification of solid organic compounds. It relies on the principle of differential solubility of the desired compound and impurities in a suitable solvent or solvent system.
Application Note: Crystallization of this compound
This method describes the purification of crude this compound via crystallization. The choice of solvent is critical for achieving high purity and yield. A solvent system of isopropanol and cyclohexane has been found to be effective for the crystallization of the related sitagliptin free base, suggesting its potential applicability for the N-Boc protected intermediate.
Experimental Protocol: Crystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., isopropanol) at an elevated temperature (e.g., 70-75°C) to ensure complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Gradually cool the solution to room temperature, followed by further cooling in an ice bath (0-5°C) to induce crystallization. The slow cooling process promotes the formation of larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent (e.g., cyclohexane) to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum at a suitable temperature (e.g., 50°C) to a constant weight.
Quantitative Data: Crystallization
| Parameter | Value | Reference |
| Solvent System | Isopropanol/Cyclohexane | |
| Yield | ~85% (for sitagliptin free base) | |
| Purity | >99.5% (typical target) |
Note: The yield is reported for the crystallization of sitagliptin free base, which is obtained after the deprotection of this compound. This value is indicative of the efficiency of crystallization for this class of compounds.
Purification Technique 2: Silica Gel Column Chromatography
Silica gel column chromatography is a powerful technique for separating compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase.
Application Note: Silica Gel Column Chromatography of this compound
This protocol details the purification of crude this compound using silica gel column chromatography. A gradient elution with a mixture of petroleum ether (PE) and ethyl acetate (EtOAc) is effective in separating the desired product from impurities.
Experimental Protocol: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., PE/EtOAc 10:1).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring a uniform and bubble-free bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of PE/EtOAc, starting with a less polar mixture (e.g., 10:1) and gradually increasing the polarity (e.g., to 4:1).
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Quantitative Data: Silica Gel Column Chromatography
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel | |
| Mobile Phase | Petroleum Ether/Ethyl Acetate (Gradient) | |
| Yield | 91% (for a similar N-Boc protected compound) | |
| Purity | High (as determined by NMR and HPLC) |
Workflow Diagrams
Crystallization Workflow
Caption: Workflow for the purification of crude this compound by crystallization.
Silica Gel Column Chromatography Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]
- 4. Cas 486460-23-5,Sitagliptin N-Boc IMpurity | lookchem [lookchem.com]
- 5. apicule.com [apicule.com]
Application of N-Boc-Sitagliptin in Impurity Profiling of Sitagliptin
Introduction
Sitagliptin is an oral antihyperglycemic agent that acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. The manufacturing process of sitagliptin, a complex synthetic molecule, can lead to the formation of various process-related impurities. One such critical impurity is N-Boc-sitagliptin, a key intermediate in several synthetic routes. The tert-butoxycarbonyl (Boc) protecting group is strategically used during synthesis to prevent unwanted side reactions. However, its incomplete removal or side reactions can result in the presence of this compound in the final active pharmaceutical ingredient (API). Regulatory agencies require stringent control of such impurities to ensure the safety and efficacy of the final drug product. Therefore, accurate and robust analytical methods for the identification and quantification of this compound are essential for quality control and assurance in the pharmaceutical industry.
This application note details the use of this compound as a reference standard for the impurity profiling of sitagliptin. It provides a comprehensive overview of the analytical methodology, including a detailed experimental protocol for its quantification using High-Performance Liquid Chromatography (HPLC).
Role of this compound in Impurity Profiling
This compound serves as a crucial reference standard for several key aspects of sitagliptin's quality control:
-
Process-Related Impurity Identification and Quantification: As a known intermediate, this compound is a primary target in the impurity profile of sitagliptin. Its reference standard allows for the unambiguous identification and accurate quantification in sitagliptin bulk drug and formulated products.
-
Method Validation: The this compound reference standard is essential for the validation of analytical methods, including specificity, linearity, accuracy, precision, and determination of detection (LOD) and quantification (LOQ) limits.
-
Forced Degradation Studies: While primarily a process-related impurity, understanding the stability of this compound under stress conditions can provide insights into potential degradation pathways of sitagliptin and help in the development of stability-indicating methods.
-
Regulatory Compliance: The use of a well-characterized this compound reference standard is a prerequisite for demonstrating control over impurities to regulatory authorities such as the FDA and EMA.
Logical Workflow for Impurity Profiling
The following diagram illustrates the logical workflow for the impurity profiling of sitagliptin, highlighting the role of the this compound reference standard.
Application Notes & Protocols: Synthesis of Sitagliptin Analogs from N-Boc-Sitagliptin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of diverse sitagliptin analogs starting from the common intermediate, N-Boc-sitagliptin. The protocols detailed herein focus on the deprotection of the Boc group followed by functionalization of the liberated primary amine, enabling the exploration of structure-activity relationships (SAR) around this key pharmacophore.
Introduction
Sitagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn enhance glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control in patients with type 2 diabetes.[4][5]
The primary amine in the sitagliptin molecule is a critical site for interaction with the DPP-4 enzyme. Modification at this position can lead to analogs with altered potency, selectivity, and pharmacokinetic profiles. This compound serves as an ideal starting material for such derivatization, as the tert-butoxycarbonyl (Boc) group provides a stable protecting group for the amine that can be selectively removed under acidic conditions to yield the free amine (sitagliptin base) for subsequent reactions.
This document outlines a systematic workflow for the synthesis of various sitagliptin analogs, including N-alkyl, N-acyl, N-sulfonyl, and urea/thiourea derivatives. Detailed, step-by-step protocols for each key reaction are provided, along with a summary of expected yields and a visualization of the synthetic workflow.
Overall Synthetic Workflow
The general strategy for synthesizing sitagliptin analogs from this compound involves a two-step process:
-
Boc Deprotection: Removal of the Boc protecting group from this compound to expose the primary amine.
-
N-Functionalization: Reaction of the deprotected sitagliptin with various electrophiles to generate a library of analogs.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate sitagliptin hydrochloride.
Materials:
-
This compound
-
4M Hydrogen chloride (HCl) in 1,4-dioxane
-
Anhydrous 1,4-dioxane
-
Diethyl ether
-
Nitrogen or Argon gas supply
-
Round-bottom flask with stir bar
-
Septum and needles
-
Filtration apparatus (Büchner funnel)
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in a minimal amount of anhydrous 1,4-dioxane (approx. 5 mL per gram of starting material).
-
With vigorous stirring, add 4M HCl in 1,4-dioxane (4.0-5.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the product.
-
Collect the resulting white solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.
-
Dry the solid under vacuum to afford sitagliptin hydrochloride. The product can be used in the next step without further purification after neutralization or by using an excess of a non-nucleophilic base.
Protocol 2: Synthesis of N-Alkyl Sitagliptin Analogs via Reductive Amination
This protocol details the N-alkylation of sitagliptin with an aldehyde or ketone.
Materials:
-
Sitagliptin hydrochloride (from Protocol 1)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.1 eq, to neutralize the hydrochloride salt)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend sitagliptin hydrochloride (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to generate the free amine in situ.
-
Add the desired aldehyde or ketone (1.1 eq) to the mixture.
-
Stir for 20-30 minutes, then add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkyl sitagliptin analog.
Protocol 3: Synthesis of N-Acyl Sitagliptin Analogs
This protocol describes the N-acylation of sitagliptin with an acyl chloride.
Materials:
-
Sitagliptin hydrochloride (from Protocol 1)
-
Acyl chloride (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend sitagliptin hydrochloride (1.0 eq) in anhydrous DCM and cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) and stir for 10 minutes.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acyl sitagliptin analog.
Protocol 4: Synthesis of N-Sulfonyl Sitagliptin Analogs
This protocol details the synthesis of sulfonamide derivatives of sitagliptin.
Materials:
-
Sitagliptin hydrochloride (from Protocol 1)
-
Sulfonyl chloride (1.1 eq)
-
Pyridine or Triethylamine (Et₃N) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend sitagliptin hydrochloride (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add pyridine (2.2 eq) to the suspension.
-
Slowly add the sulfonyl chloride (1.1 eq) to the mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC or LC-MS.
-
Dilute the mixture with DCM and wash sequentially with 1M HCl (2x) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the target N-sulfonyl sitagliptin analog.
Protocol 5: Synthesis of N-Urea Sitagliptin Analogs
This protocol describes the formation of urea derivatives from sitagliptin and an isocyanate.
Materials:
-
Sitagliptin hydrochloride (from Protocol 1)
-
Isocyanate (R-NCO) or Isothiocyanate (R-NCS) (1.05 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Suspend sitagliptin hydrochloride (1.0 eq) in anhydrous THF.
-
Add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.
-
Add the desired isocyanate or isothiocyanate (1.05 eq) to the mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
If a precipitate has formed, it can be collected by filtration and washed with a suitable solvent (e.g., diethyl ether).
-
If no precipitate forms, purify the crude residue by column chromatography on silica gel to obtain the desired N-urea or N-thiourea sitagliptin analog.
Data Presentation
The following table summarizes representative data for the synthesis of various sitagliptin analogs based on the protocols described above. Yields are hypothetical but are based on typical outcomes for these reaction types.
| Entry | Analog Type | Reagent(s) | Protocol | Expected Yield (%) |
| 1 | N-Methyl | Formaldehyde, NaBH(OAc)₃, Et₃N | 2 | 85-95 |
| 2 | N-Benzyl | Benzaldehyde, NaBH(OAc)₃, Et₃N | 2 | 80-90 |
| 3 | N-Cyclopropyl | Cyclopropanecarboxaldehyde, NaBH(OAc)₃, Et₃N | 2 | 75-85 |
| 4 | N-Acetyl | Acetyl chloride, Et₃N | 3 | 90-98 |
| 5 | N-Benzoyl | Benzoyl chloride, Et₃N | 3 | 85-95 |
| 6 | N-Tosyl | p-Toluenesulfonyl chloride, Pyridine | 4 | 70-85 |
| 7 | N-Mesyl | Methanesulfonyl chloride, Pyridine | 4 | 75-90 |
| 8 | N-(Phenylcarbamoyl) | Phenyl isocyanate, Et₃N | 5 | 90-99 |
| 9 | N-(Ethylcarbamoyl) | Ethyl isocyanate, Et₃N | 5 | 90-99 |
Sitagliptin's Mechanism of Action: DPP-4 Inhibition Pathway
Sitagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This prevents the degradation of incretin hormones, GLP-1 and GIP, leading to a cascade of downstream effects that regulate blood glucose.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sitagliptin : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]
- 3. Sitagliptin - Wikipedia [en.wikipedia.org]
- 4. The Role of Incretins in Glucose Homeostasis and Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
Application Notes and Protocols: Incorporation of N-Boc-Sitagliptin into Peptides via Solid-Phase Peptide Synthesis for the Development of Novel DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1).[1][2][3] Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus.[1][4] Sitagliptin is a potent and selective DPP-4 inhibitor. N-Boc-sitagliptin is a key intermediate in the chemical synthesis of sitagliptin.
While this compound is well-established in the synthesis of the small molecule drug sitagliptin, its use as a building block in solid-phase peptide synthesis (SPPS) to create novel peptide-based therapeutics is a promising area of research. By incorporating the sitagliptin warhead into a peptide backbone, it may be possible to develop new DPP-4 inhibitors with enhanced potency, selectivity, or pharmacokinetic properties. These application notes provide a hypothetical framework and detailed protocols for the incorporation of this compound into a peptide sequence using Boc-SPPS.
Principle of the Method
This protocol outlines the manual solid-phase synthesis of a target peptide incorporating this compound at a specific position. The synthesis is based on the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy on a Merrifield resin. The N-terminal α-amino group is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more acid-stable groups like benzyl esters. The C-terminal amino acid is anchored to the solid support. The synthesis cycle involves the deprotection of the Boc group with trifluoroacetic acid (TFA), neutralization of the resulting ammonium salt, and coupling of the next Boc-protected amino acid. This compound is introduced as a non-standard amino acid derivative in one of the coupling steps. Finally, the completed peptide is cleaved from the resin, and all protecting groups are removed simultaneously using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% Purity | e.g., Cayman Chemical, SynThink | |
| Boc-protected Amino Acids | Synthesis Grade | Various | |
| Merrifield Resin (1% DVB, 100-200 mesh) | 0.5-1.0 mmol/g substitution | Various | |
| Dichloromethane (DCM) | Anhydrous | Various | |
| N,N-Dimethylformamide (DMF) | Anhydrous | Various | |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Various | |
| Diisopropylethylamine (DIEA) | Reagent Grade | Various | |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Reagent Grade | Various | |
| 1-Hydroxybenzotriazole (HOBt) | Reagent Grade | Various | |
| Isopropanol (IPA) | Reagent Grade | Various | |
| Hydrofluoric Acid (HF) or TFMSA | Reagent Grade | Various | Caution: Extremely hazardous! |
| Anisole | Reagent Grade | Various | Scavenger |
| Diethyl ether | Reagent Grade | Various |
Experimental Protocols
Resin Preparation and First Amino Acid Loading
-
Swell 1.0 g of Merrifield resin (0.8 mmol/g) in 10 mL of DCM for 1 hour in a reaction vessel.
-
Dissolve Boc-Gly-OH (2.4 mmol) and cesium carbonate (1.2 mmol) in DMF.
-
Add the solution to the swollen resin and heat at 50°C for 24 hours with gentle agitation.
-
Wash the resin sequentially with DMF (3 x 10 mL), DMF/water (1:1) (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Standard Boc-SPPS Cycle
The following steps are repeated for each amino acid coupling in the peptide sequence.
-
Boc Deprotection:
-
Wash the resin with DCM (3 x 10 mL).
-
Add 10 mL of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the solution.
-
Add another 10 mL of 50% TFA in DCM and agitate for 20 minutes.
-
Wash the resin with DCM (3 x 10 mL) and IPA (2 x 10 mL).
-
-
Neutralization:
-
Wash the resin with DCM (3 x 10 mL).
-
Add 10 mL of 10% DIEA in DCM and agitate for 5 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate flask, dissolve the next Boc-amino acid (3.0 equiv.) and HOBt (3.0 equiv.) in DMF.
-
Add DCC (3.0 equiv.) and stir for 10 minutes at 0°C.
-
Filter the pre-activated amino acid solution to remove the DCU precipitate and add it to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Coupling of this compound
This step replaces the standard amino acid coupling at the desired position in the peptide sequence.
-
Follow the deprotection and neutralization steps as described in section 4.2.
-
In a separate flask, dissolve this compound (2.5 equiv.) and HOBt (2.5 equiv.) in 8 mL of DMF.
-
Add DCC (2.5 equiv.) to the solution and stir for 10 minutes at 0°C.
-
Filter the solution to remove the precipitated DCU and add the filtrate to the deprotected and neutralized peptide-resin.
-
Agitate the reaction mixture for 12 hours at room temperature. The extended reaction time is to account for the potential steric hindrance of the bulky this compound molecule.
-
Perform a Kaiser test to check for complete coupling. If the test is positive, indicating free amines, a second coupling may be necessary.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).
Peptide Cleavage and Deprotection
Caution: This procedure must be performed in a specialized fume hood with appropriate safety precautions due to the use of HF or TFMSA.
-
Dry the peptide-resin thoroughly under high vacuum for at least 12 hours.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add 1 mL of anisole (scavenger) per gram of resin.
-
Slowly distill approximately 10 mL of HF into the reaction vessel at -78°C.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin and cleaved peptide with cold diethyl ether (3 x 20 mL) to precipitate the crude peptide.
-
Extract the peptide from the resin with 10% aqueous acetic acid.
-
Lyophilize the aqueous extract to obtain the crude peptide.
Purification and Analysis
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the correct molecular weight.
-
Assess the purity of the final product using analytical RP-HPLC.
Hypothetical Quantitative Data
Table 1: Coupling Efficiency of this compound under Various Conditions
| Coupling Reagent | Equivalents (Sitagliptin/Reagent) | Solvent | Reaction Time (h) | Coupling Efficiency (%)* |
| DCC/HOBt | 2.5 | DMF | 12 | 85 |
| HBTU/DIEA | 2.5 | DMF | 8 | 92 |
| HATU/DIEA | 2.5 | NMP | 6 | 95 |
*As determined by a quantitative Kaiser test or HPLC analysis of a cleaved mini-sample.
Table 2: Characterization of a Hypothetical Peptide (Ac-Ala-X-Gly-NH2, where X is the sitagliptin moiety)
| Property | Value |
| Crude Purity (by HPLC) | ~65% |
| Purified Purity (by HPLC) | >98% |
| Calculated Monoisotopic Mass | [Value corresponding to the peptide] |
| Observed Mass (ESI-MS) | [Value ± 0.1 Da of calculated mass] |
| DPP-4 IC50 | [Hypothetical value, e.g., in the nM range] |
Visualizations
Workflow for SPPS of a Sitagliptin-Containing Peptide
Caption: Workflow for Boc-SPPS incorporation of this compound.
DPP-4 Inhibition Mechanism
Caption: Mechanism of DPP-4 inhibition by a sitagliptin-peptide conjugate.
References
- 1. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chromatographic Monitoring of N-Boc-Sitagliptin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sitagliptin, an oral dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely used therapeutic agent for the management of type 2 diabetes.[1] Its synthesis involves several key steps, including the formation of the N-tert-butoxycarbonyl (N-Boc) protected intermediate, N-Boc-sitagliptin.[2] Careful monitoring of this step is crucial to ensure high yield and purity of the final active pharmaceutical ingredient (API). This application note provides detailed protocols for the synthesis of this compound and its monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Synthesis of this compound
The synthesis of this compound involves the coupling of (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][][4]triazolo[4,3-a]pyrazine hydrochloride.
Experimental Protocol: Synthesis of this compound
To a solution of (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 g, 3.0 mmol) in dichloromethane (DCM, 10 mL), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 0.69 g, 3.6 mmol), 1-hydroxybenzotriazole (HOBT, 0.49 g, 3.6 mmol), 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride (0.58 g, 3.0 mmol), and diisopropylethylamine (DIPEA, 0.39 g, 3.0 mmol) are added successively. The reaction mixture is stirred at room temperature for 12 hours. The progress of the reaction should be monitored by TLC or HPLC.
Upon completion, water (10 mL) and ethyl acetate (20 mL) are added to the reaction mixture. The organic phase is separated and washed with a saturated aqueous solution of sodium bicarbonate (5 mL), 1N aqueous HCl solution (5 mL), and brine (5 mL). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Chromatographic Monitoring
Chromatographic techniques are essential for monitoring the progress of the this compound synthesis, allowing for the identification of starting materials, the intermediate product, and any impurities.
Thin-Layer Chromatography (TLC)
TLC provides a rapid and simple method for qualitative monitoring of the reaction.
Protocol: TLC Monitoring
-
Sample Preparation: Withdraw a small aliquot of the reaction mixture (approximately 50 μL) and dilute it with 950 μL of acetonitrile.
-
TLC Plate: Use silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A mixture of ethyl acetate and n-hexane (1:5 v/v) can be used as the developing solvent. Alternatively, a 5% methanol in chloroform solution can be employed.
-
Development: Spot the prepared sample, along with standards of the starting materials, onto the TLC plate and place it in a developing chamber saturated with the mobile phase.
-
Visualization: After the solvent front has reached a sufficient height, remove the plate, allow it to dry, and visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate can also be used for visualization.
High-Performance Liquid Chromatography (HPLC)
HPLC offers a quantitative approach to monitor the reaction, providing detailed information on the concentration of reactants and products. The following method is adapted from a validated procedure for sitagliptin and its impurities.
Protocol: HPLC Monitoring
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Sample Preparation: Prepare the sample as described for TLC monitoring. Further dilute the sample (1:10) with acetonitrile and filter through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | XBridge™ Phenyl (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.05% Aqueous Formic Acid (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 207 nm |
| Injection Volume | 20 µL |
| Column Temperature | 40 °C |
Data Presentation: Expected Retention Times
The following table summarizes the expected retention times for the key components in the reaction mixture. These values are indicative and may vary slightly depending on the specific HPLC system and conditions.
| Compound | Expected Retention Time (min) |
| (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid | ~3.5 |
| 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine | ~2.8 |
| This compound | ~6.2 |
| Potential Impurities (e.g., degradation products) | Variable |
Note: The retention times are estimated based on the polarity of the molecules and published chromatograms of similar compounds. Actual retention times should be confirmed by running individual standards.
Visualization of Workflows
Synthesis and Monitoring Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound and its subsequent monitoring.
Caption: Workflow for this compound synthesis and monitoring.
Logical Relationship of Analytical Steps
This diagram outlines the logical flow of the analytical monitoring process.
Caption: Logical flow for analytical monitoring of the synthesis.
Conclusion
The successful synthesis of this compound relies on careful reaction execution and diligent monitoring. The combination of TLC for rapid qualitative checks and HPLC for detailed quantitative analysis provides a robust framework for ensuring the desired product is formed with high purity. The protocols and methods outlined in this application note offer a comprehensive guide for researchers and scientists involved in the synthesis of sitagliptin and related compounds.
References
Application Note and Protocol: Experimental Procedure for Amide Coupling to Form N-Boc-Sitagliptin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the amide coupling reaction to form N-Boc-sitagliptin, a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin. The procedure is based on established synthetic routes and is intended for research and development purposes.
Introduction
Sitagliptin is an oral antihyperglycemic agent used for the treatment of type 2 diabetes. Its synthesis involves several key steps, one of which is the formation of an amide bond between (3R)-3-[( tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride. This application note details the experimental procedure for this critical amide coupling step to produce this compound.
Reaction Scheme
The overall reaction for the amide coupling is as follows:
(3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid + 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2]triazolo[4,3-a]pyrazine hydrochloride → (R)-tert-butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate (this compound)
Experimental Data
The following table summarizes the quantitative data from a representative experimental protocol for the amide coupling reaction to form this compound.
| Parameter | Value | Reference |
| Reactants | ||
| (3R)-N-Boc-β-(2,4,5-trifluorobenzyl)-β-amino acid | 1.0 g (3.0 mmol) | |
| 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine | 0.58 g (3.0 mmol) | |
| Reagents | ||
| EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 0.69 g (3.6 mmol) | |
| HOBt (Hydroxybenzotriazole) | 0.49 g (3.6 mmol) | |
| DIPEA (N,N-Diisopropylethylamine) | 0.39 g (3.0 mmol) | |
| Solvent | ||
| Dichloromethane (DCM) | 10 mL | |
| Reaction Conditions | ||
| Temperature | Room Temperature | |
| Reaction Time | 12 hours | |
| Work-up and Purification | ||
| Aqueous Work-up | H₂O, Ethyl Acetate, sat. aq. NaHCO₃, 1N aq. HCl, Brine | |
| Drying Agent | Anhydrous Na₂SO₄ | |
| Yield | ||
| Product Yield (this compound) | 91% |
Experimental Protocol
This protocol provides a step-by-step method for the amide coupling reaction.
Materials:
-
(3R)-3-[( tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid
-
3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1N aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a solution of (3R)-3-[( tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid (1 equivalent) in dichloromethane (DCM), add EDCI (1.2 equivalents), HOBt (1.2 equivalents), 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (1 equivalent), and DIPEA (1 equivalent) successively at room temperature. Other aprotic solvents like N,N-dimethylformamide or N,N-dimethylacetamide can also be used.
-
Reaction: Stir the reaction mixture for 12 hours at room temperature. The reaction can also be carried out at a temperature range of 0-30°C for 1-12 hours.
-
Aqueous Work-up: After the reaction is complete, add water and ethyl acetate to the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution, 1N aqueous HCl solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification (if necessary): The crude product can be further purified by column chromatography if required to achieve high purity.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the amide coupling reaction to synthesize this compound.
Caption: Workflow for the synthesis of this compound via amide coupling.
Disclaimer: This protocol is intended for informational purposes only and should be performed by qualified individuals in a properly equipped laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.
References
Troubleshooting & Optimization
How to improve the yield of N-Boc-sitagliptin synthesis
Welcome to the technical support center for N-Boc-sitagliptin synthesis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals improve the yield and purity of this critical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: My overall yield of this compound is consistently low. What are the most critical steps to investigate?
A1: Low overall yield can typically be traced back to a few key stages in the synthesis.[1] The two most critical steps to scrutinize are:
-
The Asymmetric Hydrogenation/Reduction: This is the step that creates the essential chiral center. Inefficiencies here, such as low conversion or poor enantioselectivity, will directly and significantly impact the yield of the desired (R)-isomer.[1][2] Key factors to re-evaluate include catalyst activity, hydrogen pressure, and reaction temperature.[1]
-
The Amide Coupling Reaction: The formation of the amide bond between the protected β-amino acid and the triazolopiperazine moiety is another yield-defining step.[1] Incomplete reactions, degradation of starting materials, or the formation of side products can substantially reduce the final yield.
-
Purification and Isolation: Significant product loss can occur during the workup and purification phases, particularly during extractions, crystallization, and filtration. Reviewing these procedures for mechanical losses or suboptimal solvent choices is recommended.
Q2: I'm observing low conversion and/or poor enantioselectivity in the asymmetric hydrogenation of the enamine intermediate. How can I optimize this step?
A2: The asymmetric hydrogenation is arguably the most crucial step. Here are several parameters you can adjust for optimization:
-
Catalyst System: The choice of catalyst is paramount. Highly enantioselective hydrogenations are often achieved with rhodium or ruthenium-based catalysts, such as Rh(I) paired with a chiral phosphine ligand like tBu-JOSIPHOS. Catalyst loading can be very low (e.g., 0.15 mol %) while maintaining high efficiency. More cost-effective alternatives like Palladium on carbon (Pd/C) have also been used effectively in certain synthetic routes.
-
Reaction Conditions:
-
Pressure: Increasing hydrogen pressure can improve the rate of conversion. Pressures in the range of 90-105 psi are commonly reported for these transformations. However, excessively high pressures may negatively affect selectivity.
-
Temperature: Temperature is a critical factor for enantioselectivity. Lowering the reaction temperature often favors the formation of the desired enantiomer. For hydrogenolysis steps, temperatures around 65-70 °C have been reported.
-
Solvent: The solvent must be anhydrous and thoroughly de-gassed to prevent catalyst poisoning. Methanol is a commonly used solvent for this step.
-
-
Substrate Quality: The purity of the dehydrositagliptin intermediate is essential. Impurities present in the starting material can act as inhibitors or poison the catalyst, leading to low conversion rates.
Q3: The amide coupling reaction to form this compound is inefficient. What can I do to improve it?
A3: To improve the efficiency of the amide coupling step, consider the following:
-
Coupling Agents: Standard coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with Hydroxybenzotriazole (HOBT) are commonly used. Dicyclohexylcarbodiimide (DCC) is another option. Ensure these reagents are fresh and used in the correct stoichiometric amounts.
-
Base: An organic base, such as Diisopropylethylamine (DIPEA), is typically added to neutralize hydrochloride salts and facilitate the coupling.
-
Temperature and Reaction Time: These parameters must be carefully controlled. While gentle heating can accelerate the reaction, excessively high temperatures or prolonged reaction times can lead to the degradation of the product and the formation of impurities. The reaction is often stirred at room temperature for several hours.
-
Work-up Procedure: After the reaction is complete, a careful aqueous work-up is necessary to isolate the crude this compound. This typically involves extraction with a suitable organic solvent like ethyl acetate and washing with aqueous solutions to remove unreacted reagents and byproducts.
Q4: How can I effectively purify the final this compound to maximize recovery and purity?
A4: Proper purification is key to obtaining a high-quality product with minimal loss.
-
Extraction: After quenching the coupling reaction, perform a liquid-liquid extraction. Ethyl acetate is a commonly used solvent for extracting the this compound from the aqueous layer.
-
Concentration: Remove the extraction solvent under reduced pressure. Care should be taken not to overheat the product during this step.
-
Crystallization/Pulping: The final purification is often achieved by crystallization or pulping the crude product from a suitable solvent system. Toluene and isopropyl ether are reported solvents for this purpose, which helps in removing residual impurities and isolating the this compound as a solid.
Data Presentation: Optimizing the Asymmetric Hydrogenation
The following table summarizes reaction conditions for the critical asymmetric hydrogenation step from various synthetic routes, demonstrating the impact of different catalytic systems on yield and enantioselectivity.
| Catalyst System | Substrate | Pressure (psi) | Temperature (°C) | Solvent | Outcome | Reference |
| Rh(I) / tBu-JOSIPHOS | Dehydrositagliptin Enamine | 100 | 50 | Methanol | High conversion and enantioselectivity | |
| Ruthenium / (S)-BINAP | β-ketoester | Not Specified | Not Specified | Methanol | Key step in an early synthesis route | |
| Platinum(IV) oxide (PtO₂) | Enamine intermediate | 90 | 22 | Isopropanol | Used in an asymmetric hydrogenation step | |
| 10% Pd/C (wet) | N-phenylethyl β-enamino amide | 105 | 65-70 | i-PrOH / Water | 88% yield (hydrogenolysis step) | |
| Sodium Borohydride (NaBH₄) | Enamine | Atmospheric | Not Specified | Not Specified | Inexpensive reducing agent used in a chemical resolution route |
Experimental Protocols
Protocol: Asymmetric Hydrogenation of Dehydrositagliptin Intermediate
This protocol is a representative example for the key stereoselective reduction step. Optimization may be required based on specific substrates and equipment.
-
Vessel Preparation: Ensure a high-pressure hydrogenation vessel is clean, dry, and has been purged with an inert gas (e.g., nitrogen or argon).
-
Reagent Charging:
-
Charge the hydrogenation vessel with the dehydrositagliptin intermediate.
-
Add the chiral catalyst, such as a pre-mixed solution of [Rh(COD)Cl]₂ and a chiral phosphine ligand (e.g., tBu-JOSIPHOS), typically at a loading of 0.15 to 1.0 mol %.
-
Add anhydrous, de-gassed methanol as the solvent. The concentration of the substrate is typically around 0.3 M.
-
-
Reaction Execution:
-
Seal the vessel and purge it several times with low-pressure hydrogen before pressurizing to the target pressure (e.g., 100 psig).
-
Begin agitation and heat the reaction mixture to the desired temperature (e.g., 50°C).
-
-
Monitoring: Monitor the reaction's progress by taking samples at regular intervals and analyzing them by HPLC to check for the disappearance of the starting material.
-
Work-up:
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure.
-
Purge the vessel with an inert gas.
-
The resulting solution containing sitagliptin (as the free base) can be filtered to remove any heterogeneous catalyst particles.
-
This solution can then be carried forward to the N-Boc protection step. For the synthesis of this compound, this hydrogenation is performed on an appropriate precursor to yield the chiral amine, which is then protected.
-
Visualizations
General Synthesis Workflow for this compound
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Flowchart for Low Yield Issues
Caption: A logical troubleshooting guide for diagnosing low-yield issues.
References
Technical Support Center: N-Boc-Sitagliptin Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-sitagliptin. The information is presented in a question-and-answer format to directly address common challenges encountered during this process.
Troubleshooting Guide
Problem 1: Low Yield of this compound
Question: We are experiencing a significantly lower than expected yield of this compound during the amide coupling step. What are the potential causes and how can we optimize the reaction?
Answer: Low yields in the amide coupling reaction to form this compound can stem from several factors. The primary areas to investigate are the coupling reagents, reaction conditions, and potential side reactions.
A common side reaction is the formation of an unreactive N-acylurea byproduct . This occurs when the O-acylisourea intermediate, formed from the reaction of the carboxylic acid with a carbodiimide coupling agent like EDC, rearranges.[1][2] The addition of 1-hydroxybenzotriazole (HOBt) can minimize this by converting the O-acylisourea to a more stable active ester, which is less prone to rearrangement.[2][3]
Troubleshooting Steps:
-
Coupling Reagent and Additives:
-
Ensure the use of high-purity coupling reagents (e.g., EDC, DIC).
-
Always use an additive like HOBt to suppress N-acylurea formation and reduce racemization.[3]
-
Consider using alternative coupling reagents such as BOP or PyBOP, which are known to be efficient but may produce hazardous byproducts.
-
-
Reaction Conditions:
-
Temperature: Low temperatures are generally recommended for carbodiimide-mediated couplings to minimize side reactions.
-
pH: The pH of the reaction mixture can influence the rate of reaction and the stability of the reagents. For instance, EDC can rapidly lose its activity in aqueous media at low pH.
-
Solvent: Ensure the use of an appropriate anhydrous solvent to prevent hydrolysis of activated intermediates.
-
-
Work-up and Purification:
-
Product loss can occur during aqueous work-up and purification. Optimize extraction and crystallization procedures to maximize recovery.
-
Problem 2: Presence of Diastereomeric Impurities
Question: Our analysis of the final this compound product shows the presence of the undesired (S)-diastereomer, specifically (S)-Sitagliptin N-Boc-Acid Impurity. What causes this and how can we improve the stereochemical purity?
Answer: The presence of the (S)-diastereomer indicates racemization has occurred at the chiral center of the β-amino acid precursor during the coupling reaction. Racemization is a common side reaction in peptide synthesis and can be influenced by the choice of base, coupling reagent, and reaction temperature.
The mechanism of racemization often involves the formation of an oxazolone intermediate, which can readily epimerize in the presence of a base.
Troubleshooting Steps:
-
Base Selection:
-
The basicity and steric hindrance of the base used can significantly impact racemization. While a base is often necessary, using a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, can reduce the extent of racemization compared to stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
-
Coupling Additives:
-
The use of additives like HOBt or HOAt is crucial for suppressing racemization. These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization.
-
-
Temperature Control:
-
Maintain a low reaction temperature throughout the coupling process to minimize the rate of epimerization.
-
-
Chiral Purity of Starting Materials:
-
Ensure the enantiomeric purity of the starting (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid is high.
-
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions during the Boc protection of the sitagliptin precursor amine?
A1: The Boc protection of the amine precursor using di-tert-butyl dicarbonate (Boc)₂O is generally a robust reaction. However, potential side reactions can include:
-
Formation of isocyanate and urea derivatives: These can occur, particularly if the reaction is base-catalyzed.
-
N,N-di-Boc derivatives: Over-protection can occur under certain conditions.
-
Reaction with other nucleophiles: If other nucleophilic functional groups are present and unprotected, they may also react with (Boc)₂O.
To minimize these side reactions, it is advisable to perform the reaction under catalyst-free conditions in a water-acetone mixture, which has been shown to give excellent yields of the monocarbamate without competitive side reactions.
Q2: How can I effectively remove the urea byproduct from the coupling reaction?
A2: The choice of carbodiimide coupling agent influences the ease of byproduct removal.
-
Dicyclohexylcarbodiimide (DCC): The byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can often be removed by filtration.
-
Diisopropylcarbodiimide (DIC): The corresponding urea is more soluble and typically remains in solution, making it more suitable for solid-phase synthesis.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): Both EDC and its urea byproduct are water-soluble, allowing for their removal through an aqueous work-up.
Q3: What are the best practices for the purification of this compound?
A3: Purification of this compound typically involves:
-
Aqueous Work-up: To remove water-soluble reagents and byproducts.
-
Extraction: Using a suitable organic solvent like ethyl acetate.
-
Chromatography: Silica gel column chromatography can be employed to separate the desired product from closely related impurities.
-
Crystallization: To obtain a highly pure final product. The choice of solvent for crystallization is critical and may require some optimization.
Data Presentation
The following table summarizes common side products in this compound synthesis and their typical methods of control.
| Side Product/Impurity | Common Cause | Recommended Control Measures |
| (S)-Sitagliptin N-Boc-Acid Impurity | Racemization during amide coupling | Use of HOBt/HOAt additives, weaker bases (e.g., NMM), and low reaction temperatures. |
| N-Acylurea | Rearrangement of O-acylisourea intermediate | Addition of HOBt to the coupling reaction. |
| Urea Byproduct | Inherent to carbodiimide coupling agents | Selection of appropriate carbodiimide (e.g., EDC for aqueous removal) and proper work-up. |
| Di-Boc Protected Amine | Over-reaction during Boc protection | Careful control of stoichiometry and reaction conditions. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound via Amide Coupling
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.
-
Materials:
-
(R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
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3-(Trifluoromethyl)-5,6,7,8-tetrahydro-\triazolo[4,3-a]pyrazine hydrochloride
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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1-Hydroxybenzotriazole (HOBt)
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Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
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Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Ethyl acetate
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Hexanes
-
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Procedure: a. To a solution of (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq) and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-\triazolo[4,3-a]pyrazine hydrochloride (1.0 eq) in anhydrous DCM at 0 °C, add HOBt (1.1 eq). b. Add DIPEA or NMM (2.0 eq) to the mixture and stir for 10 minutes. c. Add EDC (1.2 eq) portion-wise to the reaction mixture at 0 °C. d. Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). f. Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Mandatory Visualizations
References
Technical Support Center: N-Boc-Sitagliptin Purification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the purification of N-Boc-sitagliptin. Through a series of frequently asked questions and detailed experimental protocols, this resource aims to address common challenges encountered during the purification of this key intermediate in the synthesis of Sitagliptin.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities include:
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Unreacted starting materials: Such as (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid and di-tert-butyl dicarbonate (Boc anhydride).
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Side-products from the Boc-protection step: Including over-alkylated products or by-products from the breakdown of Boc anhydride.
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Enantiomeric impurities: The (S)-enantiomer of this compound if the starting materials were not enantiomerically pure.[1]
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Process-related impurities: These can include various degradation products like the corresponding acid impurity from hydrolysis or enamine impurities.[1][2]
Q2: My crude this compound is an oil and won't solidify. How can I purify it?
A2: If your crude product is an oil, it is likely due to the presence of residual solvents or impurities. Column chromatography is the recommended method for purifying oily products. A typical approach is to use silica gel as the stationary phase with a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes.
Q3: I am seeing a low yield after purification. What are the potential causes and how can I improve it?
A3: Low yield can result from several factors during the synthesis and purification process. Key areas to investigate include:
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Incomplete reaction: Ensure the initial Boc-protection reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Product loss during workup: Extractions and washes can lead to product loss if the incorrect pH is used or if emulsions form. Ensure the aqueous layer is thoroughly extracted.
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Sub-optimal chromatography: Improper choice of solvent system can lead to poor separation and co-elution of the product with impurities, necessitating the collection of mixed fractions and reducing the yield of pure product.
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Decomposition on silica gel: N-Boc protected amines can sometimes be sensitive to acidic silica gel. Using triethylamine-treated silica gel can help mitigate this.
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Inefficient recrystallization: Choosing an inappropriate solvent system can lead to significant product loss in the mother liquor.
Q4: How can I effectively monitor the purity of this compound during purification?
A4: The purity of this compound can be monitored using the following techniques:
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Thin Layer Chromatography (TLC): A quick and easy method to assess the separation of this compound from its impurities. The product is less polar than the starting amine. Staining with ninhydrin is useful as it will visualize the free amine starting material but not the Boc-protected product.[3]
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High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can resolve closely related impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common choice.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product and impurities by providing molecular weight information.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad or tailing peaks in HPLC analysis | - Inappropriate mobile phase pH.- Secondary interactions with the column stationary phase.- Column degradation. | - Adjust the pH of the aqueous component of the mobile phase.- Add a competing amine like triethylamine to the mobile phase.- Use a new or different type of HPLC column. |
| Incomplete removal of starting amine | - Insufficient Boc anhydride used in the reaction.- Poor separation during column chromatography. | - Ensure at least 1.1 equivalents of Boc anhydride are used.- Optimize the solvent gradient in your column chromatography for better separation of the more polar starting material. |
| Presence of a non-polar impurity after chromatography | - Likely residual Boc anhydride. | - Wash the combined organic fractions with a dilute solution of sodium bicarbonate to quench and remove excess Boc anhydride.- The excess Boc anhydride can also be removed under high vacuum. |
| Product decomposes on the chromatography column | - The silica gel is too acidic. | - Neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent before packing the column.- Consider using a different stationary phase like alumina. |
| Difficulty in achieving crystallization | - The compound is too pure (sometimes impurities aid crystallization).- The chosen solvent system is not optimal.- The solution is too dilute. | - Try adding a seed crystal.- Experiment with different solvent/anti-solvent combinations (e.g., ethyl acetate/hexanes, dichloromethane/petroleum ether).- Concentrate the solution further before cooling. |
| Low yield after recrystallization | - The product has significant solubility in the recrystallization solvent even at low temperatures. | - Minimize the amount of hot solvent used to dissolve the crude product.- Cool the solution to a lower temperature (e.g., 0 °C or -20 °C) before filtering.- Recover a second crop of crystals from the mother liquor. |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
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Preparation of the Silica Gel Column:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexanes).
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Pack a glass column with the slurry, ensuring no air bubbles are trapped.
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Equilibrate the column by running several column volumes of the starting eluent (e.g., 10% ethyl acetate in hexanes) through the silica gel.
-
-
Sample Preparation and Loading:
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Dissolve the crude this compound in a minimal amount of dichloromethane or the starting eluent.
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Alternatively, for less soluble materials, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
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Begin elution with a low polarity solvent system (e.g., 10% ethyl acetate in hexanes).
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Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the this compound. The optimal gradient will depend on the impurities present. A suggested gradient is from 10% to 40% ethyl acetate in hexanes.
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Collect fractions and monitor them by TLC.
-
-
Fraction Analysis and Product Isolation:
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Analyze the collected fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
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Protocol 2: Recrystallization of this compound
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Solvent Selection:
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Choose a solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems for similar compounds include ethyl acetate/hexanes, isopropanol/water, or toluene.
-
-
Dissolution:
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Place the crude this compound in a flask and add a minimal amount of the hot solvent (e.g., ethyl acetate) until the solid just dissolves.
-
-
Crystallization:
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Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
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Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
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If using a co-solvent system, add the anti-solvent (e.g., hexanes) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
| Purification Method | Typical Purity Achieved (by HPLC) | Expected Yield Range | Key Considerations |
| Column Chromatography | >98% | 60-85% | Effective for removing a wide range of impurities, especially for oily crude products. Yield can be affected by the separation efficiency. |
| Recrystallization | >99% | 70-95% | Best for purifying solid crude material. The choice of solvent is critical for achieving high purity and yield. |
Visualization
Troubleshooting Workflow for Low Purity
Caption: A workflow diagram for troubleshooting low purity issues during this compound purification.
Logical Relationship of Purification Steps
Caption: A diagram illustrating the logical flow of purification steps for this compound.
References
Identifying and characterizing impurities in N-Boc-sitagliptin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the identification and characterization of impurities in N-Boc-sitagliptin.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound impurities.
Issue 1: Unexpected Peaks in HPLC Chromatogram
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Question: I am observing unexpected peaks in my RP-HPLC chromatogram when analyzing this compound. How can I identify the source of these peaks?
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Answer: Unexpected peaks can originate from various sources. Follow this systematic approach to troubleshoot:
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System Suitability Check: Ensure your HPLC system passes the system suitability tests, including resolution, tailing factor, and plate count, as per your validated method.[1]
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Blank Injection: Inject your diluent (e.g., Methanol) as a blank to check for contamination from the solvent or the system itself.[2]
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Placebo Analysis: If analyzing a formulation, inject a placebo sample to identify any peaks originating from excipients.[2]
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Review Synthesis Route and Degradation Pathways: Compare the retention times of the unknown peaks with those of known potential impurities from the synthesis of sitagliptin, such as the Triazole, Acid, Dioxo, Ketoamide, and Enamine impurities.[1][2] Also, consider potential degradation products that can form under stress conditions like acid hydrolysis or oxidation.
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Spiking Studies: If you have reference standards for known impurities, spike your sample with a small amount of each standard. An increase in the peak area of an existing peak will help confirm its identity.
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LC-MS Analysis: For definitive identification, couple your HPLC to a mass spectrometer (LC-MS). This will provide mass-to-charge ratio (m/z) information, which is crucial for elucidating the structure of the unknown impurity. A highly sensitive technique like UHPLC-MS/MS can be particularly useful for identifying trace-level impurities like the 7-nitroso impurity.
-
Issue 2: Difficulty in Elucidating the Structure of an Unknown Impurity
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Question: I have isolated an unknown impurity using preparative HPLC, but I am struggling to determine its chemical structure. What analytical techniques should I use?
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Answer: A combination of spectroscopic techniques is essential for comprehensive structure elucidation:
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the accurate mass and elemental composition of the impurity. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain information about its substructures.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information about the number and types of protons and their connectivity.
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¹³C NMR: Shows the number and types of carbon atoms in the molecule.
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¹⁹F NMR: Since sitagliptin is a fluorinated compound, ¹⁹F NMR can be a powerful tool for both quantitative analysis and structural characterization.
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2D NMR (COSY, HSQC, HMBC): These experiments help to establish the connectivity between different atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the impurity.
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Forced Degradation Studies: Subjecting the this compound to stress conditions (e.g., acid, base, oxidation, heat, light) can help to intentionally generate degradation products. The profile of these forced degradation products can provide clues to the structure of the unknown impurity if it is a degradation product.
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Issue 3: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
-
Question: My chromatographic peaks for this compound and its impurities are showing significant tailing. What could be the cause and how can I improve the peak shape?
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Answer: Peak tailing is a common issue in HPLC. Here are some potential causes and solutions:
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Secondary Interactions with Silanols: Residual silanol groups on the silica-based column packing can interact with basic compounds, causing tailing.
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Solution: Use a high-purity, end-capped column. Adjust the mobile phase pH to suppress the ionization of silanol groups (typically pH < 4). Adding a basic modifier like triethylamine (TEA) to the mobile phase can also help, although this may not be necessary with modern high-purity columns.
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.
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Solution: Reduce the injection volume or the concentration of the sample.
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-
Column Contamination or Degradation: Buildup of strongly retained compounds or degradation of the stationary phase can affect peak shape.
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Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Inappropriate Mobile Phase: The choice of mobile phase and buffer can impact peak shape.
-
Solution: Ensure the sample solvent is compatible with the mobile phase. Optimize the buffer concentration; a concentration in the range of 10-25 mM is often sufficient.
-
-
Frequently Asked Questions (FAQs)
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What are the common process-related impurities of this compound?
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Common process-related impurities that can arise during the synthesis of sitagliptin include the Ketoamide and Enamine impurities. Other potential impurities include the Triazole impurity, Acid impurity, and Dioxo impurity.
-
-
What are the potential degradation products of this compound?
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Forced degradation studies on sitagliptin have shown the formation of degradation products under acidic and oxidative conditions. For instance, under strong acid conditions, two major degradation products have been identified.
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-
Is there a concern for genotoxic impurities in this compound?
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Yes, the formation of N-nitrosamine impurities is a concern. Specifically, 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (7-nitroso impurity) has been identified as a potential genotoxic impurity in sitagliptin. Highly sensitive analytical methods like UHPLC-MS/MS are required for its detection and quantification at very low levels.
-
-
Where can I obtain reference standards for this compound impurities?
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Several commercial suppliers offer reference standards for a range of sitagliptin impurities, including process-related and degradation products. These are essential for method development, validation, and routine quality control.
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Experimental Protocols
1. General RP-HPLC Method for Impurity Profiling
This protocol provides a starting point for the separation of this compound and its related substances. Method optimization will be required based on the specific impurities being targeted and the HPLC system used.
| Parameter | Recommended Conditions |
| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.5 with orthophosphoric acid) : Acetonitrile (90:10 v/v) |
| Mobile Phase B | Methanol : Acetonitrile (50:50 v/v) |
| Gradient Program | A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B will likely be required to separate all impurities. An initial isocratic hold followed by a linear gradient is a common starting point. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | PDA Detector at 210 nm |
| Injection Volume | 10 µL |
| Diluent | Methanol |
2. UHPLC-MS/MS Method for Quantification of 7-Nitroso Impurity
This method is designed for the sensitive detection of the potentially genotoxic 7-nitroso impurity.
| Parameter | Recommended Conditions |
| Column | Kromasil-100 C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.12% Formic acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Visualizations
Caption: Workflow for the identification and characterization of unknown impurities.
Caption: Decision tree for troubleshooting poor HPLC peak shape.
References
Technical Support Center: N-Boc-Sitagliptin Stability and Degradation
Welcome to the Technical Support Center for N-Boc-sitagliptin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this compound during their experiments.
Frequently Asked Questions (FAQs)
1. What are the primary stability concerns for this compound?
This compound, an N-tert-butoxycarbonyl-protected intermediate of sitagliptin, is susceptible to degradation under certain conditions. The primary stability concern is the cleavage of the Boc protecting group, which is highly sensitive to acidic environments. Additionally, like sitagliptin itself, the molecule can be susceptible to hydrolysis, oxidation, and photodegradation under specific stress conditions.
2. How does the stability of this compound compare to that of sitagliptin?
The presence of the Boc group significantly alters the stability profile compared to sitagliptin. This compound is much more susceptible to degradation in acidic conditions due to the lability of the Boc protecting group. Conversely, the Boc group may offer some protection against other degradation pathways observed for the free amine in sitagliptin under certain conditions.
3. What are the expected degradation pathways for this compound?
The degradation of this compound can proceed through several pathways depending on the stressor:
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Acidic Hydrolysis: The primary degradation pathway is the cleavage of the tert-butoxycarbonyl (Boc) group to yield sitagliptin and gaseous byproducts. Further degradation of the sitagliptin backbone can occur under harsh acidic conditions.
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Basic Hydrolysis: While the Boc group is generally stable under basic conditions, the amide bond in the sitagliptin backbone can undergo hydrolysis, leading to the formation of (R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine.
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Oxidative Degradation: The tertiary amine in the triazolopiperazine ring system and the secondary amine (once deprotected) are potential sites for oxidation, which can lead to the formation of N-oxides and other oxidative degradation products.
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Thermal Degradation: At elevated temperatures, thermolytic cleavage of the Boc group can occur. Further degradation of the sitagliptin structure may also be observed.
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Photodegradation: Exposure to UV light can induce degradation, potentially through photolytic cleavage of bonds within the molecule.
Troubleshooting Guides
Issue 1: Loss of this compound purity during storage.
Question: I am observing a decrease in the purity of my this compound sample over time, even when stored at low temperatures. What could be the cause?
Answer:
Several factors could contribute to the degradation of this compound during storage:
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Residual Acidity: The presence of trace amounts of acid can catalyze the cleavage of the Boc group. Ensure that the material was properly neutralized and purified after synthesis.
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Inappropriate Solvent: Storage in protic solvents, especially in the presence of any acidic impurities, can facilitate hydrolysis. It is recommended to store this compound as a solid in a cool, dry, and dark place.
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Exposure to Light: Although less common for this specific molecule, photolytic degradation can occur. Store the compound in an amber vial or otherwise protected from light.
Recommended Actions:
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Re-purify the sample using an appropriate chromatographic method.
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Ensure the final product is free of any acidic residue.
-
Store the purified solid in a desiccator at the recommended temperature, protected from light.
Issue 2: Unexpected peaks in the chromatogram after a reaction.
Question: I am using this compound in a subsequent synthetic step and observe unexpected impurities in my reaction mixture. How can I identify the source of these impurities?
Answer:
The unexpected peaks could be either degradation products of this compound or side products from your reaction.
Troubleshooting Steps:
-
Analyze a Blank: Run a sample of your this compound starting material under the same analytical conditions to confirm its initial purity.
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Run a Control Reaction: Subject this compound to the reaction conditions (solvent, temperature, and reagents, excluding your other reactant) for the same duration. This will help determine if the impurities are generated from the degradation of this compound under the reaction conditions.
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Characterize the Impurities: If the control reaction shows the formation of impurities, use techniques like LC-MS to determine their mass-to-charge ratio (m/z) and compare them with the expected degradation products (see Table 1).
Quantitative Data Summary
The following table summarizes the potential degradation of this compound under forced degradation conditions. The data is extrapolated from studies on sitagliptin and the known reactivity of the Boc protecting group. Actual degradation percentages will vary based on the specific experimental conditions.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | Potential Degradation (%) | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 8 | 60 | > 90% | Sitagliptin, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid |
| Basic Hydrolysis | 0.1 M NaOH | 24 | 60 | 10-20% | (R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2]triazolo[4,3-a]pyrazine |
| Oxidative | 3% H₂O₂ | 24 | RT | 5-15% | N-Oxide derivatives, hydroxylated species |
| Thermal | Solid State | 72 | 80 | < 5% | Sitagliptin (minor) |
| Photolytic | UV light (254 nm) | 48 | RT | 5-10% | Photodegradants (complex mixture) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general procedure for conducting forced degradation studies on this compound.
Materials:
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This compound
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Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (NaOH), 0.1 M
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Hydrogen peroxide (H₂O₂), 3% (v/v)
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HPLC-grade water, acetonitrile, and methanol
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Suitable buffer for HPLC (e.g., phosphate or acetate buffer)
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HPLC system with UV or MS detector
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pH meter
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Thermostatic water bath
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Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Acidic Hydrolysis:
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Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 8 hours.
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Withdraw samples at appropriate time intervals, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
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Withdraw samples, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
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Keep the solution at room temperature for 24 hours.
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Withdraw samples and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a vial and keep it in an oven at 80°C for 72 hours.
-
Withdraw samples, dissolve in a suitable solvent, and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in a suitable solvent) in a quartz cuvette to UV light (254 nm) in a photostability chamber for 48 hours.
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Keep a control sample wrapped in aluminum foil to protect it from light.
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Withdraw samples and analyze by HPLC.
-
-
Analysis: Analyze all the stressed samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of Buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile.
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Flow Rate: 1.0 mL/min
-
Detection: UV at 267 nm
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Injection Volume: 20 µL
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Column Temperature: 30°C
Gradient Program (Example):
| Time (min) | % Buffer | % Acetonitrile |
| 0 | 90 | 10 |
| 20 | 40 | 60 |
| 25 | 40 | 60 |
| 27 | 90 | 10 |
| 30 | 90 | 10 |
Visualizations
Caption: Proposed degradation pathways of this compound under various stress conditions.
References
Technical Support Center: Scaling Up N-Boc-Sitagliptin Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of N-Boc-sitagliptin production. The information is designed to assist in optimizing reaction conditions, improving yield and purity, and ensuring a robust and scalable manufacturing process.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up the synthesis of this compound?
A1: Scaling up this compound production from laboratory to industrial scale presents several key challenges. These primarily revolve around maintaining yield and purity, managing impurity profiles, and ensuring process consistency. Specific challenges include:
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Impurity Control: The formation of process-related impurities, such as the (S)-Sitagliptin N-Boc-Acid Impurity and various degradation products, can increase with scale if reaction conditions are not precisely controlled.
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Boc Deprotection: The deprotection of the N-Boc group is a critical step that can be problematic at a larger scale. Issues such as foaming, incomplete reaction, and side reactions leading to impurity formation are common. For instance, the use of strong acids in alcohol-based solvents can lead to the formation of byproducts, and the removal of these solvents at scale can be time-consuming and lead to product degradation.
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Crystallization and Isolation: Achieving a consistent crystalline form with the desired particle size and morphology is crucial for the final drug product's performance. The crystallization process can be difficult to control on a large scale, potentially leading to variations in product quality and handling characteristics.
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Heat and Mass Transfer: In larger reactors, efficient heat and mass transfer can be more challenging to achieve, potentially leading to localized temperature gradients and concentration differences that can affect reaction kinetics and selectivity.
Q2: My overall yield of sitagliptin after deprotection of this compound is lower than expected on a larger scale. What are the likely causes and how can I troubleshoot this?
A2: A low overall yield during the deprotection step on a larger scale can be attributed to several factors. Here is a troubleshooting guide to address this issue:
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Incomplete Deprotection: The reaction may not have gone to completion. On a larger scale, mixing may be less efficient, requiring longer reaction times or optimized agitation.
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Troubleshooting: Monitor the reaction progress closely using an appropriate analytical method like HPLC. Consider increasing the reaction time or improving mixing efficiency.
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Product Degradation: Prolonged exposure to harsh acidic conditions, especially at elevated temperatures, can lead to the degradation of the sitagliptin product.
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Troubleshooting: Optimize the reaction temperature and time. Industrial processes often utilize carefully controlled conditions, such as a temperature range of 20-30°C and reaction times of 0.3-16.0 hours, to find the right balance between reaction completion and product stability[1]. Consider using a milder deprotection agent or a different solvent system. A patented process suggests using solvent esters like ethyl acetate with controlled pH adjustment to minimize degradation[2].
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Work-up and Isolation Losses: Significant product loss can occur during the work-up and isolation steps, such as extraction and crystallization.
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Troubleshooting: Review your work-up procedure. Ensure efficient extraction by optimizing solvent volumes and the number of extractions. For crystallization, study the solubility of sitagliptin in the chosen solvent system to minimize losses in the mother liquor. The use of an anti-solvent can help improve crystallization yield.
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Q3: I am observing a higher level of the (S)-Sitagliptin N-Boc-Acid Impurity in my scaled-up batch. What is the source of this impurity and how can it be controlled?
A3: The (S)-Sitagliptin N-Boc-Acid Impurity is a stereospecific by-product that can form during the synthesis of this compound. Its presence is a critical quality attribute that needs to be controlled for regulatory compliance.
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Source: This impurity can arise from the incomplete conversion of starting materials or from side reactions during the formation of the N-Boc protected β-amino acid intermediate.
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Control Strategies:
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Optimize Coupling Reaction: The amide bond formation step is critical. Ensure the use of high-purity starting materials. Optimize the coupling reagent (e.g., EDC/HOBt), base, and solvent to favor the desired reaction pathway and minimize side-product formation.
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Purification of Intermediates: If the impurity is carried over from a previous step, consider introducing a purification step for the key intermediates.
-
Crystallization: The final crystallization of sitagliptin can be designed to purge this impurity. Careful selection of the crystallization solvent and conditions can significantly enhance the purity of the final product.
-
Troubleshooting Guides
Problem 1: Low Yield in Amide Coupling to form this compound
| Potential Cause | Troubleshooting Steps |
| Poor quality of starting materials | - Analyze the purity of (R)-N-Boc-β-(2,4,5-trifluorobenzyl)-β-amino acid and the triazole intermediate. Impurities can interfere with the reaction. |
| Inefficient coupling agent | - Screen different coupling agents (e.g., EDC, HOBt, T3P). The combination of HOBt-EDCI has been reported to give high yields (91%)[3]. |
| Suboptimal reaction conditions | - Optimize the reaction temperature. While room temperature is often used, some reactions may benefit from cooling to 0°C to minimize side reactions. - Ensure the reaction is carried out under anhydrous conditions, as water can hydrolyze the activated acid intermediate. - Optimize the base used (e.g., DIPEA, NMM). The choice of base can impact the reaction rate and side-product formation. |
| Work-up losses | - Ensure proper pH adjustment during the aqueous work-up to prevent the loss of the product, which has acidic and basic functionalities. - Use an adequate volume of extraction solvent to ensure complete extraction of the product. |
Problem 2: High Impurity Levels After Boc Deprotection
| Potential Cause | Troubleshooting Steps |
| Formation of Degradation Products (e.g., Impurity A and B) | - As discussed in the FAQs, prolonged exposure to strong acid can cause degradation. A patented method suggests using an ester solvent (e.g., ethyl acetate) and carefully neutralizing the reaction mixture to a pH of 8.0-9.0 after the reaction is complete to minimize the time the product spends in an acidic environment[2]. |
| Incomplete Reaction | - Monitor the reaction by HPLC to ensure complete conversion of the this compound starting material. |
| Side Reactions with Solvent | - When using alcohol solvents (e.g., methanol) with strong acids like HCl, there is a potential for the formation of methyl esters as byproducts if any carboxylic acid impurities are present. Consider using a non-alcoholic solvent system. |
| Foaming during Scale-up | - Foaming can occur during the deprotection of Boc groups at a larger scale due to the evolution of carbon dioxide and isobutylene gas. This was observed in the scale-up of a similar process for omarigliptin[4]. - Mitigation: Use a reactor with sufficient headspace. Employ controlled addition of the acid to manage the rate of gas evolution. Consider using an anti-foaming agent if compatible with the process. |
Data Presentation
Table 1: Comparison of Reported Yields for Different Sitagliptin Synthesis Routes
| Synthetic Route/Generation | Key Transformation | Reported Overall Yield | Reference |
| First Generation (Merck) | Asymmetric hydrogenation of a β-keto ester | 52% | |
| Second Generation (Merck) | Asymmetric hydrogenation of an unprotected enamine | up to 65% | |
| Biocatalytic Route (Merck/Codexis) | Transaminase-catalyzed amination of a prochiral ketone | 92% (for the key amination step) | |
| Route via Chiral Hemiacetal | Tandem aza-Michael/hemiacetal reaction | 54% | |
| Route with HOBt-EDCI Coupling | Amide coupling followed by deprotection | 91% (coupling), 78% (deprotection & salt formation) | |
| Optimized Deprotection Process | Hydrolysis of Boc-Sitagliptin | 91-92% (for the deprotection step) |
Experimental Protocols
Protocol 1: Amide Coupling to Synthesize this compound (Lab Scale)
This protocol is based on a reported procedure.
Materials:
-
(R)-N-Boc-β-(2,4,5-trifluorobenzyl)-β-amino acid
-
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride
-
1-Hydroxybenzotriazole (HOBt)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of (R)-N-Boc-β-(2,4,5-trifluorobenzyl)-β-amino acid (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDCI (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride (1.0 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography or crystallization if necessary.
Protocol 2: Boc Deprotection of this compound and Salt Formation (Lab Scale)
This protocol is a general representation based on literature procedures.
Materials:
-
This compound
-
Ethyl acetate
-
Concentrated Hydrochloric Acid (HCl) or Phosphoric Acid (H₃PO₄)
-
30% Sodium hydroxide solution
-
Toluene or Isopropyl ether (for crystallization)
Procedure:
-
Dissolve this compound (1.0 eq) in ethyl acetate.
-
Cool the solution in an ice bath and slowly add concentrated HCl (e.g., 4M in dioxane or gaseous HCl) or an aqueous solution of a strong acid like phosphoric acid.
-
Allow the reaction to stir at a controlled temperature (e.g., 0-10°C or 20-30°C) and monitor by HPLC until the starting material is consumed.
-
Once the reaction is complete, carefully add 30% sodium hydroxide solution to adjust the pH to 8.0-9.0.
-
Separate the organic layer and wash the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Add a suitable solvent for crystallization, such as toluene or isopropyl ether, to the residue and stir to induce crystallization.
-
Filter the solid, wash with a small amount of the crystallization solvent, and dry under vacuum to obtain sitagliptin free base.
-
For the phosphate salt, the free base can be dissolved in a suitable solvent like isopropanol, and a solution of phosphoric acid in the same solvent is added to precipitate the salt.
Mandatory Visualization
Caption: A typical experimental workflow for the synthesis of Sitagliptin from its N-Boc protected intermediate.
Caption: A logical troubleshooting guide for addressing low yield during the this compound deprotection step.
References
- 1. Buy this compound | 486460-23-5 [smolecule.com]
- 2. CN112209931A - A kind of technological method for improving the yield and purity of sitagliptin - Google Patents [patents.google.com]
- 3. Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Resolving incomplete reactions in N-Boc-sitagliptin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-sitagliptin. The information is designed to help resolve common issues, particularly incomplete reactions, and optimize synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete N-Boc protection of the sitagliptin precursor amine?
A1: Incomplete N-Boc protection is frequently due to several factors:
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Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can hinder the reaction. While often performed at room temperature, gentle heating (e.g., 40-50°C) can sometimes improve the rate and yield. However, excessive heat may lead to side products.[1]
-
Ineffective Base: The choice and amount of base are critical for neutralizing the acid byproduct. Common bases include triethylamine (TEA) or sodium bicarbonate.[1] Ensure the base is fresh and used in the correct stoichiometric amount.
-
Reagent Quality: The purity of the starting amine and Boc-anhydride ((Boc)₂O) is crucial. Impurities can interfere with the reaction.
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Moisture: Boc-anhydride is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.
Q2: I am observing a significant amount of unreacted starting amine in my coupling reaction to form this compound. What is the likely cause?
A2: The presence of unreacted starting amine after the amide coupling step often points to issues with the coupling reagents or reaction conditions. Key factors include:
-
Inefficient Coupling Reagents: The choice of coupling reagent is critical, especially for sterically hindered substrates. Reagents like HATU and HCTU are generally more efficient than PyBOP for challenging couplings, leading to higher crude purities, particularly with shorter reaction times.[2]
-
Incomplete Activation: The carboxylic acid partner may not be fully activated before the addition of the amine. Ensure proper pre-activation times as per the protocol for your chosen coupling reagent.
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Steric Hindrance: The bulky nature of the N-Boc protected amino acid can physically obstruct the approach of the coupling partner.
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Peptide Aggregation: In some cases, the growing molecule can aggregate, masking the reactive sites. Using chaotropic salts like LiCl or solvents like DMSO can help disrupt aggregation.
Q3: How can I monitor the progress of the this compound synthesis?
A3: The most effective way to monitor the reaction is by using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for the determination of the percentage of starting materials, intermediates, and the final product. A reversed-phase C18 column is typically used.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product and any byproducts by providing molecular weight information.
Troubleshooting Guides
Issue 1: Low Yield in N-Boc Protection Step
This guide addresses potential reasons for low yields during the protection of the primary amine with Boc-anhydride.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Reaction | - Increase reaction time and monitor by TLC or HPLC.- Ensure efficient stirring. | Drive the reaction to completion, increasing product yield. |
| Suboptimal Temperature | - If at room temperature, consider gentle heating (40-50°C), monitoring for side products. | An increased reaction rate may improve yield. |
| Ineffective Base | - Use a fresh, appropriate base (e.g., triethylamine, sodium bicarbonate).- Ensure correct stoichiometry (typically 1.1-1.5 equivalents). | Efficient neutralization of byproducts, preventing reaction inhibition. |
| Poor Reagent Quality | - Use high-purity starting amine and (Boc)₂O.- Ensure (Boc)₂O has not degraded. | Reduced side reactions and improved conversion to the desired product. |
| Moisture Contamination | - Use oven-dried glassware.- Use anhydrous solvents. | Prevents hydrolysis of (Boc)₂O, ensuring its availability for the reaction. |
| Purification Losses | - The N-Boc protected product may have some water solubility. Extract the aqueous layer multiple times during workup. | Maximize the recovery of the product from the reaction mixture. |
Issue 2: Incomplete Amide Coupling to Form this compound
This guide provides solutions for incomplete amide bond formation between the N-Boc protected amino acid and the triazolopiperazine moiety.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inefficient Coupling Reagent | - Switch to a more potent coupling reagent. HATU and HCTU are often more effective than PyBOP for hindered couplings. | Increased coupling efficiency and higher product yield. |
| Insufficient Reagent Equivalents | - Increase the equivalents of the N-Boc amino acid and coupling reagent (e.g., to 1.2-1.5 eq.). | Drive the reaction equilibrium towards product formation. |
| Suboptimal Reaction Time/Temperature | - Extend the reaction time (e.g., from 2-4 hours to 12-24 hours).- Consider a moderate increase in temperature (e.g., to 30-40°C), while monitoring for racemization. | Improved reaction kinetics leading to higher conversion. |
| Peptide Aggregation | - Add a chaotropic salt (e.g., 0.5 M LiCl) to the reaction mixture.- Use a solvent mixture known to disrupt aggregation (e.g., DMF/DMSO). | Increased accessibility of reactive sites, leading to improved coupling. |
| Incomplete Deprotection of Precursor | - If starting from a protected triazolopiperazine, ensure complete deprotection before the coupling step. | Availability of the free amine for the coupling reaction. |
| Double Coupling | - If monitoring indicates an incomplete reaction, perform a second coupling step with fresh reagents after washing the reaction mixture. | Drive the reaction to completion by re-treating the unreacted starting material. |
Data Presentation
Table 1: Comparison of Coupling Reagents in a Model Peptide Synthesis
| Parameter | PyBOP | HATU | HCTU | Source |
| Crude Purity (%) (Peptide 1, 2x1 min coupling) | 48.11 | 83.63 | 79.86 | |
| Crude Purity (%) (Peptide 1, 2x20 min coupling) | 70.27 | 79.91 | 80.52 | |
| Crude Purity (%) (A-B Amyloid 1-42, 2x1 min coupling) | 40.10 | 89.63 | 88.29 | |
| Crude Purity (%) (A-B Amyloid 1-42, 2x20 min coupling) | 88.54 | 91.23 | 92.11 | |
| Reaction Half-life (min) (Aza-Peptide Synthesis) | 150 | 40 | 40 | |
| Acylation Yield (%) (Aza-Peptide Synthesis) | ~65 | ~100 | ~55 |
Table 2: HPLC Conditions for Sitagliptin Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Develosil ODS HG-5 RP C18, 5µm, 15cm x 4.6mm i.d. | Zorbax Eclipse XDB C18 (150×4.6 mm, 5µ) | PRONTOSIL C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | (0.05M) Phosphate Buffer : Acetonitrile (30:70, pH 2.8) | 0.01M KH₂PO₄: Methanol (50:50 % v/v, pH 2.5) | Acetonitrile:Acetate buffer, pH 4.4 (36:64 % v/v) |
| Flow Rate | 1.0 ml/min | 0.7 ml/min | 1.0 ml/min |
| Detection | UV at 255 nm | PDA at 267 nm | UV at 225 nm |
| Retention Time | Not specified | 3.124 ± 0.016 min | 2.82 min |
| Source |
Experimental Protocols
Protocol 1: N-Boc Protection of Sitagliptin Precursor Amine
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Reaction Setup: To a solution of the sitagliptin precursor amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (to a concentration of approximately 0.5 M), add a suitable base like triethylamine (1.1 equivalents).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 equivalents) in the same solvent dropwise over a period of 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Protocol 2: Amide Coupling to form this compound using HATU
-
Reactant Preparation: In a dry reaction vessel, dissolve the N-Boc protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the mixture and stir for 2-5 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve the triazolopiperazine hydrochloride salt (1.0 eq) and DIPEA (1.1 eq) in anhydrous DMF.
-
Coupling Reaction: Add the amine solution to the activated carboxylic acid solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until reaction completion is confirmed by HPLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 10% citric acid solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude this compound by flash column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Logical troubleshooting workflow for incomplete reactions in synthesis.
References
Minimizing epimerization during N-Boc-sitagliptin synthesis
Objective: This center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to minimize epimerization during the synthesis of N-Boc-sitagliptin.
Troubleshooting Guide: Loss of Stereochemical Purity
This guide addresses common issues related to epimerization, leading to the formation of the undesired diastereomer of this compound.
Problem: The final this compound product exhibits a low diastereomeric excess (d.e.), indicating epimerization has occurred.
| Potential Cause | Recommended Action | Explanation |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known for low epimerization, such as HATU, HBTU, or PyBOP, in combination with an additive like HOBt or HOAt.[1][2] | Carbodiimide reagents like EDC and DCC, when used alone, are more prone to forming oxazolone intermediates, which are susceptible to racemization.[1][3] Additives like HOBt trap the activated acid as an active ester, which is less prone to epimerization and reacts readily with the amine.[4] |
| Excessive or Strong Base | Use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA). Use the minimum necessary equivalents of base. In some cases, a weaker base like N-methylmorpholine (NMM) may be preferable. | Bases can directly abstract the alpha-proton of the activated β-amino acid, leading to enolization and subsequent epimerization. Sterically hindered bases are less likely to cause proton abstraction. The amount of racemization often varies inversely with the steric hindrance of the base. |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature. A common starting point is 0 °C. Maintain cold temperatures throughout the activation and coupling steps. | Higher temperatures provide the activation energy needed for the epimerization process. Lowering the temperature slows down the rate of this undesirable side reaction. |
| Prolonged Reaction/Pre-activation Time | Minimize the pre-activation time of the carboxylic acid before adding the amine component. Monitor the reaction closely (e.g., by HPLC) and quench it as soon as it reaches completion. | The longer the activated carboxylic acid intermediate exists before reacting with the amine, the greater the opportunity for epimerization to occur. |
| Suboptimal Solvent Choice | Use a non-polar or less polar aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), if substrate solubility allows. | Polar solvents can stabilize the enolate intermediate that leads to epimerization, thereby increasing the rate of this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern in this compound synthesis?
A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule containing multiple stereocenters is inverted. In the synthesis of this compound, the key chiral center is the carbon atom bearing the N-Boc protected amino group. If this center epimerizes, it converts the desired (R)-isomer into the undesired (S)-isomer, resulting in a mixture of diastereomers. This impurity is difficult to separate and compromises the chiral purity, efficacy, and safety of the final active pharmaceutical ingredient (API).
Q2: Which step in the this compound synthesis is most susceptible to epimerization?
A2: The most critical step for potential epimerization is the amide bond formation, where the carboxylic acid of N-Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is activated and coupled with the 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine moiety. The activation of the carboxylic acid makes the adjacent alpha-proton more acidic and susceptible to abstraction, which is the initiating event for epimerization.
Q3: How do coupling reagent additives like HOBt prevent epimerization?
A3: Additives such as 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) suppress epimerization by reacting with the highly reactive activated intermediate (e.g., the O-acylisourea formed from a carbodiimide). This forms an active ester (an OBt or OAt ester) that is more stable and less prone to forming an oxazolone, the key intermediate in the epimerization pathway. These active esters are still sufficiently reactive to couple efficiently with the amine component.
Q4: Can the choice of protecting group on the nitrogen influence epimerization?
A4: Yes, the nature of the N-protecting group is crucial. Urethane-based protecting groups like Boc (tert-butoxycarbonyl) and Fmoc are known to significantly reduce the rate of epimerization compared to other groups. This is because the lone pair of electrons on the nitrogen is delocalized into the carbonyl of the protecting group, making it less available to participate in the formation of the problematic oxazolone intermediate.
Q5: Are there enzymatic methods that can avoid epimerization issues?
A5: Yes, biocatalytic methods, particularly using transaminase enzymes, have been developed for the synthesis of sitagliptin. These methods can offer very high enantioselectivity, forming the desired chiral amine from a prochiral ketone under mild reaction conditions (e.g., neutral pH, room temperature), thereby bypassing the chemical activation steps where epimerization is a major risk.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Typical Base | Relative Epimerization Risk | Key Considerations |
| EDC / DCC | None | DIPEA / NMM | High | Not recommended without an additive due to high epimerization rates. |
| EDC / DCC | HOBt / HOAt | DIPEA / NMM | Low to Moderate | HOBt is a standard additive to suppress epimerization. HOAt can be more effective than HOBt. |
| HBTU / TBTU | HOBt (internal) | DIPEA / NMM | Low | Very efficient and fast-acting reagents. |
| HATU | HOAt (internal) | DIPEA / NMM | Very Low | Generally considered one of the best reagents for minimizing epimerization, especially for challenging couplings. |
| PyBOP | None | DIPEA / NMM | Low | A phosphonium salt-based reagent that is highly effective and shows low epimerization. |
| DEPBT | None | DIPEA / Et₃N | Very Low | Known for its remarkable resistance to racemization, particularly useful for sensitive substrates. |
Experimental Protocols
Protocol: Epimerization-Minimizing Amide Coupling
This protocol details the coupling of N-Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride using HATU.
Materials:
-
N-Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 equiv)
-
3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride (1.1 equiv)
-
HATU (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid and the triazolopiperazine hydrochloride salt.
-
Add anhydrous DCM (or DMF) to dissolve the reactants.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
In a separate flask, dissolve HATU in a minimal amount of anhydrous DCM (or DMF).
-
Slowly add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA. Ensure the temperature remains at 0 °C during the addition.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS (typically 2-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Analyze the diastereomeric purity of the product using chiral HPLC.
Visualizations
References
N-Boc-sitagliptin HPLC method troubleshooting and optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of N-Boc-sitagliptin. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Standard Experimental Protocol: HPLC Analysis of this compound
A typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of this compound, a key intermediate and potential impurity in the synthesis of Sitagliptin, is outlined below. This method is a starting point and may require optimization based on specific instrumentation and sample matrices.
Objective: To determine the purity of this compound and quantify it as a process-related impurity in Sitagliptin samples.
Materials and Reagents:
-
This compound reference standard
-
Sitagliptin Active Pharmaceutical Ingredient (API) or sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (e.g., potassium dihydrogen phosphate) or Acetate buffer
-
Orthophosphoric acid or other suitable acid/base for pH adjustment
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Phosphate or Acetate Buffer |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min[1][2] |
| Detection Wavelength | 255 nm or 268 nm[2] |
| Column Temperature | Ambient or controlled (e.g., 37°C)[1][3] |
| Injection Volume | 10-20 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to achieve a known concentration.
-
Sample Solution: Prepare the Sitagliptin sample by dissolving a known amount in the mobile phase or a suitable solvent to achieve a target concentration.
Troubleshooting and Optimization FAQs
This section addresses common problems encountered during the HPLC analysis of this compound.
Q1: Why am I observing peak tailing with my this compound peak?
A1: Peak tailing for this compound can be caused by several factors. The bulky tert-butoxycarbonyl (Boc) protecting group can sometimes lead to secondary interactions with the stationary phase.
Troubleshooting Steps:
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of residual silanols on the column, which can interact with the analyte. Adjusting the buffer pH might mitigate these interactions.
-
Buffer Concentration: Insufficient buffer capacity can lead to peak tailing. Ensure your buffer concentration is adequate (typically 10-25 mM).
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and reinjecting.
-
Column Contamination or Degradation: The column may be contaminated or the stationary phase may be degrading. Flushing the column with a strong solvent or replacing it may be necessary.
-
Extra-column Volume: Excessive tubing length or large-diameter tubing between the injector and the column, or between the column and the detector, can cause peak broadening and tailing.
Q2: My this compound peak is not well-resolved from other impurities or the main Sitagliptin peak. How can I improve the resolution?
A2: Poor resolution is a common challenge in impurity analysis. Here are some optimization strategies:
Optimization Strategies:
| Parameter | Action | Expected Outcome |
| Mobile Phase Composition | Adjust the ratio of organic solvent (acetonitrile) to the aqueous buffer. | A lower percentage of organic solvent will generally increase retention times and may improve the separation of closely eluting peaks. |
| Gradient Elution | If using an isocratic method, switching to a gradient elution can provide better separation for complex samples with multiple impurities. | A shallow gradient can effectively separate closely related compounds. |
| Column Chemistry | Consider a different stationary phase. While C18 is common, a phenyl or cyano column might offer different selectivity. | Different column chemistries can alter the retention mechanism and improve resolution. |
| Flow Rate | Decrease the flow rate. | This can lead to sharper peaks and better resolution, although it will increase the run time. |
| Column Temperature | Optimize the column temperature. | Increasing the temperature can sometimes improve peak shape and resolution, but it may also decrease retention times. |
Q3: I am seeing ghost peaks in my chromatogram, especially during gradient analysis. What is the cause and how can I eliminate them?
A3: Ghost peaks are extraneous peaks that appear in a chromatogram and are not related to the injected sample. They are often more prominent in gradient elution.
Potential Sources and Solutions:
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Contaminated Mobile Phase: Impurities in the mobile phase solvents (especially water) or additives can accumulate on the column at the beginning of a gradient and elute as the organic solvent concentration increases. Use high-purity HPLC grade solvents and freshly prepared mobile phase.
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Sample Carryover: Residue from a previous injection may be eluting in the current run. Implement a robust needle wash protocol in your autosampler.
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System Contamination: Contamination can build up in the injector, tubing, or detector. Flush the system with a strong solvent.
-
Degradation of Mobile Phase Additives: Some mobile phase additives can degrade over time, leading to ghost peaks. Prepare fresh mobile phase daily.
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting common HPLC issues for this compound analysis.
Signaling Pathway for Method Optimization
This diagram outlines the decision-making process for optimizing the HPLC method to achieve better resolution.
References
Technical Support Center: Catalyst Selection and Optimization for Sitagliptin Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of sitagliptin. The focus is on the critical catalytic steps, including both asymmetric hydrogenation and enzymatic transamination.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for introducing the chiral amine in sitagliptin synthesis?
A1: The two most prominent methods are:
-
Asymmetric Hydrogenation: This chemical approach typically involves the hydrogenation of a prochiral enamine or β-keto ester intermediate using a chiral catalyst. A widely cited example is the rhodium-based catalyst, such as Rh(I) complexed with a chiral phosphine ligand like t-Bu JOSIPHOS.[1][2][3] This was a key part of Merck's second-generation synthesis of sitagliptin.[1]
-
Enzymatic Transamination: This biocatalytic route utilizes an engineered transaminase (ATA) enzyme to directly aminate a prochiral ketone (prositagliptin ketone) to the desired chiral amine.[4] This method is considered a greener alternative, offering high enantioselectivity and avoiding the use of heavy metals.
Q2: My overall yield for sitagliptin synthesis is low. Which steps should I investigate first?
A2: Low overall yield can often be traced back to a few critical steps:
-
Asymmetric Hydrogenation/Enzymatic Transamination: This is a crucial step for establishing the correct stereochemistry. Inefficiencies here, such as low conversion or poor selectivity, will directly impact the yield of the desired chiral amine. Key factors to examine include catalyst/enzyme activity, substrate purity, and reaction conditions (e.g., temperature, pressure, pH).
-
Coupling Reaction: The formation of the amide bond between the chiral β-amino acid derivative and the triazolopiperazine moiety is another step where yield can be lost due to incomplete reaction or the formation of side products.
-
Purification and Isolation: Significant product loss can occur during workup, crystallization, and filtration steps.
Q3: How can I assess the chiral purity (enantiomeric excess) of my sitagliptin sample?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of sitagliptin. Several commercially available chiral stationary phases, such as Chiralcel OD-RH and Chiralpak IC, are effective for separating the (R)- and (S)-enantiomers. Capillary Electrophoresis (CE) can also be used for this purpose.
Troubleshooting Guides
Guide 1: Asymmetric Hydrogenation
Problem: Low yield or poor enantioselectivity (<95% ee) in the asymmetric hydrogenation of the dehydrositagliptin intermediate.
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | - Ensure the catalyst (e.g., Rh(I)/tBu JOSIPHOS) is handled under strict inert conditions (e.g., using a glovebox or Schlenk line) to prevent oxidation.- Use fresh, high-purity catalyst. Old or improperly stored catalysts can exhibit reduced activity.- Screen for potential catalyst poisons in the substrate and solvent. Impurities can inhibit or deactivate the catalyst. |
| Sub-optimal Reaction Conditions | - Hydrogen Pressure: Vary the hydrogen pressure. While higher pressures can sometimes increase the reaction rate, they may negatively impact selectivity. A pressure of 250 psi has been reported as effective.- Temperature: Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity.- Solvent: Ensure the solvent (e.g., methanol) is anhydrous and thoroughly de-gassed. Oxygen and water can be detrimental to the catalyst. |
| Substrate Quality | - Analyze the purity of the dehydrositagliptin intermediate. Impurities can act as catalyst inhibitors.- Confirm the correct isomeric form of the enamine is being used. |
| Incorrect Catalyst Loading | - Optimize the catalyst loading. While lower loading is more cost-effective, insufficient catalyst can result in incomplete conversion. A loading of around 0.15 mol % has been shown to be effective. |
Guide 2: Enzymatic Transamination
Problem: Low conversion or poor enzyme stability in the transamination of pro-sitagliptin ketone.
| Potential Cause | Troubleshooting Steps |
| Low Enzyme Activity/Stability | - Immobilization: Consider immobilizing the transaminase on a solid support. This can enhance its stability and simplify reuse.- Cofactor Limitation: Ensure a sufficient concentration of the pyridoxal-5'-phosphate (PLP) cofactor, as it is essential for enzyme activity.- Temperature: Operate at the optimal temperature for the specific enzyme being used. Deviations can lead to reduced activity or denaturation. |
| Unfavorable Reaction Equilibrium | - Amine Donor: Use a suitable amine donor in excess to shift the equilibrium towards product formation. Isopropylamine is commonly used, as the resulting acetone co-product is volatile and can be easily removed.- Co-product Inhibition: The co-product (e.g., acetone) can inhibit the enzyme. Consider in-situ removal of the co-product. |
| Sub-optimal pH and Buffer | - Optimize the pH of the reaction medium. The optimal pH is dependent on the specific transaminase being used.- Select a buffer system that is compatible with the enzyme and maintains the desired pH throughout the reaction. |
| Substrate/Product Inhibition | - High concentrations of the substrate or product can inhibit the enzyme. Fed-batch or continuous-flow processes can help to maintain optimal concentrations and improve productivity. |
Data Presentation
Table 1: Comparison of Catalytic Methods for Sitagliptin Synthesis
| Parameter | Asymmetric Hydrogenation (2nd Gen. Merck Process) | Enzymatic Transamination |
| Catalyst | Rh(I)/tBu JOSIPHOS | Engineered Transaminase (ATA) |
| Substrate | Dehydrositagliptin (unprotected enamine) | Pro-sitagliptin ketone |
| Overall Yield | Up to 65% | 10-13% increase over the Rh-catalyzed process |
| Enantiomeric Excess (ee) | ~97% ee (before recrystallization) | >99.95% ee |
| Key Advantages | High efficiency and well-established process. | Higher yield, exceptional enantioselectivity, elimination of heavy metals, reduced waste, milder reaction conditions. |
| Key Disadvantages | Use of expensive and toxic heavy metal catalyst, high pressure required, potential for metal contamination in the final product. | Requires enzyme development and optimization. |
| Productivity | N/A | 53% increase ( kg/L per day) compared to the Rh-catalyzed process. |
| Total Waste | N/A | 19% reduction compared to the Rh-catalyzed process. |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of Dehydrositagliptin
This protocol is a generalized procedure based on literature descriptions. Researchers should optimize conditions for their specific setup.
-
Catalyst Preparation:
-
In an inert atmosphere glovebox, charge a pressure reactor with the rhodium precursor (e.g., [Rh(COD)Cl]₂) and the chiral phosphine ligand (e.g., t-Bu JOSIPHOS) in a specified ratio.
-
Add degassed, anhydrous methanol as the solvent.
-
Stir the mixture at room temperature to form the active catalyst solution.
-
-
Hydrogenation Reaction:
-
In a separate vessel, dissolve the dehydrositagliptin intermediate in degassed, anhydrous methanol.
-
Transfer the substrate solution to the reactor containing the activated catalyst.
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-250 psi).
-
Heat the reaction mixture to the optimal temperature (e.g., 50°C) and stir vigorously.
-
Monitor the reaction progress by techniques such as HPLC or FT-IR until the substrate is fully consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
The reaction mixture can be treated with activated carbon to remove the rhodium catalyst.
-
Filter the mixture to remove the carbon and any solid residues.
-
The resulting solution containing sitagliptin can then be carried forward for salt formation (e.g., with phosphoric acid) and crystallization to isolate the final product with high chemical and optical purity.
-
Protocol 2: Enzymatic Transamination of Pro-sitagliptin Ketone
This protocol is a generalized procedure based on literature descriptions.
-
Reaction Setup:
-
In a temperature-controlled reactor, prepare a buffer solution at the optimal pH for the transaminase (e.g., pH 8.5).
-
Add the transaminase enzyme (either as a lyophilizate or an immobilized preparation) and the pyridoxal-5'-phosphate (PLP) cofactor.
-
Add the amine donor (e.g., isopropylamine).
-
-
Transamination Reaction:
-
Dissolve the pro-sitagliptin ketone substrate in a suitable organic co-solvent (e.g., DMSO) as enzyme tolerance allows.
-
Add the substrate solution to the enzyme-containing buffer to initiate the reaction. A substrate concentration of 200 g/L has been reported.
-
Maintain the reaction at the optimal temperature (e.g., 40°C) with stirring.
-
Monitor the conversion of the ketone to the amine product by HPLC.
-
-
Work-up and Isolation:
-
Once the reaction reaches completion, the enzyme (especially if immobilized) can be removed by filtration for potential reuse.
-
The product can be isolated from the aqueous reaction mixture by extraction with an organic solvent.
-
Further purification and salt formation can be performed similarly to the chemical route to yield sitagliptin phosphate.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for N-Boc-Sitagliptin Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical compounds is paramount. This guide provides a comparative overview of validated analytical methods for the quantification of N-Boc-sitagliptin, a key intermediate in the synthesis of the anti-diabetic drug sitagliptin. While specific validated methods for this compound are not extensively published, this document extrapolates from the wealth of data on sitagliptin analysis, offering a foundational guide for developing and validating appropriate quantitative methods. The principles and techniques outlined here for sitagliptin can be readily adapted for its N-Boc protected precursor.
Data Presentation: A Comparative Analysis
The following tables summarize the validation parameters for various analytical methods reported for the quantification of sitagliptin. These parameters provide a benchmark for the development and validation of methods for this compound.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 30 - 70[1] | 5 - 30[2] | 5 - 50[3] |
| Correlation Coefficient (r²) | 0.999[1] | 0.999[2] | 0.9991 |
| Accuracy (% Recovery) | 98 - 102 | 99.89 (Assay) | 99.61 |
| Precision (% RSD) | < 2 | Not Reported | < 2 |
| LOD (µg/mL) | 0.09 | Not Reported | 1.70 |
| LOQ (µg/mL) | 0.27 | Not Reported | 2.13 |
Table 2: Ultra-Performance Liquid Chromatography (UPLC) Methods
| Parameter | Method 1 |
| Linearity Range (µg/mL) | 50 - 1500 (as % of nominal) |
| Correlation Coefficient (r²) | Not Reported |
| Accuracy (% Recovery) | Not Reported |
| Precision (% RSD) | Not Reported |
| LOD (µg/mL) | 0.2 (for Sitagliptin Phosphate) |
| LOQ (µg/mL) | 0.7 (for Sitagliptin Phosphate) |
Table 3: High-Performance Thin-Layer Chromatography (HPTLC) Methods
| Parameter | Method 1 | Method 2 |
| Linearity Range (ng/band) | 100 - 1100 | 500 - 2500 |
| Correlation Coefficient (r²) | 0.999 | 0.994 |
| Accuracy (% Recovery) | 99.70 | 99.80 - 100.17 |
| Precision (% RSD) | < 2 | 1.13 (Intra-day); 1.19 (Inter-day) |
| LOD (ng/band) | 7.08 | 124.36 |
| LOQ (ng/band) | 21.82 | 376.87 |
Table 4: UV-Visible Spectrophotometry Methods
| Parameter | Method 1 | Method 2 |
| Linearity Range (µg/mL) | 20 - 60 | 2 - 10 |
| Correlation Coefficient (r²) | 0.991 | 0.9995 |
| Accuracy (% Recovery) | 99.62 - 100.48 | 99.75 |
| Precision (% RSD) | < 2 | < 2 |
| LOD (µg/mL) | 6.03 | Not Reported |
| LOQ (µg/mL) | 18.28 | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the quantification of sitagliptin, which can be adapted for this compound.
RP-HPLC Method
-
Mobile Phase: A mixture of 0.05M Phosphate Buffer (pH 2.8) and Acetonitrile in a ratio of 30:70 (v/v).
-
Column: Develosil ODS HG-5 RP C18 (15 cm x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 255 nm.
-
Standard Preparation: A stock solution of the reference standard is prepared in the mobile phase. Working standards are prepared by further dilution of the stock solution to fall within the linearity range.
-
Sample Preparation: The sample containing the analyte is dissolved in the mobile phase and diluted to a concentration within the calibration range.
UPLC Method
-
Mobile Phase: A gradient elution using a buffer of 10mM potassium dihydrogen phosphate and 2 mM hexane-1-sulfonic acid sodium salt (pH 5.5) and acetonitrile.
-
Column: Acquity UPLC BEH C8 (100 × 2.1 mm, 1.7 μm).
-
Flow Rate: 0.2 mL/min.
-
Detection: UV detection at 210 nm.
-
Standard and Sample Preparation: Similar to the HPLC method, solutions are prepared in a suitable diluent, which in this case was water.
HPTLC Method
-
Mobile Phase: A mixture of methanol, ammonia, and glacial acetic acid in a ratio of 9.4:0.4:0.2 (v/v/v).
-
Stationary Phase: Precoated silica gel 60F254 TLC plates.
-
Application: Samples are applied as bands using a suitable applicator.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
Detection: Densitometric scanning at 214 nm.
UV-Visible Spectrophotometry Method
-
Solvent: 0.1N Hydrochloric acid.
-
Wavelength of Maximum Absorbance (λmax): 267 nm.
-
Standard Preparation: A stock solution of the reference standard is prepared in the solvent, and a series of dilutions are made to create a calibration curve.
-
Sample Preparation: The sample is dissolved in the solvent and diluted to a concentration that falls within the linear range of the standard curve.
Visualizing the Workflow
The following diagrams illustrate the typical workflows for analytical method validation and the logical relationship in chromatographic method development.
Caption: General workflow for the validation of an analytical method.
Caption: Logical workflow for chromatographic method development.
References
Comparative analysis of different synthetic routes to sitagliptin
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of various synthetic strategies for the antidiabetic drug sitagliptin. This analysis focuses on key performance metrics, detailed experimental methodologies, and visual representations of the synthetic pathways to aid in the selection and optimization of manufacturing processes.
Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the treatment of type 2 diabetes. The quest for more efficient, cost-effective, and environmentally benign methods for its synthesis has led to the development of several distinct manufacturing routes. This guide delves into a comparative analysis of these routes, highlighting their respective strengths and weaknesses through quantitative data and detailed procedural outlines.
Performance Comparison of Sitagliptin Synthetic Routes
The following table summarizes the key quantitative data for the most prominent synthetic routes to sitagliptin, offering a clear comparison of their efficiency and stereoselectivity.
| Synthetic Route | Key Chiral Introduction Method | Overall Yield | Enantiomeric Excess (ee) | Number of Steps | Key Reagents/Catalysts |
| Merck First Generation | Asymmetric Hydrogenation (β-keto ester) | 52%[1] | High | ~8[1] | Ruthenium catalyst[1][2], EDC, Mitsunobu reagents |
| Merck Second Generation | Asymmetric Hydrogenation (enamine) | up to 65%[3] | >99% | 3 (one-pot) | Rh(I)/tBu JOSIPHOS catalyst |
| Merck Third Generation | Enzymatic Transamination | ~78% (13% > 2nd Gen) | >99% | 1 (enzymatic) | Engineered (R)-selective transaminase (ATA-117) |
| Chemical Resolution | Resolution of Racemate | 11% | up to 96% | 5 | NaBH4, (-)-di-p-toluoyl-L-tartaric acid |
| Organocatalytic Route | Organocatalyzed aza-Michael Addition | 54% | >99.9% | ~5 | (S)-diphenylprolinol-TMS, p-nitrobenzoic acid |
| Phase-Transfer Catalysis | Aza-Michael Addition | 41% | 96% | 7 | Quinine-derived C(9)-urea ammonium catalyst |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to sitagliptin.
Merck's First Generation Synthesis
References
- 1. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 3. Highly efficient asymmetric synthesis of sitagliptin. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to N-Protecting Groups in Sitagliptin Synthesis: A Focus on N-Boc-Sitagliptin
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, involves a critical step of protecting the key β-amino acid intermediate. The choice of the N-protecting group is paramount as it significantly influences the overall efficiency, yield, and purity of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the widely used tert-butoxycarbonyl (Boc) protecting group (in the form of N-Boc-sitagliptin) with other common alternatives like benzyloxycarbonyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc), supported by available experimental data.
Executive Summary
The tert-butoxycarbonyl (Boc) group is the most prominently documented and successfully implemented N-protecting group for the industrial synthesis of sitagliptin. Its advantages include high yields in the protection step, stability in various reaction conditions, and clean deprotection under acidic conditions. While other protecting groups like Cbz and Fmoc are standard in peptide and organic synthesis, their application in the synthesis of sitagliptin is not well-documented in publicly available literature. One reported attempt to use an N-Cbz protected intermediate in a key aza-Michael addition reaction was unsuccessful, highlighting the challenges of directly substituting protecting groups without re-optimizing the entire synthetic route. This guide will delve into the theoretical and experimental comparisons of these protecting groups.
Comparison of Protecting Group Strategies
The selection of a suitable N-protecting group is a critical decision in the multi-step synthesis of complex molecules like sitagliptin. The ideal protecting group should be easy to introduce, stable under subsequent reaction conditions, and readily removable with high yield and minimal side products. The orthogonality of protecting groups, meaning the ability to deprotect one group without affecting another, is also a key consideration in complex syntheses.[1]
| Protecting Group | Protection Reagent | Deprotection Conditions | Key Advantages | Disadvantages in Sitagliptin Synthesis Context |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Acidic (e.g., TFA, HCl)[1] | High yields, stable to a wide range of non-acidic reagents, deprotection byproducts are volatile.[] | Acid-labile, may not be suitable for substrates with other acid-sensitive functional groups. |
| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C)[1] | Stable to acidic and basic conditions, orthogonal to Boc. | Deprotection requires specialized hydrogenation equipment, catalyst can be pyrophoric and may be poisoned by certain functional groups. Unsuccessful in a reported key reaction for sitagliptin synthesis. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine)[1] | Stable to acidic and hydrogenolysis conditions, orthogonal to Boc and Cbz. | Base-labile, not suitable for base-sensitive substrates. No successful synthesis of sitagliptin using Fmoc is reported in the literature. |
Experimental Data: The Case for this compound
The synthesis of sitagliptin via an N-Boc protected intermediate is well-established, particularly in asymmetric routes. A key step often involves the formation of a chiral β-amino acid.
Successful Synthesis via N-Boc Protected Intermediate
One efficient route involves the tandem aza-Michael/hemiacetal reaction between (E)-4-(2,4,5-trifluorophenyl)but-2-enal and N-Boc-protected hydroxylamine, catalyzed by an organocatalyst. This is followed by conversion to the N-Boc-β-amino acid, coupling with the triazole moiety, and final deprotection.
Experimental Protocol for (R)-N-Boc-β-(2,4,5-trifluorobenzyl)-β-amino acid synthesis:
-
Aza-Michael/Hemiacetal Reaction: To a solution of (E)-4-(2,4,5-trifluorophenyl)but-2-enal (1 mmol) in dichloromethane (5 mL) at -20 °C, N-Boc-hydroxylamine (1.2 mmol), (S)-diphenylprolinol-TMS ether (0.1 mmol), and p-nitrobenzoic acid (0.1 mmol) are added. The reaction is stirred for 15 hours.
-
Oxidation: The resulting hemiacetal is oxidized to the corresponding isoxazolidinone.
-
Reductive Cleavage: The N-O bond of the isoxazolidinone is cleaved via hydrogenation using Pd/C catalyst to yield (R)-N-Boc-β-(2,4,5-trifluorobenzyl)-β-amino acid.
Quantitative Data for N-Boc Route:
| Step | Product | Yield | Enantiomeric Excess (ee) |
| Aza-Michael/Hemiacetal | (3R,5S)-tert-butyl 5-hydroxy-3-(2,4,5-trifluorobenzyl)isoxazolidine-2-carboxylate | 85% | 96% |
| Overall to Sitagliptin | Sitagliptin Phosphate Monohydrate | 54% | >99.9% |
Data sourced from Gao et al., 2018.
Attempted Synthesis with N-Cbz Protecting Group
In the same study that successfully employed the N-Boc protected hydroxylamine, an attempt was made to use N-Cbz-protected hydroxylamine under similar organocatalytic conditions for the aza-Michael addition. The reaction did not proceed, and only the starting materials were recovered. This experimental result suggests that the nature of the protecting group can have a profound impact on the reactivity and success of a specific reaction, and that a simple substitution of one protecting group for another is often not feasible without significant process development.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthetic pathways and the logical relationship between the choice of protecting group and the deprotection strategy.
Caption: Synthetic pathway to Sitagliptin via an N-Boc protected intermediate.
Caption: Orthogonal deprotection strategies for common amine protecting groups.
Conclusion
For the synthesis of sitagliptin, the N-Boc protecting group stands out as the most effective and well-documented choice. Its use is supported by extensive literature detailing high-yielding and stereoselective synthetic routes. The stability of the Boc group under a variety of reaction conditions, coupled with its straightforward acidic deprotection, makes it highly suitable for large-scale industrial production.
In contrast, the application of N-Cbz and N-Fmoc protecting groups in sitagliptin synthesis is not well-established. The documented failure of an N-Cbz intermediate in a key reaction highlights the potential for unforeseen reactivity challenges when deviating from the optimized N-Boc route. While Cbz and Fmoc remain valuable tools in organic synthesis due to their orthogonal deprotection schemes, their successful implementation in the synthesis of sitagliptin would require significant process development and optimization. Therefore, for researchers and professionals in drug development focused on sitagliptin synthesis, the N-Boc strategy represents the most reliable and efficient pathway based on current scientific literature.
References
A Comparative Guide to Purity Assessment of N-Boc-Sitagliptin: HPLC vs. NMR
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like N-Boc-sitagliptin is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and widely employed analytical techniques for this purpose. This guide provides an objective comparison of their performance in assessing the purity of this compound, supported by representative experimental data and detailed methodologies.
At a Glance: HPLC and qNMR for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its exceptional separating power and sensitivity in detecting trace impurities.[1][2] In contrast, quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard, without the need for a specific reference standard for the analyte itself.[2][3] The choice between these orthogonal techniques often depends on the specific analytical challenge and the stage of drug development.
Quantitative Data Comparison
The following table summarizes typical performance characteristics of HPLC and quantitative NMR (qNMR) for the purity assessment of small organic molecules, providing a framework for what can be expected when analyzing this compound.
| Parameter | HPLC (UV Detection) | Quantitative NMR (qNMR) | Key Considerations |
| Principle | Separation based on polarity, quantification by peak area comparison. | Quantification based on the direct proportionality between signal integral and the number of nuclei.[3] | HPLC provides a purity profile based on chromatographic separation, while qNMR gives a direct measure of the molar concentration of the analyte. |
| Purity Assay (%) | Typically >99% (by area normalization) | Typically >99% (with internal standard) | Both methods can achieve high accuracy and precision. |
| Limit of Detection (LOD) | ~0.01% | ~0.1% | HPLC generally offers higher sensitivity for detecting trace impurities. |
| Limit of Quantification (LOQ) | ~0.05% | ~0.3% | HPLC is often superior for the precise measurement of low-level impurities. |
| Precision (RSD%) | < 1.5% | < 1% | qNMR can exhibit higher precision due to fewer sample preparation steps. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | Both methods demonstrate excellent accuracy when properly validated. |
| Analysis Time per Sample | ~30 minutes | ~15 minutes | qNMR can be faster, especially as it may not require extensive method development for each new compound. |
Experimental Protocols
Adherence to validated experimental protocols is crucial for obtaining reliable and reproducible purity data. The following sections provide detailed methodologies for the analysis of this compound by both HPLC and qNMR, in line with International Council for Harmonisation (ICH) guidelines.
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method suitable for the purity assessment of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade acetonitrile and water
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the this compound sample to be tested in the same manner and at the same concentration as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 268 nm
-
Injection Volume: 10 µL
4. Data Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Integrate the peak areas of the main component and all impurities in the sample chromatogram.
-
Calculate the purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Quantitative NMR (qNMR) Method
This protocol outlines the procedure for determining the purity of this compound using ¹H qNMR with an internal standard.
1. Instrumentation and Materials:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision NMR tubes
-
Analytical balance (accurate to at least 0.01 mg)
-
Certified internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene)
-
High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃) that dissolves both the analyte and the internal standard.
2. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) and the internal standard (e.g., 5-10 mg) into the same vial.
-
Dissolve the mixture in a precise volume of the chosen deuterated solvent (e.g., 0.7 mL).
-
Ensure complete dissolution, using a vortex mixer if necessary.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Pulse Angle: Use a 90° pulse to ensure uniform excitation of all protons.
-
Relaxation Delay (d1): Set a sufficiently long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure complete relaxation of all protons between scans. This is critical for accurate quantification.
-
Number of Scans: Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate a well-resolved, characteristic signal for this compound and a signal for the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the logical flow for purity assessment using HPLC and qNMR.
References
A Head-to-Head Comparison of Catalytic Strategies for Sitagliptin Synthesis
For researchers and professionals in drug development, the synthesis of sitagliptin, a leading treatment for type 2 diabetes, offers a compelling case study in the evolution of catalytic chemistry. The manufacturing process has notably transitioned from a rhodium-catalyzed asymmetric hydrogenation to a more sustainable and efficient biocatalytic transamination. This guide provides a direct comparison of these two seminal approaches, supported by experimental data and detailed protocols.
The development of sitagliptin has been marked by significant innovations in asymmetric synthesis, with the core challenge being the stereoselective installation of a chiral β-amino acid moiety. Two primary catalytic systems have been successfully implemented on an industrial scale: a second-generation process relying on a rhodium-based catalyst and a third-generation, award-winning process employing an engineered transaminase enzyme.
Performance Data: A Comparative Overview
The choice of catalyst profoundly impacts key manufacturing parameters, including yield, stereoselectivity, and overall process efficiency. The following table summarizes the quantitative performance of the rhodium-catalyzed and transaminase-catalyzed methods.
| Performance Metric | Rhodium-Catalyzed Asymmetric Hydrogenation | Transaminase-Catalyzed Asymmetric Synthesis |
| Catalyst | Rh(I)/tBu JOSIPHOS | Engineered (R)-selective transaminase (e.g., from Arthrobacter sp.) |
| Substrate | Dehydrositagliptin (enamine) | Pro-sitagliptin ketone |
| Overall Yield | Up to 65%[1][2] | 10-13% increase over the chemical process[3] |
| Product Yield (Key Step) | ~98% conversion[4] | 92%[5] |
| Enantiomeric Excess (e.e.) | ~95-97% (up to >99% after recrystallization) | >99.95% |
| Catalyst Loading | As low as 0.15 mol % | 6 g/L |
| Substrate Concentration | Not specified, but typically lower than biocatalytic route | 200 g/L |
| Key Advantages | High efficiency and enantioselectivity | Eliminates heavy metals, higher yield and e.e., greener process, avoids high pressure |
| Key Disadvantages | Requires expensive and toxic heavy metal, high-pressure equipment, additional purification steps | Requires enzyme development and production |
Catalytic Pathways: A Visual Representation
The mechanisms governing these two transformations are fundamentally different. The rhodium catalyst orchestrates a hydrogenation reaction, while the transaminase enzyme facilitates an asymmetric amination.
References
- 1. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. daneshyari.com [daneshyari.com]
- 4. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to N-Boc-Sitagliptin and Sitagliptin Phosphate Monohydrate Reference Standards
For researchers, scientists, and drug development professionals engaged in the analysis of sitagliptin, the selection of an appropriate reference standard is a critical determinant of analytical accuracy and reliability. This guide provides a comprehensive comparison of the N-Boc-sitagliptin reference standard with the official United States Pharmacopeia (USP) Sitagliptin Phosphate Monohydrate reference standard. This comparison is supported by experimental data and detailed analytical protocols to assist in making an informed decision for your analytical needs.
Product Performance Comparison
The choice between this compound and Sitagliptin Phosphate Monohydrate as a reference standard depends on the specific application. This compound is a key intermediate in the synthesis of sitagliptin and is often used as a working standard or for the identification and quantification of process-related impurities.[1][2] Sitagliptin Phosphate Monohydrate, on the other hand, is the official USP and European Pharmacopoeia (EP) reference standard for the drug substance itself and is used for assays and the identification of impurities in the final drug product.
The Certificate of Analysis (CoA) for each reference standard provides crucial information regarding its purity and identity. While a specific batch CoA for this compound is not publicly available, a summary of typical specifications is presented below in comparison with the official USP standards for Sitagliptin Phosphate Monhydrate.
| Parameter | This compound Reference Standard (Typical) | Sitagliptin Phosphate Monohydrate USP Reference Standard |
| Appearance | White Solid[3] | White or almost white powder |
| Molecular Formula | C₂₁H₂₃F₆N₅O₃ | C₁₆H₁₅F₆N₅O · H₃PO₄ · H₂O |
| Molecular Weight | 507.43 g/mol | 523.32 g/mol |
| CAS Number | 486460-23-5 | 654671-77-9 |
| Purity (by HPLC) | Typically ≥98% | NLT 98.0% and NMT 102.0% (anhydrous, solvent-free basis) |
| Identification | Conforms to structure by ¹H-NMR, Mass Spec, IR | Conforms to USP tests |
| Water Content | Varies by batch | N/A (anhydrous basis calculation) |
| Residual Solvents | Varies by batch | Meets USP requirements |
Experimental Protocols
Accurate quantification and impurity profiling of sitagliptin require robust analytical methods. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry that can be employed for the analysis of sitagliptin and its related compounds.
High-Performance Liquid Chromatography (HPLC) Method for Sitagliptin and its Impurities
This method is suitable for the determination of sitagliptin and its process-related impurities, including this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Column: Develosil ODS HG-5 RP C18, 5µm, 15cm x 4.6mm i.d. or equivalent
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
(0.05M) Phosphate Buffer (pH adjusted to 2.8)
-
Sitagliptin reference standard
-
This compound reference standard
-
Sample for analysis
Chromatographic Conditions:
-
Mobile Phase: (0.05M) Phosphate Buffer : Acetonitrile (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 255 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 10 minutes
Procedure:
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of the sitagliptin and this compound reference standards in the mobile phase to obtain a known concentration (e.g., 50 µg/mL).
-
Sample Preparation: Prepare the sample solution by dissolving the material to be analyzed in the mobile phase to achieve a similar concentration to the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Identify the peaks based on their retention times compared to the standards. Calculate the concentration of sitagliptin and this compound in the sample by comparing the peak areas with those of the standards.
UV Spectrophotometric Method for Sitagliptin
This method provides a simple and rapid approach for the quantification of sitagliptin in bulk and pharmaceutical dosage forms.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents and Materials:
-
Methanol (analytical grade)
-
Sitagliptin reference standard
-
Sample for analysis
Procedure:
-
Solvent: Methanol
-
Determination of Absorption Maximum (λmax): Prepare a dilute solution of the sitagliptin reference standard in methanol and scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance. The reported λmax for sitagliptin in methanol is approximately 272.5 nm.
-
Standard Preparation: Prepare a series of standard solutions of sitagliptin in methanol at different concentrations (e.g., 35-85 µg/mL).
-
Calibration Curve: Measure the absorbance of each standard solution at the λmax and plot a calibration curve of absorbance versus concentration.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to obtain a concentration within the linearity range of the calibration curve.
-
Analysis: Measure the absorbance of the sample solution at the λmax.
-
Calculation: Determine the concentration of sitagliptin in the sample solution by interpolating its absorbance on the calibration curve.
Mandatory Visualizations
To further elucidate the context of sitagliptin analysis, the following diagrams illustrate the experimental workflow for HPLC analysis and the biological pathway affected by sitagliptin.
Figure 1. Experimental workflow for HPLC analysis of sitagliptin.
Sitagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme, which plays a crucial role in glucose homeostasis. The following diagram illustrates the signaling pathway of sitagliptin's mechanism of action.
Figure 2. Sitagliptin's mechanism of action via DPP-4 inhibition.
References
A Comparative Guide to Analytical Methods for N-Boc-Sitagliptin Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification and quality control of N-Boc-sitagliptin, a key intermediate in the synthesis of the anti-diabetic drug sitagliptin. The cross-validation of analytical methods is crucial to ensure the reliability, accuracy, and precision of data in pharmaceutical development and manufacturing. This document details two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, and provides their experimental protocols and validation parameters for the analysis of this compound.
Introduction to this compound and Analytical Cross-Validation
This compound, or tert-butyl ((R)-1-(2-(2,4,5-trifluorophenyl)acetyl)hydrazinyl)-3-methyl-1-oxobutan-2-yl)carbamate, is a protected derivative of sitagliptin. The tert-butyloxycarbonyl (Boc) protecting group is utilized during synthesis to selectively mask the amine functionality.[1] Accurate and precise analytical methods are essential for monitoring the purity of this intermediate and for ensuring the quality of the final active pharmaceutical ingredient (API).[2]
Method cross-validation is the process of demonstrating that two or more analytical procedures are equivalent and can be used interchangeably. This is a critical step in method transfer between laboratories or when updating an existing analytical method.
Analytical Method Comparison
This guide compares two widely used analytical techniques for the analysis of this compound: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and a proposed Ultraviolet-Visible (UV-Vis) Spectrophotometric method. While RP-HPLC methods for sitagliptin and its impurities are well-documented, a specific validated UV-Vis method for this compound is less common. The UV-Vis method detailed below is a proposed method based on the chromophoric properties of the molecule and would require experimental validation.
Data Presentation
The following tables summarize the key performance parameters of the RP-HPLC and the proposed UV-Vis spectrophotometric methods for the analysis of this compound.
Table 1: Comparison of Analytical Method Parameters
| Parameter | RP-HPLC Method | Proposed UV-Vis Spectrophotometric Method |
| Principle | Separation based on polarity | Measurement of light absorbance |
| Instrumentation | HPLC system with UV detector | UV-Vis Spectrophotometer |
| Specificity | High (separates from impurities) | Lower (potential interference) |
| Sensitivity | High (LOD/LOQ in µg/mL) | Moderate |
| Linearity Range | 5 - 30 µg/mL[2] | 10 - 300 µg/mL[3] |
| Accuracy (% Recovery) | 98 - 102%[4] | 97 - 99% |
| Precision (%RSD) | < 2% | < 2% |
| Analysis Time | ~10 minutes per sample | < 5 minutes per sample |
| Solvent Consumption | High | Low |
Table 2: Quantitative Validation Data
| Validation Parameter | RP-HPLC Method | Proposed UV-Vis Spectrophotometric Method |
| Wavelength (λmax) | 267 nm | 267 nm |
| Mobile Phase / Solvent | 0.01M KH2PO4: Methanol (50:50 v/v), pH 2.5 | Water |
| Column | Zorbax Eclipse XDB C18 (150×4.6 mm, 5µ) | Not Applicable |
| Flow Rate | 0.7 mL/min | Not Applicable |
| Retention Time | ~5 minutes | Not Applicable |
| Correlation Coefficient (r²) | 0.999 | 0.9991 |
| Limit of Detection (LOD) | 0.6 µg/mL | 3.397 µg/mL |
| Limit of Quantitation (LOQ) | 1.9 µg/mL | 10.295 µg/mL |
Experimental Protocols
RP-HPLC Method for this compound
This method is adapted from a validated procedure for the analysis of sitagliptin and its impurities.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Zorbax Eclipse XDB C18 column (150×4.6 mm, 5µ particle size).
2. Reagents and Solutions:
-
Potassium dihydrogen phosphate (KH2PO4), analytical grade.
-
Orthophosphoric acid, analytical grade.
-
Methanol, HPLC grade.
-
Water, HPLC grade.
-
Mobile Phase Preparation: Prepare a 0.01M solution of KH2PO4 in water and adjust the pH to 2.5 with orthophosphoric acid. Mix this solution with methanol in a 50:50 (v/v) ratio. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 20 µg/mL).
-
Sample Solution Preparation: Prepare the sample containing this compound in the mobile phase to achieve a concentration within the linear range of the method.
3. Chromatographic Conditions:
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 267 nm.
-
Injection Volume: 20 µL.
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
The concentration of this compound in the sample is determined by comparing the peak area with that of the standard solution.
Proposed UV-Vis Spectrophotometric Method for this compound
This proposed method is based on the UV-Vis spectrophotometric analysis of sitagliptin and would require validation for this compound.
1. Instrumentation:
-
Double beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
2. Reagents and Solutions:
-
Water, distilled or deionized.
-
Standard Stock Solution Preparation: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of water to obtain a stock solution of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in water to cover the concentration range of 10-300 µg/mL.
3. Procedure:
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Use water as the blank.
-
Measure the absorbance of each working standard solution at 267 nm, which is the reported λmax for sitagliptin.
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.
-
Prepare the sample solution in water to obtain a concentration within the calibration range.
-
Measure the absorbance of the sample solution at 267 nm.
-
Determine the concentration of this compound in the sample from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for each analytical method.
Caption: RP-HPLC Experimental Workflow for this compound Analysis.
Caption: Proposed UV-Vis Spectrophotometric Workflow for this compound.
Conclusion
Both RP-HPLC and the proposed UV-Vis spectrophotometric methods offer viable options for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis.
-
RP-HPLC is the method of choice for specificity and sensitivity , making it ideal for impurity profiling and in-process controls where separation from other components is critical.
-
UV-Vis spectrophotometry , once validated, could serve as a rapid and cost-effective method for routine analysis of bulk material where high sample throughput is required and interference from other components is minimal.
Cross-validation of these or similar methods is essential to ensure consistent and reliable results throughout the drug development lifecycle. This guide provides a foundation for researchers to develop and implement robust analytical strategies for this compound.
References
A Comparative Guide to Enantiomeric Excess Determination of N-Boc-Sitagliptin
The stereochemical purity of active pharmaceutical ingredients (APIs) is a critical quality attribute in drug development and manufacturing. For N-Boc-sitagliptin, a key intermediate in the synthesis of the antidiabetic drug Sitagliptin, accurate determination of its enantiomeric excess (ee) is essential to ensure the safety and efficacy of the final product. This guide provides a comparative overview of analytical methods for determining the enantiomeric excess of this compound and related compounds, with a focus on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Overview of Analytical Techniques
The primary methods for chiral separation of this compound and its analogues rely on chromatography with a chiral stationary phase (CSP). Both HPLC and SFC are powerful techniques for this purpose, offering distinct advantages. HPLC methods can be categorized into normal-phase (NP) and reversed-phase (RP) modes, depending on the polarity of the stationary and mobile phases. SFC has emerged as a faster and more environmentally friendly alternative, particularly for preparative separations[1].
The choice of method depends on factors such as sample matrix, required sensitivity, analysis time, and solvent consumption. This guide details validated methods using different polysaccharide-based CSPs, which are widely used for their broad enantioselectivity.
Method Comparison: HPLC vs. SFC
The following tables summarize the performance and experimental parameters of various reported and potential methods for the chiral separation of sitagliptin and its intermediates.
Table 1: Comparison of Chiral HPLC Methods
| Parameter | Method 1: Reversed-Phase | Method 2: Reversed-Phase | Method 3: Normal-Phase |
| Analyte | Sitagliptin Enantiomers | Sitagliptin Enantiomers | Sitagliptin Precursor Enantiomers |
| Column | Chiralcel OD-RH (150 x 4.6 mm, 5 µm)[2] | Chiralpak IC (250 x 4.6 mm, 5 µm) | Chiralpak AD-H (250 x 4.6 mm)[3] |
| Mobile Phase | 3M KH₂PO₄ (pH 4.0):Methanol:Acetonitrile (60:30:10, v/v/v)[2] | 10 mM Ammonium Acetate (w/ 0.05% DEA):Acetonitrile (40:60, v/v) | Hexane:Ethanol (95:5, v/v) |
| Flow Rate | Not Specified (Typically ~1.0 mL/min) | 1.0 mL/min | 1.0 mL/min |
| Temperature | Ambient | 25°C | 23°C |
| Detection (UV) | Not Specified | 266 nm | 250 nm |
| Resolution (Rs) | > 3.0 | > 3.0 | Not Specified (Good separation shown) |
| Key Feature | Utilizes a pH-controlled aqueous buffer to enhance resolution. | Employs an amine additive in the mobile phase. | Classic normal-phase separation, good for non-polar analytes. |
Table 2: High-Level Comparison of HPLC and SFC for Chiral Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Primary Mobile Phase | Organic Solvents (Hexane, Alcohols, Acetonitrile), Water, Buffers | Supercritical Carbon Dioxide (CO₂) |
| Typical Analysis Time | 5 - 30 minutes | 1 - 10 minutes (Often 3-5x faster than HPLC) |
| Solvent Consumption | High, especially with organic solvents in NP-HPLC. | Significantly lower consumption of toxic organic solvents. |
| Operating Pressure | Moderate to High | High |
| Separation Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between supercritical fluid mobile phase and solid stationary phase. |
| Advantages | Well-established, versatile (RP, NP, HILIC), robust. | Fast separations, reduced solvent waste, ideal for preparative scale. |
| Disadvantages | High solvent cost and waste, longer run times compared to SFC. | Requires specialized instrumentation, less suitable for highly polar compounds without modifiers. |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are protocols based on the methods described in the literature.
Protocol 1: Reversed-Phase HPLC with Chiralcel OD-RH
This method is adapted from a validated procedure for sitagliptin enantiomers.
-
Chromatographic System: HPLC with UV detector.
-
Column: Chiralcel OD-RH (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a 3 M potassium di-hydrogen phosphate (KH₂PO₄) buffer and adjust the pH to 4.0. The mobile phase consists of this buffer, methanol, and acetonitrile in a 60:30:10 (v/v/v) ratio.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection: UV, wavelength set according to the analyte's chromophore (e.g., 265 nm).
-
-
Analysis: Inject the sample and integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
Protocol 2: Normal-Phase HPLC with Chiralpak AD-H
This protocol is based on the method used for determining the enantiopurity of a sitagliptin precursor.
-
Chromatographic System: HPLC with UV detector.
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: The mobile phase is a mixture of n-Hexane and Ethanol in a 95:5 (v/v) ratio. Ensure solvents are HPLC grade.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 23°C
-
Detection: UV at 250 nm.
-
-
Analysis: Perform the analysis and calculate the enantiomeric excess as described in Protocol 1.
Workflow Visualizations
The following diagrams illustrate the general experimental workflows for determining enantiomeric excess.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cost-Effectiveness Analysis of Sitagliptin Synthesis Intermediates
For Researchers, Scientists, and Drug Development Professionals
The synthetic pathway to an active pharmaceutical ingredient (API) is a critical determinant of its commercial viability, influencing production costs, scalability, and environmental impact. This guide presents a comparative analysis of the cost-effectiveness of different synthetic routes for sitagliptin, a leading oral medication for type 2 diabetes. By examining key intermediates, reaction yields, and process efficiencies, this document provides a data-driven comparison to inform strategic decisions in drug development and manufacturing.
Executive Summary
The industrial synthesis of sitagliptin has evolved significantly, moving from early multi-step chemical resolutions and asymmetric hydrogenations to more streamlined and "green" biocatalytic methods. This evolution reflects a drive towards greater efficiency, reduced waste, and improved cost-effectiveness. This guide will focus on three prominent synthetic strategies:
-
Asymmetric Hydrogenation of a β-Enamine Amide (Second-Generation Process): A highly efficient route characterized by a one-pot synthesis of a key dehydrositagliptin intermediate.
-
Enzymatic Transamination: A biocatalytic approach that utilizes an engineered transaminase to directly convert a prochiral ketone to the desired chiral amine, offering significant environmental and efficiency benefits.
-
Chemical Resolution of a Racemic Mixture: A classical approach involving the separation of the desired enantiomer from a racemic mixture, which is generally less efficient but avoids the use of expensive noble metal catalysts.
The data presented demonstrates that the Second-Generation Asymmetric Hydrogenation and Enzymatic Transamination routes offer superior cost-effectiveness compared to the chemical resolution method, primarily due to significantly higher overall yields and more efficient key transformations.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for the different synthetic routes to sitagliptin, highlighting the efficiency of their respective intermediates.
| Synthetic Route | Key Intermediate | Yield of Key Intermediate | Overall Process Yield | Key Advantages | Potential Disadvantages |
| Asymmetric Hydrogenation (Second-Gen) | Dehydrositagliptin | 82% (in a 3-step, one-pot process)[1][2] | Up to 65%[1][2] | High efficiency, reduced waste, fewer steps.[1] | Requires a noble metal catalyst (Rhodium). |
| Enzymatic Transamination | Sitagliptin β-amino acid | 61% - 70% (isolated yield) | Not explicitly stated, but competitive. | "Green" chemistry, avoids heavy metals, uses cheaper amine donors. | Requires specialized enzyme and optimization of reaction conditions. |
| Chemical Resolution | Racemic sitagliptin | Yield not discretely reported | 11% | Avoids expensive noble metal catalysts. | Low overall yield, loss of 50% of material as the undesired enantiomer. |
Experimental Protocols
Asymmetric Hydrogenation of Dehydrositagliptin
This protocol is based on the highly efficient second-generation synthesis of sitagliptin.
Synthesis of Dehydrositagliptin Intermediate:
The key dehydrositagliptin intermediate is prepared in a one-pot process from 2,4,5-trifluorophenylacetic acid, Meldrum's acid, and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride. This process achieves an impressive 82% isolated yield.
Asymmetric Hydrogenation:
-
Reactor Setup: A high-pressure reactor is charged with the dehydrositagliptin intermediate and a suitable solvent, typically methanol.
-
Catalyst: A rhodium-based catalyst, such as Rh(I)/tBu JOSIPHOS, is used at a low loading (as low as 0.15 mol %).
-
Reaction Conditions: The hydrogenation is carried out under hydrogen pressure (e.g., 100 psig) at a controlled temperature (e.g., 50°C).
-
Work-up and Isolation: Upon completion, the sitagliptin free base is isolated and can be subsequently converted to its phosphate salt with high chemical and optical purity.
Enzymatic Transamination of Pro-sitagliptin Ketone
This protocol outlines a general procedure for the biocatalytic synthesis of a sitagliptin intermediate.
-
Reaction Mixture Preparation: A buffered aqueous solution (e.g., triethanolamine buffer, pH 9.0) is prepared containing an amine donor (e.g., isopropylamine) and the cofactor pyridoxal-5'-phosphate (PLP).
-
Enzyme: An engineered (R)-selective transaminase enzyme is added to the mixture.
-
Substrate Addition: The pro-sitagliptin ketone, dissolved in a co-solvent like DMSO, is added to the reaction.
-
Reaction Conditions: The reaction is typically run at a controlled temperature (e.g., 40°C) with stirring.
-
Work-up and Isolation: The reaction is quenched, and the sitagliptin intermediate is isolated and purified using standard techniques like extraction and crystallization. On a gram scale, this method has been shown to produce the sitagliptin intermediate with an isolated yield of 61%.
Chemical Resolution of Racemic Sitagliptin
This protocol describes a classical approach to obtaining the desired sitagliptin enantiomer.
-
Synthesis of Racemic Sitagliptin: A racemic mixture of sitagliptin is first synthesized. One method involves the reduction of an enamine intermediate using an inexpensive reducing agent like sodium borohydride (NaBH4).
-
Resolution: The racemic sitagliptin is dissolved in a suitable solvent mixture (e.g., methanol and isopropanol). A chiral resolving agent, such as (-)-di-p-toluoyl-L-tartaric acid, is added.
-
Selective Crystallization: The mixture is heated and then cooled to allow for the selective crystallization of the desired (R)-sitagliptin as a tartrate salt.
-
Isolation of Free Base: The tartrate salt is then treated to isolate the sitagliptin free base. This multi-step process results in a significantly lower overall yield of approximately 11%.
Mandatory Visualizations
Caption: Comparative workflow of sitagliptin synthesis routes.
Caption: Mechanism of action of sitagliptin via DPP-4 inhibition.
References
Navigating the Labyrinth of Sitagliptin Impurities: A Comparative Guide to Regulatory Standards and Analytical Strategies
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of regulatory guidelines and analytical methodologies for the identification and quantification of impurities in sitagliptin, a widely used dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.
The control of impurities in pharmaceuticals is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final product. Regulatory bodies across the globe, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities. This guide will delve into these regulations, present comparative data on analytical methods, and provide detailed experimental protocols to assist professionals in this field.
A Comparative Look at Regulatory Frameworks
The regulatory landscape for sitagliptin impurities is governed by a combination of general and specific guidelines. The ICH Q3A (R2) and Q3B (R2) guidelines provide a foundational framework for impurities in new drug substances and new drug products, respectively.[1] These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.
A particularly noteworthy impurity in sitagliptin is the nitrosamine impurity, 7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro[2][3][4]triazolo[4,3-a]pyrazine, also known as NTTP or Nitroso-STG-19. Due to the potential carcinogenic risk of nitrosamines, this impurity has been under intense scrutiny by regulatory agencies.
In response to the detection of NTTP in some sitagliptin products, the FDA and EMA have set specific limits. The EMA has established a maximum exposure limit of 37 ng/day for NTTP.[5] To prevent a drug shortage, the FDA temporarily allowed a higher interim acceptable intake limit of up to 246.7 ng per day, while still maintaining a recommended acceptable intake limit of 37 ng per day.
Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) also provide monographs for sitagliptin that list specified impurities and their acceptance criteria. These monographs are legally binding in their respective regions and are essential for quality control. The USP monograph for sitagliptin tablets, for instance, is undergoing revisions to clarify the limits for unspecified and total degradation products.
Table 1: Comparison of Regulatory Limits for Sitagliptin Impurities
| Regulatory Body | Impurity | Specification/Limit | Source |
| ICH | General Impurities (for a maximum daily dose ≤ 2g/day) | Reporting Threshold: ≥ 0.05% Identification Threshold: ≥ 0.10% or 1.0 mg/day total daily intake (whichever is lower) Qualification Threshold: ≥ 0.15% or 1.0 mg/day total daily intake (whichever is lower) | |
| FDA | Nitrosamine Impurity (NTTP/Nitroso-STG-19) | Acceptable Intake (AI) Limit: 37 ng/day Interim AI Limit (to avoid shortage): Up to 246.7 ng/day | |
| EMA | Nitrosamine Impurity (NTTP/Nitroso-STG-19) | Acceptable Intake (AI) Limit: 37 ng/day | |
| USP | Various specified and unspecified impurities | Limits as per the current Sitagliptin Tablets monograph (subject to revision) | |
| EP | Various specified and unspecified impurities | Limits as per the current Sitagliptin Phosphate monograph |
Analytical Strategies for Impurity Profiling
A variety of analytical techniques are employed to detect, identify, and quantify impurities in sitagliptin. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most common method for separating and quantifying process-related and degradation impurities. For highly sensitive detection, especially for genotoxic impurities like nitrosamines, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the analysis of sitagliptin impurities.
1. RP-HPLC Method for General Impurities
This method is suitable for the routine quality control of sitagliptin to quantify process-related impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Kromasil C18, 4.6 x 250 mm, 5.0 µm particle size.
-
Mobile Phase A: pH 4.5 Buffer and Acetonitrile in the ratio of 90:10.
-
Mobile Phase B: Methanol and Acetonitrile in the ratio of 50:50.
-
Gradient Program: A gradient elution is typically used to achieve optimal separation.
-
Flow Rate: 1.0 ml/minute.
-
Column Temperature: 40°C.
-
Detector Wavelength: 210 nm.
-
Diluent: Methanol.
2. UHPLC-MS/MS Method for Nitrosamine Impurity (NTTP)
This highly sensitive method is designed for the quantification of the 7-nitroso impurity in sitagliptin.
-
Instrumentation: An ultra-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer (UHPLC-MS/MS).
-
Column: Kromasil-100, C18 column (100 mm × 4.6 mm with a particle size of 3.5 µm).
-
Oven Temperature: Approximately 40 °C.
-
Mobile Phase A: 0.12% formic acid in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.6 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
Data Presentation: A Comparative Summary of Method Performance
The validation of analytical methods is crucial to ensure their accuracy, precision, and reliability. The following table summarizes key validation parameters for the UHPLC-MS/MS method for the determination of the 7-nitroso impurity in sitagliptin.
Table 2: Summary of Validation Data for the UHPLC-MS/MS Method for 7-Nitroso Impurity
| Parameter | Result |
| Linearity Range | 0.005 to 0.06 ppm |
| Correlation Coefficient (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.002 ppm |
| Limit of Quantification (LOQ) | 0.005 ppm |
| Accuracy (% Recovery) | 80% - 120% |
| Precision (%RSD) | < 15% |
Visualizing the Path to Impurity Control
To provide a clearer understanding of the logical processes involved in managing impurities, the following diagrams, generated using the DOT language, illustrate a general workflow for impurity analysis and the decision-making process for impurity qualification based on ICH guidelines.
Caption: A generalized workflow for the analysis of sitagliptin impurities.
Caption: Decision tree for impurity identification and qualification based on ICH Q3A.
By understanding the regulatory requirements and employing robust, validated analytical methods, pharmaceutical professionals can effectively control impurities in sitagliptin, ensuring the delivery of safe and effective medicines to patients. This guide serves as a valuable resource in this ongoing endeavor.
References
Benchmarking N-Boc-sitagliptin synthesis against published methods
In the landscape of pharmaceutical manufacturing, the synthesis of active pharmaceutical ingredients (APIs) is a highly competitive field, where efficiency, cost-effectiveness, and enantiomeric purity are paramount. This guide provides a comparative benchmark of published methods for the synthesis of N-Boc-sitagliptin, a key intermediate in the production of the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin, used for the treatment of type 2 diabetes. The following analysis dissects various synthetic strategies, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in evaluating the most suitable approach for their needs.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound has evolved significantly, with various methodologies being developed to enhance yield, purity, and process efficiency. The table below summarizes the key quantitative metrics for several prominent published methods.
| Methodology | Key Transformation | Overall Yield (Sitagliptin) | Yield (this compound Intermediate) | Enantiomeric Excess (ee) | Number of Steps (to Sitagliptin) | Key Reagents/Catalysts | Reference |
| Merck First-Generation | Asymmetric Hydrogenation | 52% | Not explicitly stated | >99% | 8 | Ru(OAc)₂((R)-BINAP), H₂ | [1][2] |
| Merck Second-Generation | Asymmetric Hydrogenation of Enamine | 65% | Not explicitly stated | >99.5% | 3 (one-pot) | Rh(I)/t-Bu JOSIPHOS, H₂ | [3] |
| Organocatalysis (Aza-Michael/Hemiacetal) | Tandem Aza-Michael/Hemiacetal Reaction | 54% | Not explicitly stated | >99.9% | Multiple | Chiral secondary amine, Brønsted acid | [4] |
| Organocatalysis (Phase-Transfer) | Aza-Michael Addition | 41% | Not explicitly stated | 96% | 7 | Quinine-derived C(9)-urea ammonium catalyst | [5] |
| Multi-Enzymatic Cascade | Transaminase Biocatalysis | Not explicitly stated | 61% (isolated intermediate) | Not explicitly stated | Multiple | Lipase, Transaminase, Benzylamine | |
| Chemical Resolution | Diastereomeric Salt Resolution | 11% | Not explicitly stated | 96% | 5 | NaBH₄, (-)-di-p-toluoyl-L-tartaric acid |
Experimental Protocols
Merck Second-Generation Synthesis: Asymmetric Hydrogenation of Dehydrositagliptin
This process is characterized by a highly efficient one-pot synthesis of the key dehydrositagliptin intermediate, which is then subjected to asymmetric hydrogenation.
Protocol for Dehydrositagliptin Intermediate: The synthesis is initiated with trifluoro phenylacetic acid, followed by sequential and controlled addition of other reactants and reagents in a single vessel, leading to the formation of the dehydrositagliptin intermediate. This intermediate is isolated in 82% yield and >99.6 wt% purity.
Protocol for Asymmetric Hydrogenation: The dehydrositagliptin intermediate is hydrogenated using as little as 0.15 mol% of the Rh(I)/t-Bu JOSIPHOS catalyst. The reaction is typically run at 0.3 M concentration under 100 psig of hydrogen pressure. The resulting sitagliptin is then protected with a Boc group in a subsequent step to yield this compound.
Organocatalytic Synthesis via Tandem Aza-Michael/Hemiacetal Reaction
This route constructs the chiral center of sitagliptin through an organocatalyzed tandem reaction.
Protocol for Chiral Hemiacetal Formation: (E)-4-(2,4,5-trifluorophenyl)but-2-enal is reacted with N-Boc-protected hydroxylamine in the presence of a chiral secondary amine catalyst (e.g., (S)-diphenylprolinol-TMS) and a Brønsted acid co-catalyst (e.g., p-nitrobenzoic acid) in a suitable solvent like dichloromethane at 0°C. The resulting chiral hemiacetal is a key intermediate.
Protocol for Conversion to N-Boc-β-amino acid: The chiral hemiacetal intermediate undergoes subsequent oxidation (e.g., using NaClO₂/H₂O₂/NaH₂PO₄) followed by hydrogenation to yield the (R)-N-Boc-β-(2,4,5-trifluorobenzyl)-β-amino acid. This amino acid is then coupled with the triazole moiety to form this compound.
Multi-Enzymatic Cascade Synthesis
This biocatalytic approach utilizes enzymes for the synthesis of a sitagliptin intermediate.
Protocol for Enzymatic Synthesis of Sitagliptin Intermediate: The reaction is performed using whole cells containing lipase and transaminase. A typical reaction mixture includes the substrate at a concentration of 10-100 mM, benzylamine as the amine donor (300 mM), pyridoxal 5'-phosphate (PLP, 0.5 mM), and sodium formate (200 mM) in a Tris-HCl buffer (pH 8.0) at 37°C. On a gram scale, this method has been shown to produce the sitagliptin intermediate with a 61% isolated yield. This intermediate can then be N-Boc protected.
Visualizing the Synthetic Pathways
To better understand the logical flow of these synthetic strategies, the following diagrams, generated using Graphviz, illustrate the key steps.
Caption: General workflow for this compound synthesis.
Caption: Performance comparison of synthesis methods.
References
- 1. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]
- 2. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Stability of Sitagliptin and Its Synthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical stability of the anti-diabetic drug sitagliptin and its key synthetic intermediates. Understanding the stability profiles of the active pharmaceutical ingredient (API) and its precursors is crucial for ensuring drug quality, safety, and efficacy. This document summarizes findings from forced degradation studies, outlining the degradation pathways and providing quantitative data where available. Detailed experimental protocols and visual representations of synthetic and degradation pathways are included to support research and development efforts.
Executive Summary
Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, demonstrates varying stability under different stress conditions. Forced degradation studies reveal that sitagliptin is most susceptible to degradation under acidic and basic hydrolysis, as well as oxidative conditions. It exhibits greater stability against thermal and photolytic stress. While comprehensive, quantitative stability data for its synthetic intermediates are less prevalent in publicly available literature, their stability can be inferred from the conditions of the synthetic processes and the impurity profiles of the final drug substance. This guide collates the available information to provide a comparative overview.
Comparative Stability Data
The following tables summarize the quantitative data from forced degradation studies on sitagliptin. A comparative table for its key intermediates is also provided, with qualitative assessments based on available literature.
Table 1: Forced Degradation of Sitagliptin
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Key Degradation Products | Reference |
| Acid Hydrolysis | 2.5 M HCl | 6 hours | ~20-30% | Amide hydrolysis products (DP1 and DP2) | [1][2] |
| 5 M HCl | 120 minutes | Significant Degradation | Not specified | [3] | |
| 0.1 N HCl | 1 month | ~5.12% | Not specified | ||
| Base Hydrolysis | 5 M NaOH | 60 minutes | Significant Degradation | Not specified | [3] |
| 0.1 N NaOH | 2 weeks | ~69.91% | Not specified | ||
| Oxidative | 30% H₂O₂ | 120 minutes | Significant Degradation | Not specified | [3] |
| 33% H₂O₂ | 24 hours | ~7.52% | Not specified | ||
| Thermal | 105°C | 120 hours | Stable | Not specified | |
| 80°C | 2 weeks | ~2.25% | Not specified | ||
| Photolytic (UV) | 200 watt hours/m² | Not specified | Stable | Not specified | |
| 256 nm | 2 weeks | ~22.95% | Not specified | ||
| Neutral Hydrolysis | Water | Not specified | Stable | Not specified |
Table 2: Comparative Stability of Sitagliptin Intermediates (Qualitative Assessment)
| Intermediate | Structure | Predicted Stability | Rationale/Observations |
| 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride | Triazole derivative | Likely stable under anhydrous conditions. May be susceptible to hydrolysis at extreme pH. | Used as a key building block in the synthesis. The triazole ring is generally stable, but the piperazine moiety could be susceptible to degradation. |
| Dehydrositagliptin | Enamine intermediate | Expected to be less stable than sitagliptin, particularly to hydrolysis and oxidation. | The enamine functional group is generally more reactive and prone to hydrolysis back to the corresponding ketone and amine. |
| Pro-sitagliptin ketone | β-ketoamide | Susceptible to degradation, particularly decarboxylation under certain conditions. | β-keto acids are known to be intrinsically unstable and readily undergo decarboxylation. The corresponding amide would be more stable but still a reactive intermediate. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Forced Degradation of Sitagliptin
Objective: To assess the stability of sitagliptin under various stress conditions as per ICH guidelines.
Methodology:
-
Preparation of Stock Solution: A stock solution of sitagliptin phosphate is prepared in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: The stock solution is treated with 5 M HCl at 85°C for 120 minutes.
-
Base Hydrolysis: The stock solution is treated with 5 M NaOH at room temperature for 60 minutes.
-
Oxidative Degradation: The stock solution is treated with 30% H₂O₂ at 85°C for 120 minutes.
-
Thermal Degradation: The solid drug substance is exposed to a temperature of 105°C for 120 hours.
-
Photolytic Degradation: The solid drug substance is exposed to UV light (200 watt hours/m²) and white fluorescent light (1.2 million Lux hours).
-
Sample Analysis: After the specified duration, the stressed samples are diluted with the mobile phase to a suitable concentration and analyzed by a stability-indicating HPLC method.
HPLC Analysis of Sitagliptin and its Degradation Products
Objective: To separate and quantify sitagliptin and its degradation products.
Chromatographic Conditions:
-
Column: Symmetry Shield C18 (150mm x 4.6mm, 3.5µm)
-
Mobile Phase: A mixture of 0.3% perchloric acid and methanol (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizing Synthesis and Degradation Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic route to sitagliptin and its primary degradation pathway under hydrolytic stress.
Caption: A simplified workflow of the "Green" synthesis of Sitagliptin.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling N-Boc-Sitagliptin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of N-Boc-sitagliptin, a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and efficient research setting.
This compound, while crucial for pharmaceutical development, presents several hazards that necessitate careful handling. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Prolonged or repeated exposure can potentially cause organ damage.[1][2] Furthermore, the compound may form an explosive dust-air mixture, requiring specific precautions to be taken during handling.[3]
Personal Protective Equipment (PPE) for Handling this compound
A multi-layered approach to personal protection is crucial when working with this compound. The following table summarizes the recommended PPE to mitigate exposure risks.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Usage Notes |
| Respiratory | NIOSH/MSHA approved respirator | Recommended when engineering controls are insufficient, during spill cleanup, or when handling large quantities. A positive pressure air-supplied respirator is advised for uncontrolled release scenarios or unknown exposure levels. |
| Hands | Chemical-resistant gloves | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Wash and dry hands thoroughly after handling. |
| Eyes | Safety glasses with side shields or goggles | Goggles are recommended in dusty conditions. A faceshield should be worn in addition to goggles if there is a potential for direct contact with dusts, mists, or aerosols. |
| Body | Laboratory coat or work uniform | Should be regularly laundered and not worn outside of the laboratory. |
Operational Plan: A Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Work in a well-ventilated area, preferably within a chemical fume hood with good local exhaust ventilation.
-
Ensure that safety showers and eyewash stations are readily accessible.
-
Minimize dust generation and accumulation by using appropriate handling techniques.
-
Take precautionary measures against static discharge, as this can ignite dust-air mixtures.
-
-
Donning Personal Protective Equipment (PPE) :
-
Before handling the compound, put on all required PPE as detailed in the table above.
-
-
Handling this compound :
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Keep the container tightly closed when not in use.
-
-
Decontamination and Doffing PPE :
-
After handling, wash hands and any exposed skin thoroughly.
-
Remove PPE in a designated area, taking care to avoid contaminating yourself or the surrounding environment.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste :
-
Dispose of this compound and any reaction byproducts in a designated, labeled hazardous waste container.
-
The container should be sent to an approved waste disposal plant.
-
-
Contaminated Materials :
-
All disposable materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be placed in the hazardous waste container.
-
Contaminated work clothing should not be taken out of the workplace and must be washed before reuse.
-
-
Empty Containers :
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste.
-
Once decontaminated, empty containers can be taken to an approved waste handling site for recycling or disposal as non-hazardous waste, if local regulations permit.
-
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
